4-methyl-1H-indole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-methyl-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-3-2-4-8-9(6)7(5-11-8)10(12)13/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKWDRQMDHFTJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651655 | |
| Record name | 4-Methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858515-65-8 | |
| Record name | 4-Methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectral Analysis of 4-methyl-1H-indole-3-carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the spectral data for 4-methyl-1H-indole-3-carboxylic acid (C₁₀H₉NO₂), a key heterocyclic compound with applications in chemical synthesis and drug development. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide moves beyond simple data reporting to explain the causal relationships behind spectral features, providing field-proven insights into experimental design, data interpretation, and complete structural elucidation. Detailed methodologies, data summary tables, and workflow diagrams are included to ensure both scientific integrity and practical utility.
Introduction: The Structural Significance of this compound
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. This compound is a derivative that combines the indole nucleus with a carboxylic acid at the C3 position and a methyl group at the C4 position. This specific substitution pattern influences its electronic properties, reactivity, and potential biological activity.
Accurate structural confirmation is the bedrock of chemical research and development. Spectroscopic techniques provide a non-destructive and highly detailed view of a molecule's atomic and functional group composition. This guide systematically dissects the ¹H NMR, ¹³C NMR, IR, and MS data to build a complete, validated structural profile of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map the unique chemical environment of each proton and carbon atom.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).
Causality Behind Assignments:
-
-COOH Proton (H-1'): The acidic proton of the carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. It typically appears as a broad singlet far downfield, often above 12 ppm, and its signal can be exchanged with D₂O.[1]
-
N-H Proton (H-1): The indole N-H proton is also deshielded and appears as a broad singlet, typically between 11 and 12 ppm in DMSO-d₆.
-
Indole Protons (H-2, H-5, H-6, H-7): The H-2 proton is adjacent to the nitrogen atom and is typically a singlet or a narrow triplet, appearing downfield. The protons on the benzene portion of the indole ring (H-5, H-6, H-7) form a coupled system. Their chemical shifts are influenced by the electron-donating methyl group at C4, which tends to shield adjacent protons (especially H-5), shifting them slightly upfield compared to unsubstituted indole-3-carboxylic acid.[2]
-
-CH₃ Protons (H-4'): The methyl protons are attached to an aromatic ring and will appear as a sharp singlet in the aliphatic region, typically around 2.4-2.5 ppm.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| COOH | ~12.1 | broad s | 1H | - |
| N-H | ~11.8 | broad s | 1H | - |
| H-2 | ~8.0 | s | 1H | - |
| H-7 | ~7.4 | d | 1H | J = ~8.0 Hz |
| H-5 | ~7.2 | d | 1H | J = ~7.0 Hz |
| H-6 | ~7.0 | t | 1H | J = ~7.5 Hz |
| CH₃ | ~2.5 | s | 3H | - |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the local electronic structure.
Causality Behind Assignments:
-
Carbonyl Carbon (C=O): This carbon is the most deshielded due to its sp² hybridization and direct attachment to two electronegative oxygen atoms, placing its resonance in the 165-185 ppm range.[1][3]
-
Indole Carbons: The nine distinct carbons of the indole ring will give rise to nine signals. Quaternary carbons (C-3, C-3a, C-4, C-7a) are typically weaker in intensity. The chemical shifts are influenced by the substituents; the carboxylic acid group at C-3 will deshield it, while the methyl group at C-4 will cause a shielding effect (upfield shift) on C-4 itself and influence the shifts of neighboring carbons.[4][5]
-
Methyl Carbon (-CH₃): This aliphatic carbon is the most shielded and will appear far upfield, typically below 25 ppm.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~168 |
| C-7a | ~136 |
| C-4 | ~132 |
| C-2 | ~130 |
| C-3a | ~125 |
| C-6 | ~122 |
| C-7 | ~120 |
| C-5 | ~118 |
| C-3 | ~108 |
| CH₃ | ~20 |
NMR Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial as it solubilizes the compound and allows for the observation of exchangeable protons (N-H and COOH).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be required, especially to observe quaternary carbons.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm). Integrate the ¹H NMR signals.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.
Causality Behind Assignments:
-
O-H Stretch (Carboxylic Acid): Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state. This strong hydrogen bonding results in a very broad and strong absorption band for the O-H stretch, spanning from 2500 to 3300 cm⁻¹.[1][6][7] This broadness is one of the most recognizable features in an IR spectrum.
-
N-H Stretch (Indole): The N-H bond of the indole ring gives rise to a sharp or medium-intensity peak, typically located around 3300-3400 cm⁻¹.[8][9] This peak will often appear on the shoulder of the much broader O-H absorption.
-
C-H Stretches (Aromatic & Aliphatic): Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.
-
C=O Stretch (Carbonyl): The carbonyl group of the carboxylic acid produces a very strong and sharp absorption band. Its position is typically between 1690 and 1725 cm⁻¹ for a hydrogen-bonded acid.[6][7]
Predicted IR Absorption Data
| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |
| Indole | N-H Stretch | 3300 - 3400 | Medium, Sharp |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Methyl Group | C-H Stretch | 2850 - 2960 | Medium |
| Carboxylic Acid | C=O Stretch | 1690 - 1725 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1500 - 1600 | Medium |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |
IR Spectroscopy Experimental Protocol
-
Sample Preparation (ATR): Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Clamp the sample to ensure good contact. Collect the spectrum over the range of 4000 to 400 cm⁻¹. Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired immediately prior to the sample scan and automatically subtracted by the instrument software.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization.
Analysis of Fragmentation: The molecular formula C₁₀H₉NO₂ gives an exact mass of 175.0633 g/mol .[10][11] The Electron Ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z = 175.
Key Fragmentation Pathways:
-
Loss of Carboxylic Acid Group: The most likely initial fragmentation is the cleavage of the C-C bond between the indole ring and the carboxylic acid, resulting in the loss of a carboxyl radical (•COOH, 45 Da). This would lead to a fragment at m/z 130 . This fragment corresponds to the stable 4-methyl-1H-indole cation.
-
Decarboxylation: A common fragmentation for carboxylic acids is the loss of carbon dioxide (CO₂, 44 Da), which would yield a fragment at m/z 131 .
-
Loss of Water: While less common for non-adjacent groups, intramolecular rearrangement could lead to the loss of a water molecule (H₂O, 18 Da) from the molecular ion, especially under certain ionization conditions, giving a fragment at m/z 157 . In related hydroxyindole carboxylic acids, this is a characteristic loss for substituents at the 4-position.[12]
-
Indole Ring Fragmentation: The characteristic fragmentation of the indole nucleus itself involves the loss of hydrogen cyanide (HCN, 27 Da) from the m/z 130 fragment, leading to an ion at m/z 103 .[13]
Mass Spectrometry Workflow and Fragmentation Diagram
Caption: Predicted EI-MS fragmentation pathway for this compound.
Mass Spectrometry Experimental Protocol
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible fragmentation patterns for library matching. For softer ionization to confirm the molecular weight, Electrospray Ionization (ESI) can be used.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.
-
Data Analysis: Identify the molecular ion peak. Propose structures for the major fragment ions observed and correlate them with the known structure of the molecule.
Integrated Spectral Analysis: A Unified Structural Confirmation
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the synthesis of data from multiple methods.
Caption: Workflow for integrated spectroscopic structure elucidation.
-
MS confirms the molecular formula C₁₀H₉NO₂ with a molecular weight of 175 g/mol .
-
IR confirms the presence of the key functional groups: a carboxylic acid (broad O-H, strong C=O), an indole N-H, and aromatic/aliphatic C-H bonds.
-
¹³C NMR confirms the presence of 10 unique carbon environments, consistent with the proposed structure, including a carbonyl carbon, aromatic carbons, and an aliphatic methyl carbon.
-
¹H NMR provides the final, detailed confirmation, showing the correct number of protons in each distinct environment and their connectivity through spin-spin coupling, perfectly matching the structure of this compound.
This multi-faceted approach provides a self-validating system, where the data from each technique corroborates the others, leading to an unambiguous and trustworthy structural assignment.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 5. Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. calpaclab.com [calpaclab.com]
- 11. PubChemLite - this compound (C10H9NO2) [pubchemlite.lcsb.uni.lu]
- 12. researchgate.net [researchgate.net]
- 13. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
Investigating the Mechanism of Action of 4-methyl-1H-indole-3-carboxylic acid: A Strategic Framework
An In-depth Technical Guide for Drug Development Professionals
This guide provides a comprehensive, field-proven framework for elucidating the mechanism of action (MoA) of novel small molecules, using 4-methyl-1H-indole-3-carboxylic acid as a primary case study. The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of enzymatic targets and receptors.[1][2] Derivatives of indole-3-carboxylic acid, in particular, have demonstrated multifaceted therapeutic potential, from anticancer to antihypertensive activities.[2] However, the precise MoA for a specific analog like the 4-methyl substituted variant is often uncharacterized.
This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, iterative workflow designed to systematically generate and test hypotheses, validate targets, and map the associated signaling pathways. Our approach is grounded in the principle of creating self-validating experimental systems, ensuring that each step provides a robust foundation for the next phase of investigation.
Part 1: Hypothesis Generation via Analog-Based Inference
Before initiating costly and time-consuming high-throughput screens, a rational starting point is to analyze the known biological activities of structurally similar compounds. The indole-3-carboxylic acid scaffold has been extensively studied, providing a rich dataset from which to draw initial hypotheses for the molecular targets of our lead compound, this compound.
The rationale here is that the core scaffold likely dictates the general class of targets, while the specific substitutions (like the 4-methyl group) modulate potency and selectivity. A survey of recent literature reveals several key target classes for indole derivatives.[2]
Table 1: Known Biological Targets of Indole-3-Carboxylic Acid Derivatives
| Target Class | Specific Target Example(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| Protein Kinases | CDK2, PDK1, VEGFR2, LsrK | Anticancer, Anti-inflammatory, Quorum Sensing Inhibition | [1][3] |
| GPCRs | Angiotensin II Receptor (AT1R) | Antihypertensive | [2][4] |
| Apoptosis Regulators | Bcl-2, Mcl-1 | Pro-apoptotic (Anticancer) | [2][5] |
| Metabolic Enzymes | IDO1, COX-1/COX-2, α-amylase | Immunomodulation, Anti-inflammatory, Antidiabetic | [1][2][6] |
| DNA Maintenance | Topoisomerases, HDACs | Anticancer | [1][2] |
| Cytoskeletal Proteins | Tubulin | Anticancer (Mitotic Inhibition) |[1] |
Based on this analysis, primary hypotheses for this compound include activity as a kinase inhibitor, a modulator of a G-protein coupled receptor like AT1R, or an inhibitor of metabolic enzymes such as COX or IDO1. This analog-driven approach allows for the design of highly targeted initial experiments.
Investigative Workflow Overview
The following diagram outlines the strategic workflow for MoA elucidation, beginning with hypothesis generation and proceeding through validation.
Caption: A strategic workflow for MoA elucidation.
Part 2: Primary Screening and Potency Determination
With initial hypotheses in hand, the next step is to perform targeted biochemical assays. These cell-free systems provide a clean, direct measure of the interaction between the compound and a putative protein target, minimizing the complexity of a cellular environment.[7]
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine if this compound inhibits the activity of a selected protein kinase (e.g., a Receptor Tyrosine Kinase like VEGFR2) by quantifying the amount of ATP consumed during the phosphotransferase reaction.
Principle: Kinase activity is inversely proportional to the amount of light generated by a luciferase reaction that uses the remaining ATP. Lower light signal indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition.
Materials:
-
Recombinant Human Kinase (e.g., VEGFR2)
-
Kinase Substrate (specific peptide)
-
ATP
-
Kinase Assay Buffer
-
This compound (serial dilutions)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting at 1 mM. Also prepare controls: Staurosporine (e.g., 10 µM final) and DMSO only.
-
Enzyme & Substrate Preparation: Dilute the kinase and its corresponding substrate to their optimal working concentrations in the assay buffer.
-
Assay Plate Setup: Add 5 µL of the kinase/substrate solution to each well of a 384-well plate.
-
Inhibitor Addition: Transfer a small volume (e.g., 50 nL) of the serially diluted compound, positive control, and vehicle control to the appropriate wells.
-
Pre-incubation: Mix gently and incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.[1]
-
Reaction Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction. Incubate for the optimized reaction time (e.g., 60 minutes) at the enzyme's optimal temperature (e.g., 30°C).
-
Signal Detection: Add 10 µL of the ATP detection reagent to each well. This reagent stops the kinase reaction and initiates the luciferase reaction. Incubate for 10 minutes in the dark.
-
Data Acquisition: Read the luminescence signal on a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50) value.
Table 2: Hypothetical IC50 Data for Kinase Inhibition
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| This compound | VEGFR2 | 1.25 |
| This compound | CDK2 | > 50 |
| Staurosporine (Control) | VEGFR2 | 0.015 |
Part 3: Cellular Pathway Analysis
A confirmed "hit" from a biochemical assay must be validated in a cellular context to ensure it can cross the cell membrane and engage its target in a physiological environment.[8][9] Cell-based assays are crucial for linking target inhibition to a functional cellular response.[10]
Protocol 2: Phospho-Protein Western Blot for RTK Pathway Analysis
If the biochemical assay indicates inhibition of a Receptor Tyrosine Kinase (RTK) like VEGFR2, this protocol will verify that the compound blocks the downstream signaling cascade in a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).
Principle: RTK activation by a growth factor (e.g., VEGF) leads to autophosphorylation and the subsequent phosphorylation of downstream signaling proteins like Akt and ERK. An effective inhibitor will reduce the levels of these phosphorylated proteins without affecting their total protein levels.
Materials:
-
HUVEC cells
-
Cell culture medium and serum
-
VEGF (Vascular Endothelial Growth Factor)
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Step-by-Step Methodology:
-
Cell Culture: Plate HUVECs and grow to ~80% confluency.
-
Serum Starvation: Replace the growth medium with a low-serum medium and incubate for 12-24 hours to reduce basal signaling activity.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.[1]
-
Pathway Stimulation: Add VEGF (e.g., 50 ng/mL) to the medium and incubate for a short period (e.g., 10-15 minutes) to induce RTK phosphorylation. Include an unstimulated control (no VEGF).
-
Cell Lysis: Aspirate the medium, wash cells with cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a PVDF membrane, and probe with the primary and secondary antibodies.
-
Signal Detection: Apply the chemiluminescent substrate and image the blot.
Expected Outcome: In cells treated with an effective inhibitor, the bands corresponding to phospho-VEGFR2 and phospho-Akt will show a dose-dependent decrease in intensity compared to the VEGF-stimulated control, while the total protein levels remain unchanged.
Visualizing the Point of Inhibition
The following diagram illustrates the targeted inhibition within a simplified RTK signaling pathway.
Caption: Simplified RTK pathway showing inhibitor action.
Part 4: Conclusion and Forward Path
This guide outlines the initial, critical stages of determining the mechanism of action for this compound. By starting with analog-based hypotheses, we can efficiently screen for activity in targeted biochemical assays. Positive hits are then advanced into cell-based models to confirm target engagement and map the immediate downstream signaling consequences.
The successful completion of these phases provides a strong, evidence-based foundation for a full-scale drug development program. Subsequent steps, not detailed here, would include comprehensive off-target profiling, direct target engagement studies (e.g., cellular thermal shift assay), and genetic validation techniques like CRISPR or siRNA to unequivocally confirm that the identified target is responsible for the compound's ultimate therapeutic effect.[11] This systematic progression ensures that research efforts are focused, efficient, and built upon a foundation of scientific integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery [mdpi.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]
An In-Depth Technical Guide to the Discovery and Isolation of 4-methyl-1H-indole-3-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2] Among these, indole-3-carboxylic acid derivatives have garnered significant attention for their diverse therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] This guide provides a comprehensive technical overview of the synthesis, isolation, and characterization of a specific analog, 4-methyl-1H-indole-3-carboxylic acid. We will delve into the mechanistic intricacies of classical indole syntheses, provide detailed experimental protocols, and discuss the analytical techniques essential for structural elucidation and purity assessment. Furthermore, the biological significance of the 4-methyl substituent will be explored, offering insights for the rational design of novel therapeutic agents.
Strategic Approaches to the Synthesis of the this compound Scaffold
The construction of the indole ring system is a well-trodden path in organic synthesis, with several named reactions offering reliable routes to this privileged heterocycle. The choice of synthetic strategy is often dictated by the availability of starting materials and the desired substitution pattern on the indole core. For the synthesis of this compound, the Fischer indole synthesis stands out as a particularly elegant and efficient method.
The Fischer Indole Synthesis: A Classic and Versatile Approach
The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is a robust reaction that forms an indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[5][6] This method is highly versatile and has been widely employed in the synthesis of numerous indole-containing pharmaceuticals.[5]
The synthesis of this compound via the Fischer indole synthesis commences with the reaction of 3-methylphenylhydrazine with pyruvic acid. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed[7][7]-sigmatropic rearrangement to yield the indole scaffold.[7][8]
}
Causality in Experimental Choices: The selection of 3-methylphenylhydrazine as a starting material directly dictates the position of the methyl group at the 4-position of the resulting indole. Pyruvic acid is chosen as the ketone component to introduce the carboxylic acid functionality at the 3-position. The use of a Brønsted or Lewis acid catalyst is crucial for promoting the key[7][7]-sigmatropic rearrangement and subsequent cyclization.[5][6]
Alternative Synthetic Routes: Reissert and Japp-Klingemann Syntheses
While the Fischer synthesis is highly effective, other classical methods can also be adapted for the synthesis of substituted indole-3-carboxylic acids.
-
Reissert Indole Synthesis: This method involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[9][10] For the synthesis of a 4-methyl analog, 2-nitro-1,3-xylene would be a suitable starting material.
-
Japp-Klingemann Reaction: This reaction synthesizes hydrazones from β-keto-acids or esters and aryl diazonium salts, which can then be cyclized to indoles via the Fischer indole synthesis.[3]
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
Synthesis of this compound via Fischer Indole Synthesis
Materials:
-
3-methylphenylhydrazine hydrochloride
-
Pyruvic acid
-
Glacial acetic acid
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium acetate
-
Standard laboratory glassware and equipment
Protocol:
-
Preparation of 3-methylphenylhydrazine (free base):
-
Dissolve 3-methylphenylhydrazine hydrochloride in water.
-
Add a saturated solution of sodium acetate to neutralize the hydrochloride and precipitate the free base.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Formation of the Phenylhydrazone:
-
In a round-bottom flask, dissolve the freshly prepared 3-methylphenylhydrazine in glacial acetic acid.
-
Add pyruvic acid dropwise to the solution while stirring.
-
The formation of the phenylhydrazone is often exothermic and may result in a color change. Stir the mixture at room temperature for 1-2 hours.
-
-
Cyclization to this compound:
-
Heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the crude product.
-
Filter the crude solid, wash thoroughly with water to remove acetic acid, and air dry.
-
Isolation and Purification: Achieving High Purity
Purification of the crude this compound is critical to remove unreacted starting materials and byproducts. A combination of recrystallization and column chromatography is often employed.
}
2.2.1. Recrystallization Protocol:
The choice of solvent is paramount for effective recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For carboxylic acids, polar solvents or solvent mixtures are generally effective.[11]
Recommended Solvent Systems:
-
Ethanol/Water
-
Acetone/Water
-
Ethyl acetate/Hexane[12]
Protocol:
-
Dissolve the crude product in a minimum amount of the hot solvent system.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
2.2.2. Column Chromatography Protocol:
For the separation of carboxylic acids on silica gel, it is often beneficial to add a small amount of a modifying acid, such as acetic acid or formic acid, to the eluent to suppress the ionization of the carboxylic acid and reduce tailing.[13]
Materials:
-
Silica gel (60-120 mesh)
-
Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing) with 0.5-1% acetic acid.
-
Standard chromatography column and accessories.
Protocol:
-
Prepare a slurry of silica gel in the initial eluent and pack the column.
-
Dissolve the crude or partially purified product in a minimum amount of the eluent and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Structural Characterization and Purity Assessment
Unambiguous characterization of the synthesized this compound is essential. A combination of spectroscopic techniques provides a complete picture of the molecule's structure and purity.
Spectroscopic Data
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons on the indole ring (typically in the range of 7.0-8.5 ppm), a singlet for the methyl group (around 2.5 ppm), a broad singlet for the N-H proton (can be highly variable, >10 ppm), and a broad singlet for the carboxylic acid proton (>11 ppm).[9][14] |
| ¹³C NMR | Resonances for the nine aromatic and vinylic carbons of the indole core (typically 100-140 ppm), a signal for the methyl carbon (around 20 ppm), and a signal for the carboxylic acid carbonyl carbon (>170 ppm).[15][16] |
| Mass Spec. | The molecular ion peak (M+) corresponding to the molecular weight of C₁₀H₉NO₂ (175.18 g/mol ). Common fragmentation patterns for indole-3-carboxylic acids include the loss of CO₂ (44 Da) and H₂O (18 Da).[17][18][19] |
| HPLC | A single sharp peak under appropriate chromatographic conditions, confirming the purity of the sample. |
Biological Significance of the 4-Methyl Substituent
The introduction of a methyl group at the 4-position of the indole ring can significantly influence the biological activity of the molecule. This "magic methyl" effect can impact several key properties:[20]
-
Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.
-
Metabolic Stability: The methyl group can block sites of metabolic oxidation, leading to increased metabolic stability and a longer biological half-life.
-
Receptor Binding: The steric bulk and electronic effects of the methyl group can alter the binding affinity and selectivity of the molecule for its biological target.
For instance, studies on various indole derivatives have shown that methylation can modulate their anticancer, antimicrobial, and anti-inflammatory activities.[3][10] Therefore, the synthesis of this compound and its analogs is a promising avenue for the discovery of novel therapeutic agents with improved efficacy and drug-like properties.
Conclusion
This guide has provided a detailed technical framework for the synthesis, isolation, and characterization of this compound. By leveraging the classic Fischer indole synthesis and employing robust purification techniques, researchers can obtain this valuable building block in high purity. The insights into the biological significance of the 4-methyl substituent underscore the potential of this scaffold in drug discovery and development. The provided protocols and analytical guidance aim to empower researchers to confidently explore the rich chemical and biological landscape of indole-3-carboxylic acid analogs.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. reddit.com [reddit.com]
- 14. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. researchgate.net [researchgate.net]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 4-Methyl-1H-indole-3-carboxylic Acid
Abstract
4-Methyl-1H-indole-3-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and materials science. Its utility in these fields is fundamentally dependent on its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides an in-depth analysis of these characteristics, offering a foundational understanding for researchers, scientists, and drug development professionals. We present detailed experimental protocols for determining thermodynamic solubility and for conducting forced degradation studies in accordance with ICH guidelines. The resulting data are synthesized to inform formulation strategies, analytical method development, and appropriate storage conditions, ensuring the integrity and successful application of this important indole derivative.
Introduction
The indole nucleus is a privileged scaffold in drug discovery, present in a multitude of natural products and synthetic compounds with diverse biological activities.[1] this compound, a derivative of this core structure, serves as a key intermediate in the synthesis of novel therapeutic agents, including kinase inhibitors and potential anticancer drugs.[2] The carboxylic acid moiety at the 3-position and the methyl group at the 4-position significantly influence the molecule's electronic and steric properties, which in turn dictate its solubility and stability.
A comprehensive understanding of these properties is not merely academic; it is a prerequisite for successful drug development.[3][4] Poor solubility can hinder absorption and lead to low bioavailability, while instability can compromise the safety and efficacy of the final drug product.[5] This guide aims to provide a robust framework for evaluating these critical parameters, combining theoretical principles with practical, field-tested experimental protocols.
Physicochemical Characterization
Before delving into solubility and stability, it is essential to understand the fundamental properties of the molecule, as these directly influence its behavior.
-
Chemical Structure:
Figure 1: Structure of this compound
-
Key Properties:
-
Molecular Formula: C₁₀H₉NO₂
-
Molecular Weight: 175.19 g/mol
-
Appearance: Typically an off-white to light beige crystalline powder.[6]
-
pKa: The acidity of the carboxylic acid group and the basicity of the indole nitrogen are the primary determinants of its pH-dependent solubility. The carboxylic acid proton is significantly acidic, while the indole N-H is very weakly acidic.
-
LogP: The octanol-water partition coefficient (LogP) provides an estimate of the molecule's lipophilicity, which is crucial for predicting its solubility in both organic and aqueous media.
-
Solubility Assessment
Solubility is the phenomenon of a solute dissolving in a solvent to form a homogeneous system.[7] For a drug candidate, aqueous solubility is a critical determinant of its absorption and bioavailability. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[8][9]
Theoretical Considerations
The solubility of this compound is governed by the interplay of its crystalline lattice energy and the solvation energy in a given solvent. As an amphiphilic molecule with a polar carboxylic acid head and a more nonpolar methylated indole body, its solubility varies significantly with solvent polarity. In aqueous media, solubility is highly pH-dependent due to the ionizable carboxylic acid group.
Experimental Workflow: Shake-Flask Solubility Determination
This protocol outlines the definitive method for measuring equilibrium solubility.[8][10][11]
}
Step-by-Step Protocol
-
Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at equilibrium) to several glass vials.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, ethanol, DMSO) to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: Remove the vials and allow them to stand to let solids settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method.
Solubility Profile
The following table summarizes the expected solubility of this compound in a range of common laboratory solvents.
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Water (pH < 4) | Aqueous, Acidic | Low | The carboxylic acid is protonated and uncharged, reducing its interaction with polar water molecules. |
| Water (pH > 6) | Aqueous, Basic | High | The carboxylic acid is deprotonated to the carboxylate anion, which is highly soluble in water. |
| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding with both the carboxyl group and the indole N-H.[6] |
| Ethanol (95%) | Polar Protic | Soluble | Similar to methanol, acts as an effective hydrogen bond donor and acceptor.[6] |
| DMSO | Polar Aprotic | Highly Soluble | A strong hydrogen bond acceptor that effectively solvates the molecule.[12] |
| Acetonitrile | Polar Aprotic | Moderately Soluble | Less polar than DMSO, resulting in lower but still significant solubility. |
| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | The polarity mismatch with the carboxylic acid group limits solubility. |
| Ethyl Acetate | Intermediate | Moderately Soluble | Balances polar (ester) and nonpolar (ethyl) characteristics.[6] |
Stability Assessment
Stability testing is crucial for identifying degradation pathways and establishing a suitable re-test period or shelf life for a drug substance.[3][13][14] Forced degradation (or stress testing) studies are performed under conditions more severe than accelerated stability testing and are a regulatory requirement.[4][15][16]
Potential Degradation Pathways
Indole derivatives can be susceptible to several degradation pathways:
-
Oxidation: The electron-rich indole ring is prone to oxidation, which can lead to the formation of oxindoles and other hydroxylated species.[17]
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions.
-
pH-Dependent Hydrolysis: While the core indole ring is stable to hydrolysis, extreme pH conditions at elevated temperatures can promote degradation.
-
Decarboxylation: At high temperatures, the carboxylic acid group may be lost.
Experimental Workflow: Forced Degradation Studies
This workflow is designed based on the International Council for Harmonisation (ICH) Q1A(R2) guideline.[14][18][19]
}
Step-by-Step Protocol
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid/Base Hydrolysis: Dilute the stock solution with 0.1 M HCl and 0.1 M NaOH, respectively. Heat the solutions (e.g., at 60°C) and take samples at various time points. Neutralize samples before analysis.[16]
-
Oxidation: Dilute the stock solution with 3% hydrogen peroxide and keep it at room temperature.
-
Thermal: Store the solid compound in a temperature-controlled oven (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[13][18]
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method must be able to separate the intact parent compound from all process impurities and degradation products.[20][21][22]
Expected Stability Profile
The following table summarizes the anticipated stability of this compound under forced degradation conditions.
| Stress Condition | Expected Stability | Likely Degradants |
| Acid Hydrolysis (0.1 M HCl, 60°C) | Likely Stable | Minimal degradation expected. |
| Base Hydrolysis (0.1 M NaOH, 60°C) | Likely Stable | Minimal degradation expected; potential for slow decarboxylation at higher temps. |
| Oxidation (3% H₂O₂, RT) | Susceptible | Oxidized species such as 4-methyl-oxindole-3-carboxylic acid or hydroxylated derivatives. |
| Thermal (80°C, solid) | Stable | The compound is expected to be thermally stable at this temperature. |
| Photolytic (ICH Q1B) | Moderately Susceptible | Photodegradation may lead to colored impurities and potential dimerization or oxidation. |
Practical Implications and Formulation Strategies
-
Formulation: For aqueous formulations, buffering the solution to a pH above 6 is critical to ensure complete solubilization and maintain stability. The use of antioxidants may be necessary to prevent oxidative degradation, especially for liquid formulations exposed to air.
-
Analytical Method Development: A reverse-phase HPLC method using a C18 column with a gradient elution of acetonitrile and a low pH aqueous mobile phase (e.g., 0.1% formic acid) is a suitable starting point for a stability-indicating assay.[20][23]
-
Storage and Handling: The solid material should be stored in well-sealed containers, protected from light, and kept at controlled room temperature or refrigerated (2-8°C) for long-term storage to minimize the risk of oxidative and photodegradation.[6]
Conclusion
This compound is a compound with pH-dependent aqueous solubility and a susceptibility to oxidative and photolytic degradation. Its solubility is low in acidic conditions but high in neutral to basic conditions, a critical factor for developing parenteral formulations. The primary stability liability is oxidation of the indole ring. By understanding these fundamental characteristics through the systematic application of the protocols described herein, researchers can de-risk development programs, create robust formulations, and ensure the quality and reliability of their scientific outcomes.
References
- 1. Frontiers | The role of indole derivative in the growth of plants: A review [frontiersin.org]
- 2. 1-Methyl-1H-indole-3-carboxylic acid | 32387-21-6 [chemicalbook.com]
- 3. Ich Guidelines for Stability Studies PPT - Oreate AI Blog [oreateai.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. scribd.com [scribd.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. enamine.net [enamine.net]
- 11. bioassaysys.com [bioassaysys.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 14. database.ich.org [database.ich.org]
- 15. scispace.com [scispace.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ICH Official web site : ICH [ich.org]
- 19. ikev.org [ikev.org]
- 20. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Indole-3-carboxylic acid | SIELC Technologies [sielc.com]
A Technical Guide to Quantum Chemical Calculations for 4-methyl-1H-indole-3-carboxylic Acid
This guide provides an in-depth technical framework for conducting quantum chemical calculations on 4-methyl-1H-indole-3-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage computational methods to understand and predict the molecular properties of this important heterocyclic compound.
Introduction: The Significance of this compound
Indole and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a vast array of biologically active molecules.[1][2][3][4] this compound, a substituted indole, holds particular interest due to its structural similarity to the natural plant hormone auxin (indole-3-acetic acid) and its potential as a precursor or pharmacophore in the design of novel therapeutic agents.[5][6] Its derivatives have been investigated for various pharmacological activities, including antihypertensive effects and as dopamine receptor ligands.[7][8]
Quantum chemical calculations offer a powerful, non-experimental route to elucidate the electronic structure, reactivity, and spectroscopic properties of such molecules. By employing methods like Density Functional Theory (DFT), we can gain predictive insights that guide rational drug design and development.[2][9][10]
Part 1: Theoretical Foundation & Method Selection
The choice of a computational method is paramount for achieving a balance between accuracy and computational cost. For a molecule like this compound, DFT stands out as a robust and efficient method.
Why Density Functional Theory (DFT)?
DFT has become the workhorse of computational chemistry for medium-sized organic molecules for several key reasons:
-
Accuracy for Cost: DFT provides a good approximation of electron correlation effects at a fraction of the computational expense of higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC).[11]
-
Proven Reliability: Numerous studies have demonstrated the reliability of DFT for predicting geometries, vibrational frequencies, and electronic properties of indole derivatives and similar heterocyclic systems.[1][2]
-
Versatility: DFT functionals can be tailored to specific problems, with options for including dispersion corrections, which are crucial for studying non-covalent interactions.[10]
Selection of Functional and Basis Set: A Justified Choice
For this guide, we will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.
-
Rationale for B3LYP: B3LYP is one of the most widely used and extensively benchmarked functionals. It often provides a good balance for predicting both thermochemical and structural properties of organic molecules.[12] Its performance in describing the electronic properties of indole derivatives has been well-documented.[1][2]
The basis set determines the mathematical functions used to represent the atomic orbitals. We will use the 6-311++G(d,p) basis set.
-
Rationale for 6-311++G(d,p):
-
6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence orbital, providing more flexibility than a double-zeta set.[13]
-
++: The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing anions and systems with lone pairs, such as the nitrogen and oxygen atoms in our molecule.[10]
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals, which is essential for accurately modeling chemical bonds and intermolecular interactions.[13]
-
This combination of B3LYP/6-311++G(d,p) represents a high-level, yet computationally tractable, approach for obtaining reliable results for this compound.
Part 2: The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the essential steps for performing a comprehensive quantum chemical analysis of this compound using a software package like Gaussian, ORCA, or GAMESS.[11][14][15]
Step 1: Molecular Structure Input
The first step is to create a 3D model of this compound. This can be done using molecular building software like Avogadro or by providing the Cartesian coordinates of each atom.[16]
Step 2: Geometry Optimization
The initial structure is a mere guess. Geometry optimization is the process of finding the lowest energy conformation of the molecule, which corresponds to its most stable structure.[17]
-
Protocol:
Step 3: Vibrational Frequency Analysis
A frequency calculation is crucial for two reasons:
-
Verification of Minimum Energy Structure: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a saddle point (e.g., a transition state).[19]
-
Prediction of Spectroscopic Data: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.[20][21]
-
Protocol:
Step 4: Electronic Property Calculations
Once the optimized geometry is confirmed, a single-point energy calculation can be performed to obtain various electronic properties.
-
Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy difference between them (the HOMO-LUMO gap) is an indicator of chemical stability.
-
Mulliken Population Analysis: This analysis provides an estimation of the partial atomic charges on each atom in the molecule, offering insights into the charge distribution and potential sites for electrophilic or nucleophilic attack.[22][23][24][25] It's important to note that Mulliken charges are basis set dependent and should be interpreted with caution.[25][26]
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Protocol:
-
Use the optimized geometry.
-
Perform a single-point energy calculation at the B3LYP/6-311++G(d,p) level.
-
Include keywords like Pop=Mulliken to request the desired population analysis.
-
Computational Workflow Diagram
Caption: A streamlined workflow for the quantum chemical analysis of this compound.
Part 3: Data Presentation and Interpretation
The results of the quantum chemical calculations should be presented in a clear and concise manner to facilitate interpretation and comparison with experimental data.
Table 1: Calculated Structural Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | C2-C3 | Calculated Value |
| C3-C10 (Carboxyl C) | Calculated Value | |
| C10=O11 | Calculated Value | |
| C10-O12 | Calculated Value | |
| N1-H | Calculated Value | |
| **Bond Angles (°) ** | C2-C3-C9 | Calculated Value |
| C2-C3-C10 | Calculated Value | |
| O11-C10-O12 | Calculated Value | |
| Dihedral Angles (°) | C2-C3-C10-O11 | Calculated Value |
(Note: Atom numbering should correspond to a provided molecular structure diagram.)
Molecular Structure with Atom Numbering
Caption: Atom numbering scheme for this compound.
Table 2: Calculated Electronic and Thermodynamic Properties
| Property | Value | Unit |
| Total Energy | Calculated Value | Hartrees |
| HOMO Energy | Calculated Value | eV |
| LUMO Energy | Calculated Value | eV |
| HOMO-LUMO Gap | Calculated Value | eV |
| Dipole Moment | Calculated Value | Debye |
| Zero-point vibrational energy | Calculated Value | kcal/mol |
Interpretation of Results
-
Structural Parameters: The calculated bond lengths and angles can be compared to experimental crystallographic data for similar indole carboxylic acids to validate the accuracy of the computational model.[27][28]
-
HOMO-LUMO Gap: A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. The spatial distribution of the HOMO and LUMO orbitals indicates the regions of the molecule most likely to act as electron donors and acceptors, respectively.
-
Mulliken Charges: The charge distribution can help identify polar regions of the molecule and potential sites for hydrogen bonding and other intermolecular interactions, which are critical in drug-receptor binding.
-
Vibrational Spectra: The calculated IR spectrum can be compared to experimental data. A good agreement between the calculated and experimental spectra provides further confidence in the accuracy of the optimized geometry.
Conclusion
This technical guide provides a comprehensive and scientifically grounded framework for performing and interpreting quantum chemical calculations on this compound. By following the outlined protocols and understanding the rationale behind the methodological choices, researchers can generate reliable computational data to predict molecular properties, guide experimental work, and ultimately accelerate the drug discovery and development process. The insights gained from these calculations are invaluable for understanding the structure-activity relationships of this important class of molecules.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Scholars@Duke publication: Indole-N-Carboxylic Acids and Indole-N-Carboxamides in Organic Synthesis. [scholars.duke.edu]
- 5. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 6. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. studyguides.com [studyguides.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 15. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 16. youtube.com [youtube.com]
- 17. basic considerations in geometry optimization [cup.uni-muenchen.de]
- 18. G03 Manual: OPT [wanglab.hosted.uark.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. gaussian.com [gaussian.com]
- 21. thiele.ruc.dk [thiele.ruc.dk]
- 22. Mulliken [cup.uni-muenchen.de]
- 23. chemrxiv.org [chemrxiv.org]
- 24. chemrxiv.org [chemrxiv.org]
- 25. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 26. 11.2.1 Population Analysis⣠11.2 Wave Function Analysis ⣠Chapter 11 Molecular Properties and Analysis ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 27. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]
- 28. Indole-3-carboxylic acid: Full Paper PDF & Summary | Bohrium [bohrium.com]
A Technical Guide to the Biosynthesis of Indole-3-Carboxylic Acid Derivatives: From Plant Defense to Drug Discovery
Foreword: The Unfolding Story of an Indolic Scaffold
Indole-3-carboxylic acid (I3CA) and its derivatives represent a fascinating class of molecules at the crossroads of plant biology, microbiology, and medicinal chemistry. Once viewed as simple auxin-related metabolites, a growing body of research has unveiled their crucial roles in plant defense and their potential as scaffolds for novel therapeutics. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the biosynthetic pathways of I3CA derivatives, the experimental methodologies to elucidate them, and their burgeoning significance in the pharmaceutical landscape. We will delve into the enzymatic machinery, regulatory networks, and the analytical techniques that are shedding light on this intriguing corner of the indolic metabolome.
Part 1: The Core Biosynthetic Pathway in Plants: An Arabidopsis Perspective
The model plant Arabidopsis thaliana has been instrumental in dissecting the primary biosynthetic route to I3CA and its derivatives. This pathway is a branch of the broader tryptophan-dependent secondary metabolism, which is pivotal for plant defense against pathogens.[1][2][3] The biosynthesis of I3CA is intrinsically linked to the production of other defense compounds like camalexin, sharing common precursors and enzymatic steps.[3][4]
From Tryptophan to a Key Intermediate: The Role of Cytochrome P450s
The journey begins with the amino acid L-tryptophan. The initial committed steps are catalyzed by a pair of cytochrome P450 enzymes, CYP79B2 and CYP79B3 . These enzymes convert tryptophan to indole-3-acetaldoxime (IAOx) , a critical branch-point intermediate in the biosynthesis of various indolic compounds, including glucosinolates and the phytoalexin camalexin.[4] The functional redundancy of CYP79B2 and CYP79B3 underscores the importance of this step in plant metabolism.
The subsequent conversion of IAOx to indole-3-acetonitrile (IAN) is another key step. While this conversion is essential for camalexin biosynthesis, the specific enzymes involved can vary depending on the metabolic context.
The Central Conversion: CYP71B6 and the Formation of ICHO and ICOOH
A pivotal enzyme in the I3CA pathway is CYP71B6 , a cytochrome P450 monooxygenase.[3][5][6] When expressed in yeast, CYP71B6 has been shown to efficiently convert IAN into both indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) , with the release of cyanide.[3][4][5][6] This dual activity marks CYP71B6 as a key player in directing the metabolic flux towards these indolic derivatives.
The Final Oxidation: The Function of Aldehyde Oxidase (AAO1)
The final step in the biosynthesis of I3CA is the oxidation of ICHO. This reaction is catalyzed by ARABIDOPSIS ALDEHYDE OXIDASE 1 (AAO1) .[3][4][5][6] Studies using knockout and overexpression lines of AAO1 have confirmed its role in the conversion of ICHO to ICOOH in both untreated and pathogen-challenged leaves.[5][6] AAO1 belongs to a family of molybdo-flavoenzymes known for their broad substrate specificity, and its involvement in this pathway highlights the intricate network of oxidative enzymes in plant secondary metabolism.[7][8]
Part 2: Visualizing the Pathway: A Diagrammatic Representation
To better understand the flow of metabolites and the key enzymatic steps, the following diagram illustrates the biosynthetic pathway of I3CA derivatives in Arabidopsis thaliana.
Caption: Biosynthetic pathway of Indole-3-Carboxylic Acid in Arabidopsis.
Part 3: The Regulatory Landscape: Transcriptional Control and Induction
The biosynthesis of I3CA derivatives is tightly regulated, particularly in the context of plant-pathogen interactions. The expression of key biosynthetic genes, including CYP71B6 and AAO1, is co-regulated with genes involved in camalexin biosynthesis, suggesting a coordinated transcriptional response to biotic stress.[5][6]
Upon infection with pathogens such as Pseudomonas syringae, there is a significant accumulation of I3CA and its derivatives in both inoculated and systemic leaves.[1][2] This induction is part of a broader defense response known as Systemic Acquired Resistance (SAR).[1] The signaling molecule salicylic acid, a key player in SAR, has been shown to stimulate the production of indolic compounds.[1] Furthermore, transcription factors from the MYB family are known to regulate the expression of genes in the indolic glucosinolate pathway, which shares precursors with the I3CA pathway.[1][9]
Part 4: Elucidating the Pathway: A Guide to Experimental Methodologies
Investigating the biosynthesis of I3CA derivatives requires a combination of genetic, biochemical, and analytical techniques. The following section provides an overview of key experimental workflows and a detailed protocol for the quantitative analysis of I3CA and its precursors.
Experimental Workflow: A Multi-pronged Approach
A robust strategy for pathway elucidation involves several interconnected steps:
-
Genetic Analysis: Utilizing knockout and overexpression mutants of candidate genes (e.g., CYP71B6, AAO1) is fundamental to establishing their in vivo function. Phenotypic analysis of these mutants, particularly their response to pathogens and their metabolic profiles, provides strong evidence for gene function.[5][6]
-
Heterologous Expression and Enzyme Assays: Expressing candidate enzymes (e.g., in E. coli or yeast) allows for in vitro characterization of their catalytic activity, substrate specificity, and kinetic parameters.[5][6]
-
Metabolite Profiling using LC-MS: Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone of modern metabolomics and is essential for identifying and quantifying I3CA and its precursors in plant extracts.[10][11]
-
Stable Isotope Labeling: Feeding plants with stable isotope-labeled precursors (e.g., ¹³C- or ¹⁵N-labeled tryptophan) and tracing the incorporation of these labels into downstream metabolites provides definitive evidence for the biosynthetic pathway and allows for flux analysis.
Detailed Protocol: Quantitative Analysis of I3CA and its Derivatives by LC-MS/MS
This protocol provides a framework for the extraction, separation, and quantification of I3CA and related indolic compounds from plant tissue.
Materials:
-
Plant tissue (e.g., Arabidopsis leaves)
-
Liquid nitrogen
-
Extraction solvent: 80% methanol, 20% water, with 0.1% formic acid
-
Internal standards (e.g., ¹³C₆-I3CA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Collection and Grinding:
-
Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
-
Extraction:
-
Add 1 mL of pre-chilled extraction solvent to the powdered tissue.
-
Spike the sample with a known amount of internal standard.
-
Vortex thoroughly and incubate at 4°C for 1 hour with occasional shaking.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the indolic compounds with 1 mL of methanol.
-
Dry the eluate under a stream of nitrogen or in a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
-
LC Separation:
-
Column: C18 reverse-phase (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of A, gradually increasing the percentage of B to elute the compounds of interest.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray ionization (ESI), typically in negative mode for carboxylic acids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for I3CA and its precursors should be optimized using authentic standards.
-
-
Data Analysis:
-
Quantify the endogenous compounds by comparing the peak area of the analyte to the peak area of the corresponding internal standard.
-
Construct a calibration curve using a series of standard solutions to determine the absolute concentration of the analytes.
Part 5: A Broader Perspective: I3CA Biosynthesis in Microorganisms
While the pathway in Arabidopsis is well-characterized, microorganisms also possess the capacity to synthesize indolic compounds, including those closely related to I3CA. Many plant-associated bacteria, such as Pseudomonas and Chromobacterium species, produce indole-3-acetic acid (IAA), a potent auxin.[12][13][14] These bacteria utilize several tryptophan-dependent pathways, including the indole-3-acetamide (IAM) pathway and the indole-3-pyruvate (IPyA) pathway.[12][13][14] The production of I3CA has also been reported in microorganisms, and it is hypothesized that it may be formed via indole-3-carbaldehyde as an intermediate, similar to the plant pathway.[15]
The microbial production of I3CA and its derivatives holds potential for biotechnological applications. Metabolic engineering of microorganisms like E. coli or yeast could be employed to overproduce these compounds for use as pharmaceuticals or agrochemicals.[16][17][18]
Part 6: From Plant Defense to Drug Development: The Therapeutic Potential of I3CA Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[19][20][21][22][23] I3CA and its derivatives are emerging as a promising class of bioactive molecules with diverse therapeutic applications.
Structure-Activity Relationships (SAR)
The biological activity of indole derivatives can be finely tuned by modifying the substituents on the indole ring.[21] Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. For example, in the context of antimicrobial activity, modifications to the indole core and the attached side chains can dramatically impact efficacy against different bacterial and fungal strains.[9][11][24]
Therapeutic Applications
-
Antihypertensive Agents: Novel I3CA derivatives have been designed and synthesized as antagonists of the angiotensin II receptor 1 (AT1), a key target in the regulation of blood pressure. Some of these compounds have shown nanomolar affinity for the receptor, comparable to existing drugs like losartan.[4]
-
Antimicrobial Agents: I3CA derivatives have demonstrated broad-spectrum antimicrobial activity. They can act as standalone antimicrobial agents or as antibiotic potentiators, restoring the efficacy of existing antibiotics against resistant strains.[9][11][24]
-
Herbicides: The structural similarity of some I3CA derivatives to auxins has led to their investigation as potential herbicides. They can act as antagonists of auxin receptors like TIR1, disrupting plant growth and development.[23][25]
-
Plant Defense Inducers: I3CA itself has been identified as a signaling molecule in plant defense, priming plants for enhanced resistance against pathogens.[13][24] This opens up possibilities for its use in agriculture to boost crop resilience.
Part 7: Future Directions and Concluding Remarks
The study of I3CA biosynthesis is a rapidly evolving field. While the core pathway in Arabidopsis has been largely elucidated, many questions remain. Future research will likely focus on:
-
Unraveling the intricate regulatory networks that control I3CA biosynthesis in response to various environmental cues.
-
Exploring the diversity of I3CA biosynthetic pathways in other plant species and microorganisms.
-
Harnessing metabolic engineering to produce I3CA and its derivatives in microbial systems for industrial and pharmaceutical applications.
-
Expanding the exploration of the therapeutic potential of I3CA derivatives through continued drug discovery and development efforts.
References
- 1. Regulatory and Functional Aspects of Indolic Metabolism in Plant Systemic Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accumulation of soluble and wall-bound indolic metabolites in Arabidopsis thaliana leaves infected with virulent or avirulent Pseudomonas syringae pathovar tomato strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Engineering of Escherichia coli for De Novo Biosynthesis of Mandelic Acid [mdpi.com]
- 9. Pseudomonas syringae infectivity correlates to altered transcript and metabolite levels of Arabidopsis mediator mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The role of indole derivative in the growth of plants: A review [frontiersin.org]
- 14. Metabolic engineering of microorganisms for production of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New cytochrome P450 mechanisms: implications for understanding molecular basis for drug toxicity at the level of the cytochrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. De Novo Biosynthesis of Indole-3-acetic Acid in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolic engineering of biocatalysts for carboxylic acids production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolic engineering of Escherichia coli for biotechnological production of high-value organic acids and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat [frontiersin.org]
- 25. researchgate.net [researchgate.net]
A Strategic Approach to the Initial Toxicity Screening of 4-methyl-1H-indole-3-carboxylic acid: An In-Depth Technical Guide
This guide provides a comprehensive framework for conducting an initial toxicity screening of the novel compound, 4-methyl-1H-indole-3-carboxylic acid. As this molecule progresses through the drug discovery pipeline, a robust and early understanding of its potential toxicological liabilities is paramount. This document outlines a tiered, multi-faceted strategy, beginning with in silico predictions and moving towards established in vitro assays. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles and regulatory guidance.
The Rationale for a Phased Toxicity Assessment
In the early stages of drug development, it is crucial to identify and eliminate compounds with unfavorable safety profiles to conserve resources and reduce the likelihood of late-stage failures.[1][2] A phased approach to toxicity screening allows for a systematic evaluation, starting with broad, high-throughput methods and progressing to more specific and resource-intensive assays for promising candidates. This strategy is not only efficient but also aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing by prioritizing in vitro and in silico methods.[3]
Our proposed workflow for this compound is as follows:
Caption: Phased approach for initial toxicity screening.
Phase 1: In Silico ADMET Prediction
The initial step in our screening cascade is the computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[4][5] In silico models leverage a compound's chemical structure to forecast its pharmacokinetic and toxicological profile, offering a rapid and cost-effective means to flag potential liabilities before any wet-lab experiments are conducted.[6][7]
Causality of Experimental Choice
By employing a battery of in silico tools, we can generate a preliminary risk assessment for this compound. This allows for the early identification of potential issues such as poor oral bioavailability, metabolic instability, or predicted toxicity, which can guide subsequent experimental design.[1][8]
Recommended In Silico Tools
A variety of commercial and open-source platforms are available for ADMET prediction. It is advisable to use multiple models to increase the confidence in the predictions.[4]
| Tool/Platform | Predicted Endpoints | Reference |
| ADMETlab | Comprehensive ADMET properties | [8] |
| pkCSM | Pharmacokinetic and toxicity properties | [8] |
| ToxiM | Molecular toxicity, solubility, and permeability | [9][10] |
| MolToxPred | Potential toxicity of small molecules | [11][12] |
Data Interpretation
The output from these tools will provide predictions on a range of parameters including, but not limited to:
-
Aqueous Solubility: Crucial for absorption.
-
Caco-2 Permeability: An indicator of intestinal absorption.[6]
-
CYP450 Inhibition/Metabolism: Predicts potential for drug-drug interactions and metabolic stability.
-
hERG Inhibition: A key indicator of cardiotoxicity risk.
-
Mutagenicity (Ames Test Prediction): An early flag for genotoxic potential.
-
Hepatotoxicity: Prediction of potential liver injury.
These predictions should be collated and analyzed to form a preliminary safety profile of this compound.
Phase 2: In Vitro Cytotoxicity Screening
Based on the in silico assessment, the next logical step is to evaluate the compound's effect on cell viability using a panel of in vitro cytotoxicity assays.[3][13] This provides the first experimental evidence of the compound's potential to cause cell death.
Rationale for a Multi-Assay Approach
Different cytotoxicity assays measure distinct cellular parameters. By employing a combination of assays, we can obtain a more comprehensive understanding of the potential mechanisms of cytotoxicity.
Caption: Triad of cytotoxicity assays for a comprehensive assessment.
Experimental Protocols
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14] Viable cells with active metabolism convert MTT into a purple formazan product.[15]
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2, a human liver cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[16]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.[16]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14][15]
The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.[18] LDH is a stable cytosolic enzyme that is released upon membrane damage.[18]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After treatment, centrifuge the plate at 400 x g for 5 minutes and carefully transfer 100 µL of the supernatant to a new 96-well plate.[19]
-
LDH Reaction: Add 100 µL of the LDH reaction solution to each well.[19]
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[19][20]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[20]
The NRU assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[21][22]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Neutral Red Incubation: After treatment, replace the medium with a medium containing neutral red and incubate for 2-3 hours.[23]
-
Washing and Destaining: Wash the cells with PBS and then add a destain solution (e.g., 50% ethanol, 1% acetic acid) to extract the dye.[23]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[21]
Data Presentation and Interpretation
The results from the cytotoxicity assays should be presented as the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) should be calculated for each assay and time point.
| Assay | Endpoint | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MTT | Metabolic Activity | |||
| LDH | Membrane Integrity | |||
| NRU | Lysosomal Integrity |
A consistent dose- and time-dependent decrease in cell viability across multiple assays would suggest a cytotoxic potential for this compound.
Phase 3: In Vitro Genotoxicity Assessment
If cytotoxicity is observed, or as a standard part of a comprehensive initial screen, it is crucial to assess the genotoxic potential of the compound.[24] Genotoxicity assays determine if a compound can damage genetic material (DNA), leading to mutations.[25]
Rationale for Genotoxicity Testing
Early identification of genotoxic compounds is critical, as they can be potential carcinogens.[26] The Ames test and the Comet assay are two widely accepted and complementary methods for this purpose.
Caption: Dual approach for assessing mutagenicity and DNA damage.
Experimental Protocols
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[27][28] It uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.[26][28] The test measures the ability of a compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[27][28]
Protocol:
-
Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA102) to detect different types of mutations.[27]
-
Metabolic Activation: Perform the assay with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.[27][29]
-
Exposure: Expose the bacterial strains to various concentrations of this compound.
-
Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.[27]
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[27]
-
Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
The Comet assay is a sensitive technique for the detection of DNA damage in individual eukaryotic cells.[25][30] Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail."[24]
Protocol:
-
Cell Treatment: Treat a suitable eukaryotic cell line (e.g., TK6) with various concentrations of this compound.
-
Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.[31]
-
Lysis: Lyse the cells to remove membranes and proteins, leaving the DNA.[24]
-
Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then perform electrophoresis.[25]
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Image Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tail.
Conclusion and Next Steps
This in-depth technical guide provides a robust and scientifically sound strategy for the initial toxicity screening of this compound. The phased approach, from in silico prediction to a tiered in vitro assessment of cytotoxicity and genotoxicity, allows for a comprehensive and efficient evaluation of the compound's safety profile. The results from these studies will be critical in making informed decisions about the continued development of this molecule. Positive findings in any of these assays would warrant further investigation into the specific mechanisms of toxicity.
References
- 1. fiveable.me [fiveable.me]
- 2. news-medical.net [news-medical.net]
- 3. criver.com [criver.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]
- 6. drugpatentwatch.com [drugpatentwatch.com]
- 7. pozescaf.com [pozescaf.com]
- 8. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 9. ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches [frontiersin.org]
- 11. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07322J [pubs.rsc.org]
- 13. In Vitro Toxicity Test Services - Creative Biolabs [creative-biolabs.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. cellbiologics.com [cellbiologics.com]
- 21. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 22. Assaying Cellular Viability Using the Neutral Red Uptake Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. qualitybiological.com [qualitybiological.com]
- 24. 21stcenturypathology.com [21stcenturypathology.com]
- 25. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 26. criver.com [criver.com]
- 27. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 28. microbiologyinfo.com [microbiologyinfo.com]
- 29. bio-protocol.org [bio-protocol.org]
- 30. researchgate.net [researchgate.net]
- 31. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]
Methodological & Application
Synthesis of 4-Methyl-1H-indole-3-carboxylic Acid: A Detailed Guide for Researchers
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 4-methyl-1H-indole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The described methodology employs a robust and widely applicable two-step sequence: the Fischer indole synthesis to construct the core indole scaffold, followed by a saponification reaction to yield the final carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical advice to ensure successful and reproducible synthesis.
Introduction
Indole derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds. The inherent versatility of the indole nucleus allows for diverse functionalization, leading to compounds with a wide spectrum of biological activities. This compound, in particular, serves as a crucial intermediate in the synthesis of novel therapeutic agents, including but not limited to, anti-inflammatory drugs, kinase inhibitors, and antiviral compounds.
The synthetic route detailed herein is a classic yet highly effective approach that combines the reliability of the Fischer indole synthesis with a straightforward hydrolysis. The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most important and versatile methods for constructing the indole ring system from an arylhydrazine and a carbonyl compound under acidic conditions[1]. The subsequent hydrolysis of the resulting ester is a fundamental and high-yielding transformation.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a two-step process, commencing with the Fischer indole cyclization of 3-methylphenylhydrazine with ethyl pyruvate to afford ethyl 4-methyl-1H-indole-3-carboxylate. This intermediate is then subjected to basic hydrolysis to yield the target molecule.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of Ethyl 4-methyl-1H-indole-3-carboxylate via Fischer Indole Synthesis
The Fischer indole synthesis proceeds through the acid-catalyzed reaction of an arylhydrazine with a ketone or aldehyde. In this protocol, 3-methylphenylhydrazine reacts with ethyl pyruvate. The reaction mechanism involves the formation of a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring[1][3].
Reaction Mechanism: Fischer Indole Synthesis
Caption: Key steps in the Fischer indole synthesis mechanism.
Experimental Protocol
Materials:
-
3-Methylphenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Sodium acetate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of 3-Methylphenylhydrazine (Free Base):
-
In a 250 mL beaker, dissolve 3-methylphenylhydrazine hydrochloride (1.0 eq) in water.
-
Slowly add a saturated solution of sodium bicarbonate with stirring until the effervescence ceases and the solution becomes basic (pH ~8).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain 3-methylphenylhydrazine as an oil. Use this immediately in the next step.
-
-
Fischer Indole Cyclization:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol (100 mL).
-
Add the freshly prepared 3-methylphenylhydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) to the ethanol.
-
Slowly and carefully, add concentrated sulfuric acid (0.5 eq) or polyphosphoric acid (a sufficient amount to ensure good stirring) to the reaction mixture. Caution: The addition of acid is exothermic.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
-
Work-up and Purification:
-
Pour the cooled reaction mixture into a beaker containing ice-cold water (500 mL). This will cause the product to precipitate.
-
Collect the crude solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure ethyl 4-methyl-1H-indole-3-carboxylate as a crystalline solid.
-
Quantitative Data
| Reagent | Molar Mass ( g/mol ) | Molar Eq. |
| 3-Methylphenylhydrazine hydrochloride | 158.63 | 1.0 |
| Ethyl pyruvate | 116.12 | 1.1 |
| Concentrated Sulfuric Acid | 98.08 | 0.5 |
| Product | ||
| Ethyl 4-methyl-1H-indole-3-carboxylate | 203.24 | - |
| Expected Yield | 70-85% |
Part 2: Synthesis of this compound via Saponification
The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is achieved through saponification, a process involving heating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, followed by an acidic work-up to protonate the carboxylate salt.
Reaction Mechanism: Saponification
Caption: Mechanism of ester hydrolysis (saponification).
Experimental Protocol
Materials:
-
Ethyl 4-methyl-1H-indole-3-carboxylate
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl, concentrated or 2M)
-
Ethyl acetate
Procedure:
-
Saponification Reaction:
-
In a 250 mL round-bottom flask, dissolve ethyl 4-methyl-1H-indole-3-carboxylate (1.0 eq) in ethanol (100 mL).
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water (20 mL).
-
Heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting ester).
-
-
Work-up and Purification:
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the residue with water (100 mL) and wash with ethyl acetate (2 x 50 mL) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated or 2M hydrochloric acid. The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol/water.
-
Quantitative Data
| Reagent | Molar Mass ( g/mol ) | Molar Eq. |
| Ethyl 4-methyl-1H-indole-3-carboxylate | 203.24 | 1.0 |
| Sodium Hydroxide | 40.00 | 2.0-3.0 |
| Product | ||
| This compound | 175.18 | - |
| Expected Yield | 90-98% |
Trustworthiness and Self-Validation
The protocols described in this application note are based on well-established and highly reliable chemical transformations. The progress of each reaction can be conveniently monitored by Thin Layer Chromatography (TLC), allowing for real-time assessment and ensuring the reaction proceeds to completion. The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis. The expected spectral data should be consistent with the proposed structures.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound. By following the detailed step-by-step protocols and understanding the underlying chemical principles, researchers can confidently and reproducibly synthesize this valuable compound for their drug discovery and development endeavors.
References
Application Notes & Protocols: 4-Methyl-1H-indole-3-carboxylic Acid in Medicinal Chemistry
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1] This guide focuses on a specific, functionalized member of this family: 4-methyl-1H-indole-3-carboxylic acid . We will explore its strategic application as a versatile scaffold in drug discovery, detailing its role in the synthesis of targeted therapeutic agents. This document provides an in-depth analysis of its utility, field-proven synthetic and analytical protocols, and methodologies for biological evaluation, designed for researchers, scientists, and drug development professionals.
The Strategic Value of the this compound Scaffold
The indole ring system is not merely a structural component; its aromatic character and the hydrogen-bonding capability of the N-H group make it an adept participant in molecular interactions with biological targets.[2] The addition of specific functional groups to this core dictates its therapeutic destiny. In the case of this compound, two key modifications pre-install critical features for drug design:
-
The 3-Carboxylic Acid Group: This is the primary reactive handle for chemical modification. It serves as a crucial pharmacophoric element, capable of forming strong hydrogen bonds and electrostatic interactions with amino acid residues in a target protein's binding site.[3] Its presence is common in over 450 marketed drugs.[3][4] However, this group can also present challenges like poor membrane permeability or metabolic instability, leading medicinal chemists to modify it or replace it with bioisosteres—functional groups with similar physicochemical properties.[3][5]
-
The 4-Methyl Group: This small alkyl group provides a subtle but significant modification. It imparts increased lipophilicity, potentially enhancing membrane permeability and van der Waals interactions within a binding pocket. Crucially, its position can serve as a "steric rudder," orienting the molecule within the target site and improving selectivity for the intended target over related proteins.
Figure 1: Key structural features of the scaffold.
Therapeutic Applications & Target-Oriented Synthesis
The true utility of this compound is demonstrated by its successful incorporation into potent and selective inhibitors for various disease targets.
Anticancer Agents: Dual Bcl-2/Mcl-1 Inhibition
The B-cell lymphoma-2 (Bcl-2) family of proteins are critical regulators of apoptosis (programmed cell death), making them prime targets for cancer therapy.[6] Overexpression of anti-apoptotic proteins like Bcl-2 and Mcl-1 allows cancer cells to evade death. Derivatives of indole-3-carboxylic acid have been designed as dual inhibitors of these proteins.[6]
-
Mechanism Insight: The indole scaffold acts as a core, positioning substituents to mimic the binding of pro-apoptotic BH3-only proteins. The carboxylic acid is often converted to an amide or other functional group to optimize binding affinity and cellular permeability. One study found that an indole-3-carboxylic acid-based derivative achieved a Ki value of 72 nM for Mcl-1 and 0.26 µM for Bcl-2, demonstrating potent dual activity.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Virtuoso: Harnessing 4-Methyl-1H-indole-3-carboxylic Acid in Modern Organic Synthesis
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, gracing the structures of a multitude of natural products and synthetic pharmaceuticals. Within this privileged scaffold, 4-methyl-1H-indole-3-carboxylic acid emerges as a particularly valuable and versatile building block. Its strategic methylation at the C4-position and the presence of a reactive carboxylic acid handle at C3 offer synthetic chemists a powerful tool for molecular diversification. This comprehensive guide provides detailed application notes and field-proven protocols for the utilization of this compound in key synthetic transformations, including esterification, amide bond formation, and decarboxylation. Designed for researchers, scientists, and drug development professionals, this document elucidates the causality behind experimental choices and provides self-validating protocols to empower your synthetic endeavors.
Introduction: The Strategic Advantage of the 4-Methyl-Indole Scaffold
The indole ring system is a fundamental component of numerous biologically active molecules, from the essential amino acid tryptophan to complex alkaloids.[1][2] Functionalization of the indole core is a primary strategy in drug discovery to modulate pharmacological properties. This compound offers a unique combination of features that make it a highly sought-after starting material:
-
The C3-Carboxylic Acid: This functional group is a versatile handle for a variety of chemical transformations. It can be readily converted into esters, amides, and other derivatives, or it can be removed via decarboxylation to afford the corresponding 4-methyl-1H-indole.[3] This allows for the introduction of a wide array of substituents and the exploration of diverse chemical space.
-
The C4-Methyl Group: The presence of the methyl group at the 4-position provides steric and electronic influence on the indole ring. This can impact the molecule's binding affinity to biological targets and alter its metabolic profile. Furthermore, it blocks a potential site of metabolism, which can enhance the pharmacokinetic properties of drug candidates.
This guide will delve into the practical applications of this valuable building block, providing detailed protocols for its conversion into key synthetic intermediates.
Key Synthetic Transformations and Protocols
Fischer-Speier Esterification: A Gateway to Ester Derivatives
The conversion of a carboxylic acid to its corresponding ester is a fundamental transformation in organic synthesis. The Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a reliable and straightforward method for this purpose.[4][5][6][7] The reaction is reversible, and therefore, an excess of the alcohol is typically used to drive the equilibrium towards the formation of the ester, in accordance with Le Châtelier's Principle.
Causality of Experimental Choices:
-
Acid Catalyst: Concentrated sulfuric acid is a common and effective catalyst for this reaction. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Excess Alcohol: Using the alcohol as the solvent ensures a large excess, which pushes the equilibrium towards the product side.
-
Anhydrous Conditions: The reaction produces water as a byproduct. To prevent the reverse reaction (ester hydrolysis), it is crucial to use anhydrous reagents and solvents.
Experimental Protocol: Synthesis of Methyl 4-methyl-1H-indole-3-carboxylate
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | C₁₀H₉NO₂ | 175.18 | 5.0 g | 28.5 |
| Anhydrous Methanol | CH₃OH | 32.04 | 50 mL | - |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 1.0 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | - | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 150 mL | - |
| Brine (Saturated NaCl solution) | NaCl | - | 50 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 28.5 mmol).
-
In a fume hood, add anhydrous methanol (50 mL). Stir the mixture to dissolve the starting material.
-
Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the stirring mixture. Caution: The addition of sulfuric acid to methanol is exothermic.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing ice-cold water (150 mL). The product may precipitate as a solid.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Caution: This will cause the evolution of CO₂ gas.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) to obtain pure methyl 4-methyl-1H-indole-3-carboxylate.
Expected Outcome:
-
Product: Methyl 4-methyl-1H-indole-3-carboxylate
-
Appearance: Off-white to pale yellow solid
-
Expected Yield: 85-95%
Amide Bond Formation: Building Blocks for Bioactive Molecules
The amide bond is a ubiquitous functional group in pharmaceuticals and natural products.[8] The coupling of a carboxylic acid with an amine is a cornerstone of medicinal chemistry, enabling the synthesis of diverse compound libraries. A variety of coupling reagents have been developed to facilitate this transformation by activating the carboxylic acid.[8][9][10]
Causality of Experimental Choices:
-
Coupling Reagents (e.g., EDC, HATU): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile.[9][10]
-
Additives (e.g., HOBt): 1-Hydroxybenzotriazole (HOBt) is often used in conjunction with carbodiimides like EDC. It acts as a scavenger for side products and forms an active ester intermediate, which can improve reaction efficiency and reduce racemization in the case of chiral substrates.[9]
-
Base (e.g., DIPEA): A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is typically added to neutralize the acidic byproducts of the reaction and to deprotonate the amine salt if it is used as a starting material.[8]
Experimental Protocol: Synthesis of N-Benzyl-4-methyl-1H-indole-3-carboxamide
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | C₁₀H₉NO₂ | 175.18 | 1.0 g | 5.71 |
| Benzylamine | C₇H₉N | 107.15 | 0.67 g (0.68 mL) | 6.28 |
| EDC·HCl | C₈H₁₈N₃Cl | 191.70 | 1.31 g | 6.85 |
| HOBt | C₆H₅N₃O | 135.13 | 0.92 g | 6.85 |
| DIPEA | C₈H₁₉N | 129.24 | 2.98 mL | 17.13 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
| 1M HCl solution | HCl | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | - | As needed | - |
| Brine | NaCl | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 5.71 mmol), HOBt (0.92 g, 6.85 mmol), and dichloromethane (50 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add benzylamine (0.67 g, 6.28 mmol) and DIPEA (2.98 mL, 17.13 mmol) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.31 g, 6.85 mmol) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM (50 mL).
-
Wash the organic layer successively with 1M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure amide.
Expected Outcome:
-
Product: N-Benzyl-4-methyl-1H-indole-3-carboxamide
-
Appearance: White to off-white solid
-
Expected Yield: 70-90%
Decarboxylation: Accessing the C3-Unsubstituted Core
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a powerful transformation for modifying the indole scaffold. For indole-3-carboxylic acids, this reaction can be achieved under metal-free conditions, providing a clean and efficient route to the corresponding 3-unsubstituted indoles.[3][11]
Causality of Experimental Choices:
-
High-Boiling Solvent: A high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is often used to facilitate the reaction at elevated temperatures.[11]
-
Base Catalyst: A mild base like potassium carbonate can catalyze the decarboxylation by deprotonating the carboxylic acid, which facilitates the elimination of CO₂.[3]
-
Elevated Temperature: The reaction typically requires heating to overcome the activation energy for the C-C bond cleavage.
Experimental Protocol: Synthesis of 4-Methyl-1H-indole
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | C₁₀H₉NO₂ | 175.18 | 2.0 g | 11.4 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - |
| Potassium Carbonate (optional) | K₂CO₃ | 138.21 | 0.2 g | 1.45 |
| Water | H₂O | 18.02 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 100 mL | - |
| Brine | NaCl | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
To a 50 mL round-bottom flask, add this compound (2.0 g, 11.4 mmol) and DMF (20 mL).
-
(Optional) Add potassium carbonate (0.2 g, 1.45 mmol).
-
Heat the reaction mixture to 140-150 °C and stir for 2-4 hours, or until the evolution of CO₂ ceases. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 4-methyl-1H-indole.
Expected Outcome:
-
Product: 4-Methyl-1H-indole
-
Appearance: White to tan solid
-
Expected Yield: 80-95%
Applications in the Synthesis of Bioactive Molecules
This compound and its derivatives are valuable precursors for the synthesis of a wide range of biologically active compounds. The strategic placement of the methyl group and the versatility of the carboxylic acid handle allow for the construction of complex molecular architectures with potential therapeutic applications. For instance, indole-3-carboxylic acid derivatives have been investigated as potential antimicrobial agents and have been incorporated into dipeptide conjugates for this purpose.[12] The core structure is also found in molecules with potential applications in materials science.[13]
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its unique structural features provide a platform for the efficient construction of a diverse array of molecules. The protocols detailed in this guide for esterification, amide bond formation, and decarboxylation offer reliable and reproducible methods for the functionalization of this valuable scaffold. By understanding the underlying principles of these reactions and adhering to the provided experimental procedures, researchers can effectively harness the synthetic potential of this compound to advance their research in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cerritos.edu [cerritos.edu]
- 5. benchchem.com [benchchem.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. athabascau.ca [athabascau.ca]
- 8. growingscience.com [growingscience.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 12. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. chemimpex.com [chemimpex.com]
Application Note: High-Yield Synthesis of 4-Methyl-1H-indole-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a cornerstone structural motif in medicinal chemistry, appearing in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Specifically, derivatives of indole-3-carboxylic acid are crucial intermediates and pharmacophores. The introduction of a methyl group at the 4-position of the indole ring can significantly modulate the molecule's steric and electronic properties, influencing its binding affinity to biological targets and overall pharmacological profile. Consequently, robust and high-yield synthetic routes to 4-methyl-1H-indole-3-carboxylic acid and its derivatives are of paramount importance for the discovery and development of new therapeutic agents.
This guide provides a detailed examination of reliable synthetic strategies, focusing on the causality behind experimental choices to empower researchers to not only replicate but also adapt these protocols for their specific needs. We will delve into the venerable Fischer indole synthesis, offering a comprehensive, field-tested protocol, alongside a discussion of alternative methods and essential derivatization techniques.
Strategic Approaches to the 4-Methylindole Core
The construction of the indole ring system can be approached from several angles, each with distinct advantages. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability.
-
Fischer Indole Synthesis : This is arguably the most classic and versatile method for indole synthesis.[2] It involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone.[3] For the target molecule, this involves reacting p-tolylhydrazine with a pyruvate ester. The reaction is known for its reliability, though it often requires careful optimization of acid catalysts and temperature.[4]
-
Reissert Indole Synthesis : This method provides an alternative route starting from o-nitrotoluene derivatives.[5] The synthesis begins with the condensation of 4-methyl-2-nitrotoluene with diethyl oxalate, followed by a reductive cyclization using reagents like zinc in acetic acid to form the indole-2-carboxylic acid, which differs from the target C3-substituted pattern but is a valid strategy for building the core.[5][6]
-
Modern Palladium-Catalyzed Methods : Contemporary organic synthesis has introduced powerful palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for instance, can form the key C-N bond by coupling an amine with an aryl halide, offering excellent functional group tolerance.[7] While often more complex to set up, these methods can provide access to structures that are challenging to synthesize via classical routes.[8]
Core Protocol: High-Yield Fischer Indole Synthesis
This section details a robust and optimized protocol for synthesizing ethyl 4-methyl-1H-indole-3-carboxylate. The Fischer synthesis is selected for its reliability and use of accessible starting materials.
Mechanistic Rationale
Understanding the mechanism is critical for troubleshooting and optimization. The reaction proceeds through several key, acid-catalyzed steps:
-
Hydrazone Formation : Reversible condensation of p-tolylhydrazine with ethyl pyruvate.
-
Tautomerization : The hydrazone tautomerizes to its more reactive enamine form.
-
[9][9]-Sigmatropic Rearrangement : This is the crucial C-C bond-forming step, a concerted rearrangement that is often the rate-determining step.[2]
-
Aromatization & Cyclization : The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring.
-
Ammonia Elimination : The final step involves the elimination of an ammonia molecule to yield the stable, aromatic indole ring.[3]
References
- 1. chemijournal.com [chemijournal.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Functionalization of the indole ring in 4-methyl-1H-indole-3-carboxylic acid
An Application Guide to the Strategic Functionalization of 4-methyl-1H-indole-3-carboxylic acid
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products. This compound is a valuable starting material, offering multiple reactive sites for diversification. However, the interplay between the electron-donating 4-methyl group and the electron-withdrawing/directing 3-carboxylic acid group presents both opportunities and challenges for regioselective functionalization. This comprehensive guide provides researchers, chemists, and drug development professionals with a detailed exploration of synthetic strategies to modify this scaffold. We delve into the underlying principles of reactivity and provide field-proven, step-by-step protocols for key transformations, including modifications of the carboxylic acid, N-H functionalization, and C-H functionalization at various positions of the indole ring.
Foundational Principles: Understanding the Reactivity Landscape
The synthetic utility of this compound stems from the distinct reactivity of its constituent parts. The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The most nucleophilic position is C3, followed by C2, and then the positions on the benzene ring.[1][2]
However, in this specific molecule, the landscape is altered by two key substituents:
-
The C3-Carboxylic Acid (-COOH): This group is strongly electron-withdrawing, deactivating the pyrrole ring towards traditional electrophilic substitution. More importantly, it serves as a versatile synthetic handle for amide formation, esterification, or as a traceless directing group in metal-catalyzed reactions that proceed via decarboxylation.[3][4]
-
The C4-Methyl (-CH₃): This electron-donating group activates the benzene portion of the indole, subtly influencing the regioselectivity of electrophilic aromatic substitution on the carbocyclic ring.
This guide will systematically explore how to leverage this inherent reactivity to achieve selective functionalization at each key position.
Figure 1: Key sites for synthetic functionalization on the this compound scaffold.
Transformations of the C3-Carboxylic Acid
The carboxylic acid is the most versatile functional group on the starting material, acting as a gateway to numerous derivatives.
Amide Bond Formation: Accessing Bioactive Scaffolds
Amide coupling is a fundamental transformation, converting the carboxylic acid into a diverse range of amides, which are prevalent in pharmacologically active molecules.[5] The most common and reliable methods involve the in-situ activation of the carboxylic acid with a carbodiimide reagent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an additive like HOBt (Hydroxybenzotriazole) to suppress side reactions and improve efficiency.[6][7]
Causality Behind the Method: Direct reaction between a carboxylic acid and an amine is a slow, high-temperature equilibrium process. Coupling agents like EDC convert the hydroxyl of the carboxylic acid into an excellent leaving group, forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile to form the stable amide bond.
Figure 2: Workflow of EDC-mediated amide coupling.
Protocol 1: General Procedure for EDC/HOBt Amide Coupling
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 equiv.), HOBt (1.2 equiv.), and the desired amine (1.1 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, dilute the mixture with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired amide.[6]
Decarboxylation: Unmasking the C3 Position
Removal of the carboxylic acid group is a powerful strategy. It transforms the starting material into 4-methylindole, opening the C3 position for classical electrophilic substitution reactions or enabling subsequent C2-functionalization. Metal-free methods, often requiring high temperatures with a base like K₂CO₃ or simply heating in a high-boiling solvent like acetonitrile, are effective for simple decarboxylation.[8][9][10][11]
Protocol 2: Metal-Free Thermal Decarboxylation
-
Setup: Place this compound (1.0 equiv.) and K₂CO₃ (0.2 equiv., optional catalyst) in a sealed tube or a flask equipped with a reflux condenser.[9]
-
Solvent: Add a high-boiling point solvent such as ethanol or acetonitrile.[9]
-
Reaction: Heat the mixture to 140 °C and maintain for 12-24 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water to remove any inorganic salts. Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to afford 4-methylindole.
Directed C-H Functionalization via Decarboxylative Coupling
A more advanced strategy is to use the carboxylic acid as a "traceless directing group." In these reactions, a transition metal catalyst (commonly palladium) coordinates to the carboxylate, facilitating C-H activation at an adjacent position (typically C2), followed by coupling with a partner and subsequent decarboxylation in a single pot.[4]
This approach provides direct access to C2-functionalized indoles, which are otherwise difficult to synthesize. Palladium-catalyzed decarboxylative C2-arylation with aryl iodides is a prime example of this powerful methodology.[3][12]
Causality Behind the Method: The reaction is believed to proceed via coordination of the palladium catalyst to the indole. The carboxylate group then acts as an internal base or directing group to facilitate the regioselective abstraction of the C2-proton (C-H activation). This forms a palladacycle intermediate which can then undergo oxidative addition with an aryl halide, followed by reductive elimination and decarboxylation to yield the C2-arylated product.[3]
Figure 3: Simplified workflow for Pd-catalyzed decarboxylative C2-arylation.
Protocol 3: Palladium-Catalyzed Decarboxylative C2-Arylation
Adapted from Punniyamurthy et al.[3][12]
-
Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the aryl iodide (1.5 equiv.), Pd(OAc)₂ (5 mol%), a suitable ligand (if required), and an oxidant such as Ag₂O or Cu(OAc)₂ (2.0 equiv.).
-
Solvent & Degassing: Add a dry solvent like dioxane or toluene. Degas the mixture by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture at 100-120 °C for 24 hours under an inert atmosphere.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove metal salts.
-
Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to isolate the 2-aryl-4-methylindole product.
| Reaction Type | Key Reagents | Position | Typical Yield | Reference |
| Amide Coupling | EDC, HOBt, Amine | C3-CONHR | 70-95% | [6] |
| Decarboxylation | K₂CO₃, Heat | C3-H | 89->99% | [9][11] |
| Decarboxylative Arylation | Pd(OAc)₂, Ar-I, Ag₂O | C2-Ar | 75-87% | [3][12] |
| N-Alkylation | Alkyl Halide, Base | N1-R | 80-98% | General |
Table 1: Summary of Key Functionalization Reactions and Typical Yields.
Functionalization at the N1-Position
The indole N-H proton is acidic and can be easily deprotonated with a suitable base (e.g., NaH, K₂CO₃). The resulting indolide anion is a potent nucleophile, readily undergoing alkylation or arylation.
N-Alkylation: This is a straightforward and high-yielding reaction, typically performed with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base in a polar aprotic solvent.
Protocol 4: General N-Alkylation
-
Deprotonation: Suspend this compound (1.0 equiv.) in anhydrous DMF or THF. Add a base such as NaH (1.2 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C. Stir until hydrogen evolution ceases.
-
Alkylation: Add the alkyl halide (1.1 equiv.) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir until TLC analysis indicates completion.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent. Wash the combined organic layers with water and brine.
-
Purification: Dry, concentrate, and purify the crude product by column chromatography.
Note: N-functionalization is often a crucial first step. An N-protecting group can prevent unwanted side reactions at the nitrogen and can also be used to direct lithiation and subsequent functionalization to the C2 position.[13][14]
Functionalization of the Carbocyclic Ring
Functionalizing the benzene ring (C4-C7) is primarily achieved through electrophilic aromatic substitution. The indole nucleus is highly activated, but the regiochemical outcome is a balance between the directing effects of the pyrrole fusion and the existing substituents.
-
Directing Effects: The fused pyrrole ring strongly directs incoming electrophiles to the C5 and C7 positions. The C4-methyl group further activates these positions. The C3-carboxylic acid, being electron-withdrawing, deactivates the entire ring but its effect is less pronounced on the distant C6 and C7 positions.
-
Common Reactions: Halogenation (using NBS, NCS for bromination/chlorination) and nitration can be achieved, but often lead to mixtures of isomers, requiring careful optimization of reaction conditions (low temperature, specific reagents) to achieve selectivity. For example, sulfonation is often performed with a mild SO₃-pyridine complex to avoid polymerization.
Figure 4: Competing directing effects in electrophilic substitution on the benzene ring.
Conclusion
This compound is a highly adaptable platform for chemical synthesis. A thorough understanding of the competing electronic and steric effects of its substituents allows for the rational design of functionalization strategies. By treating the C3-carboxylic acid as either a modifiable handle or a traceless directing group, chemists can unlock access to a vast chemical space of novel indole derivatives. The protocols and principles outlined in this guide serve as a foundational resource for researchers aiming to leverage this versatile building block in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactivity of indoles in electrophilic substitution - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selective C-2 lithiation of protected gramine: Synthesis and mechanism - American Chemical Society [acs.digitellinc.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 4-methyl-1H-indole-3-carboxylic Acid in the Development of Novel Enzyme Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indole Scaffold in Enzyme Inhibition
The indole nucleus represents a "privileged scaffold" in medicinal chemistry, a core structure that is recurrent in a multitude of bioactive compounds and approved pharmaceuticals.[1][2] Its structural resemblance to the amino acid tryptophan allows it to interact with a wide array of biological targets, particularly enzymes.[3] The versatility of the indole ring system, which allows for diverse chemical modifications, enables the fine-tuning of a compound's affinity, selectivity, and pharmacokinetic properties for specific enzymatic targets.[3][4] Derivatives of indole-3-carboxylic acid, including the titular 4-methyl-1H-indole-3-carboxylic acid, have emerged as a promising class of molecules for the development of novel enzyme inhibitors across various therapeutic areas, including oncology, inflammation, and infectious diseases.[3][5][6]
This guide provides a comprehensive overview of the application of this compound and its derivatives as a foundational scaffold for designing potent and selective enzyme inhibitors. We will delve into the mechanistic underpinnings of their inhibitory action, provide detailed protocols for their evaluation, and discuss best practices for data analysis and interpretation.
Key Enzyme Targets and Mechanisms of Action
Derivatives of indole-3-carboxylic acid have demonstrated inhibitory activity against a broad spectrum of enzymes. The strategic placement of the carboxylic acid group at the 3-position, combined with substitutions on the indole ring, such as the methyl group at the 4-position, can significantly influence binding affinity and selectivity.
Some of the key enzyme classes targeted by indole-3-carboxylic acid derivatives include:
-
Protein Kinases: This large family of enzymes plays a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers and inflammatory diseases. Indole derivatives have been successfully developed to target a variety of kinases.[1][3] For instance, a series of indole-3-carboxylic acids were identified as potent, non-ATP-competitive inhibitors of Polo-like kinase 1 (Plk1), a key regulator of mitosis and a validated cancer target.[5] The non-ATP-competitive nature of these inhibitors is particularly advantageous as it can overcome the challenge of resistance associated with ATP-competitive inhibitors.
-
DNA Gyrase and Topoisomerases: These enzymes are essential for DNA replication and are well-established targets for antibacterial and anticancer therapies.[3][6] Indole derivatives have been shown to inhibit their activity, highlighting their potential as antimicrobial and antineoplastic agents.[6]
-
Bcl-2 Family Proteins: The B-cell lymphoma-2 (Bcl-2) family of proteins are key regulators of apoptosis (programmed cell death).[7] Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism by which cancer cells evade death. Indole-3-carboxylic acid-based derivatives have been designed as dual inhibitors of Bcl-2 and Mcl-1, offering a promising strategy for cancer therapy.[7]
-
Metabolic Enzymes: Indole-based compounds have shown inhibitory activity against various metabolic enzymes.[3] For example, derivatives have been investigated as inhibitors of lanosterol-14-alpha demethylase, a key enzyme in fungal sterol biosynthesis, indicating their potential as antifungal agents.[6]
-
Cyclooxygenases (COX): COX-1 and COX-2 are the key enzymes in the inflammatory pathway responsible for the production of prostaglandins.[3] Indole derivatives have been explored as COX inhibitors for their anti-inflammatory potential.[8]
Illustrative Mechanism: Non-ATP-Competitive Inhibition of Polo-like Kinase 1 (Plk1)
The study of indole-3-carboxylic acid derivatives as Plk1 inhibitors revealed an ATP-independent and substrate-dependent mechanism of action.[5] This suggests that these inhibitors do not bind to the highly conserved ATP-binding pocket but rather to an allosteric site or the substrate-binding site. This mode of inhibition can lead to higher selectivity and a reduced likelihood of off-target effects.
Caption: Non-ATP-competitive inhibition of Plk1 by an indole-3-carboxylic acid derivative.
Experimental Protocols: In Vitro Enzyme Inhibition Assay
This section provides a detailed, step-by-step protocol for determining the in vitro inhibitory activity of a this compound derivative against a purified enzyme, using a generic protein kinase as an example. This protocol can be adapted for other enzyme classes with appropriate modifications to the substrates and detection methods.
Materials and Reagents
-
Purified recombinant human protein kinase (e.g., Plk1)
-
This compound or its derivative (test compound)
-
Known potent inhibitor for the target kinase (positive control, e.g., Thymoquinone for Plk1)[5]
-
ATP (Adenosine 5'-triphosphate)
-
Peptide substrate specific for the kinase
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates (white, opaque for luminescence-based assays)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Multimode plate reader capable of luminescence detection
-
Standard laboratory equipment (pipettes, tubes, etc.)
Step-by-Step Procedure
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound and positive control in 100% DMSO.
-
Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM). This will be your compound plate.
-
For the final assay, the DMSO concentration should be kept constant across all wells (typically ≤1%).
-
-
Enzyme and Substrate Preparation:
-
Dilute the purified kinase and peptide substrate in the kinase assay buffer to the desired working concentrations. The optimal concentrations should be determined empirically through enzyme titration experiments.
-
-
Assay Setup:
-
In a 96-well plate, add 5 µL of the diluted test compound or control from the compound plate to the respective wells.
-
Include wells with DMSO only as a vehicle control (representing 100% enzyme activity) and wells without enzyme as a background control.
-
Add 20 µL of the diluted enzyme to each well, except for the background control wells.
-
Add 20 µL of the kinase assay buffer to the background control wells.
-
Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding 5 µL of the ATP/peptide substrate mixture to all wells. The final ATP concentration should be at or near its Km value for the kinase.
-
Incubate the plate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30°C).
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction and detect the amount of product formed (e.g., ADP) according to the manufacturer's instructions for the chosen assay kit (e.g., ADP-Glo™). This typically involves adding a reagent to stop the reaction and deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP, which is then used to generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average luminescence signal from the background control wells from all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of inhibition for each compound concentration using the following formula:
% Inhibition = 100 x (1 - [(Signal of test compound - Signal of background) / (Signal of vehicle control - Signal of background)])
-
IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Example Data Presentation
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| Derivative 4g | Plk1 | 0.13 | [5] |
| Derivative 4f | Plk1 | 0.41 | [5] |
| Thymoquinone | Plk1 | ~2.2 | [5] |
| Compound 17 | Bcl-2 | 0.26 (Kᵢ) | [7] |
| Compound 17 | Mcl-1 | 0.072 (Kᵢ) | [7] |
Troubleshooting Common Issues
-
High Variability between Replicates:
-
Cause: Inaccurate pipetting, improper mixing, or temperature fluctuations.
-
Solution: Use calibrated pipettes, ensure thorough mixing at each step, and maintain a consistent temperature during incubation.
-
-
Low Signal-to-Background Ratio:
-
Cause: Insufficient enzyme activity, suboptimal substrate or ATP concentrations, or expired reagents.
-
Solution: Optimize enzyme, substrate, and ATP concentrations. Check the expiration dates of all reagents and assay kits.
-
-
Inconsistent IC₅₀ Values:
-
Cause: Compound precipitation at high concentrations, instability of the compound in the assay buffer, or lot-to-lot variability of reagents.
-
Solution: Check the solubility of the compound in the assay buffer. Prepare fresh dilutions of the compound for each experiment. Ensure consistency in reagent lots.
-
Conclusion
This compound and its derivatives represent a highly versatile and promising scaffold for the development of novel enzyme inhibitors.[2][3] Their ability to be readily synthesized and modified allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective inhibitors for a wide range of therapeutic targets. The protocols and guidelines presented in this document provide a solid foundation for researchers to effectively utilize this valuable chemical scaffold in their drug discovery endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Indoles - A promising scaffold for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of indole-3-carboxylic acids as non-ATP-competitive Polo-like kinase 1 (Plk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: High-Performance Purification of 4-Methyl-1H-indole-3-carboxylic Acid Using Reverse-Phase Chromatography
Abstract
This application note presents a detailed and robust protocol for the purification of 4-methyl-1H-indole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis, utilizing reverse-phase high-performance liquid chromatography (RP-HPLC). The methodology is designed for researchers, chemists, and drug development professionals requiring high-purity material. This guide provides a comprehensive framework, from the fundamental principles of the separation to a step-by-step experimental protocol, ensuring scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound is a crucial heterocyclic building block in the synthesis of a variety of biologically active compounds. Its indole scaffold is a common motif in many pharmaceuticals, including anti-inflammatory agents, antivirals, and anticancer drugs. The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, reduced yields, and compromised biological activity in subsequent synthetic steps.
This application note addresses the critical need for a reliable and efficient purification method. We will delve into the rationale behind the chosen chromatographic conditions, providing a protocol that is not only effective but also adaptable to various laboratory settings.
Foundational Principles: Reverse-Phase Chromatography of Indole Carboxylic Acids
The purification of this compound is optimally achieved through reverse-phase chromatography. This technique separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C8 or C18 alkyl chains bonded to silica) is used in conjunction with a polar mobile phase.
A key challenge in the chromatography of carboxylic acids is managing their ionization. The pKa of the carboxylic acid group in indole-3-carboxylic acid is approximately 3.9[1]. In its ionized (deprotonated) form, the molecule is highly polar and will have minimal retention on a reverse-phase column, leading to poor separation. To overcome this, the mobile phase must be acidified to a pH at least 1.5 to 2 units below the pKa of the analyte. This suppresses the ionization of the carboxylic acid group, rendering the molecule more nonpolar and allowing for effective interaction with the stationary phase[2].
The addition of a methyl group at the 4-position of the indole ring is expected to slightly increase the hydrophobicity of the molecule compared to indole-3-carboxylic acid, which will influence its retention time.
Synthesis and Impurity Profile of this compound
A common synthetic route to indole-3-carboxylic acids is the Japp-Klingemann reaction, which involves the reaction of a β-keto-acid or ester with an aryl diazonium salt to form a hydrazone, followed by Fischer indole synthesis[3][4]. For this compound, this would typically start from 4-methylaniline.
Potential impurities arising from this synthesis may include:
-
Unreacted starting materials (e.g., 4-methylaniline, ethyl acetoacetate).
-
Side-products from the diazonium coupling or Fischer cyclization.
-
Isomeric indole-carboxylic acids.
-
Products of over-alkylation or other side reactions.
A well-designed chromatographic method must be able to resolve the target compound from these potential impurities.
Detailed Purification Protocol
This protocol is designed for preparative HPLC purification. For analytical scale, the column dimensions and flow rates should be adjusted accordingly.
Materials and Reagents
-
Crude this compound: Synthesized via a suitable method (e.g., Japp-Klingemann reaction).
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade water (H₂O)
-
Formic acid (FA) or Trifluoroacetic acid (TFA): HPLC grade.
-
Solvents for sample preparation: Dichloromethane (DCM), Ethyl acetate (EtOAc), Methanol (MeOH).
-
HPLC system: Preparative HPLC with a UV detector.
-
Preparative RP-HPLC column: C18, 5 µm particle size, 100 Å pore size (e.g., 250 x 21.2 mm).
Physicochemical Properties and Detection
| Property | Value (Estimated for this compound) | Rationale and Reference |
| Molecular Formula | C₁₀H₉NO₂ | Based on chemical structure[5]. |
| Molecular Weight | 175.18 g/mol | Based on chemical structure[5]. |
| pKa | ~4.0 | Estimated based on the pKa of indole-3-carboxylic acid (~3.9)[1]. The methyl group is not expected to significantly alter the acidity. |
| UV λmax | ~220 nm, ~280 nm | Based on the UV spectra of similar indole derivatives[6][7]. The primary absorbance for detection should be set at the secondary maximum (~280 nm) for better selectivity. |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Sparingly soluble in water. | Based on the properties of indole-3-carboxylic acid[1] and general solubility of carboxylic acids. |
Experimental Workflow
Caption: Workflow for the purification of this compound.
Step-by-Step Protocol
1. Mobile Phase Preparation:
- Mobile Phase A: 0.1% Formic Acid in Water (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water. Degas the solution by sonication or vacuum filtration.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Degas the solution.
- Rationale: The acidic mobile phase (pH ~2.8) ensures that the carboxylic acid group of the analyte is protonated, increasing its retention on the C18 column[2]. Formic acid is a volatile buffer, making it ideal for preparative work as it can be easily removed during product isolation.
2. Sample Preparation:
- Dissolve the crude this compound in a minimal amount of methanol.
- Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
- Rationale: Methanol is a suitable solvent due to the analyte's good solubility[1]. Filtering the sample prevents clogging of the HPLC column and tubing.
3. HPLC Conditions:
| Parameter | Recommended Setting | Justification |
| Column | Preparative C18, 5 µm, 100 Å, 250 x 21.2 mm | C18 provides excellent hydrophobic retention for aromatic compounds. The larger dimensions are suitable for preparative scale purification. |
| Mobile Phase | A: 0.1% FA in H₂O; B: 0.1% FA in ACN | Acidic mobile phase suppresses ionization. Acetonitrile is a common organic modifier in reverse-phase HPLC. |
| Gradient | 10-90% B over 30 minutes | A gradient elution is recommended to effectively separate compounds with a range of polarities. This can be optimized based on the crude sample's complexity. |
| Flow Rate | 20 mL/min | A typical flow rate for a preparative column of these dimensions. This can be adjusted to optimize resolution and run time. |
| Column Temp. | Ambient (~25 °C) | For reproducibility, a thermostatted column compartment is recommended if available. |
| Detection | UV at 280 nm | Indole derivatives exhibit strong UV absorbance around this wavelength, providing good sensitivity and selectivity[6][7]. |
| Injection Vol. | Dependent on sample concentration and column loading capacity | Start with a small injection to assess the separation before scaling up. |
4. Fraction Collection and Analysis:
- Collect fractions based on the elution of the main peak corresponding to this compound.
- Analyze the purity of the collected fractions using analytical RP-HPLC with a similar, but faster, gradient.
- Pool the fractions with the desired purity (>98%).
5. Product Isolation:
- Remove the acetonitrile from the pooled fractions using a rotary evaporator.
- The remaining aqueous solution can be extracted with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
- Alternatively, for complete removal of water and residual formic acid, the aqueous solution can be frozen and lyophilized to obtain the pure product as a dry powder.
Troubleshooting and Optimization
-
Poor Peak Shape (Tailing): This can be due to secondary interactions with the silica backbone. Ensure the mobile phase pH is sufficiently low. If tailing persists, consider using a column with high-purity silica or end-capping.
-
Poor Resolution: Optimize the gradient. A shallower gradient will generally improve the separation of closely eluting peaks.
-
Low Recovery: The compound may be precipitating on the column. Ensure the sample is fully dissolved before injection and consider reducing the injection concentration.
Conclusion
The reverse-phase HPLC protocol detailed in this application note provides a reliable and efficient method for the purification of this compound. By understanding the principles of the separation and carefully controlling the experimental parameters, researchers can obtain high-purity material essential for downstream applications in drug discovery and development. The provided protocol serves as a strong starting point that can be further optimized to meet specific purity requirements and sample characteristics.
References
- 1. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]
- 2. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 4. Japp-Klingemann_reaction [chemeurope.com]
- 5. calpaclab.com [calpaclab.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Scale-up synthesis of 4-methyl-1H-indole-3-carboxylic acid for preclinical studies
Application Note & Protocol
Topic: Scale-up Synthesis of 4-methyl-1H-indole-3-carboxylic Acid for Preclinical Studies
Abstract
This document provides a comprehensive guide for the multi-gram scale-up synthesis of this compound, an important heterocyclic scaffold in medicinal chemistry. The described two-step synthetic strategy is designed for robustness, scalability, and high purity, making it suitable for producing Active Pharmaceutical Ingredients (APIs) for preclinical toxicology and safety studies. The protocol emphasizes procedural details, safety considerations, and in-process controls that align with the principles of Good Laboratory Practice (GLP) to ensure batch-to-batch consistency and data integrity. This guide is intended for researchers, chemists, and drug development professionals involved in early-stage API manufacturing.
Introduction: The Importance of Indole Scaffolds in Preclinical Research
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products, neurotransmitters like serotonin, and a wide range of synthetic pharmaceuticals.[1] Specifically, indole-3-carboxylic acid derivatives are recognized for their diverse biological activities, including potential as antihypertensive agents and intermediates for anticancer compounds.[2][3][4] The 4-methyl substitution can significantly modulate the pharmacological profile of the indole core, making this compound a valuable target for investigation in preclinical pipelines.
The transition from lab-scale synthesis to producing material for preclinical evaluation is a critical step in drug development.[5] This phase demands a synthetic route that is not only efficient but also reproducible, scalable, and yields a product of high and consistent quality. The quality of the API at this stage is paramount, as it directly impacts the reliability of toxicology and safety data.[6] Therefore, the manufacturing process must be conducted under a quality system, such as Good Laboratory Practice (GLP), which ensures the uniformity, consistency, reliability, and integrity of the synthesized compound.[7][8]
This application note details a validated two-step synthesis pathway, beginning with the Fischer indole synthesis to produce the 4-methylindole intermediate, followed by a regioselective C3-carboxylation. This route was selected for its operational simplicity, use of readily available starting materials, and amenability to scale-up.
Strategic Overview: A Robust Two-Step Synthetic Pathway
For the synthesis of this compound, a two-step approach is employed. This strategy decouples the formation of the indole ring from the installation of the C3-carboxylic acid group, which allows for better control over regioselectivity and purity.
-
Step 1: Fischer Indole Synthesis of 4-Methylindole. This classic and powerful reaction involves the acid-catalyzed cyclization of an arylhydrazone.[9][10][11][12] We will form the requisite hydrazone from 3-methylphenylhydrazine and pyruvic aldehyde dimethyl acetal, followed by in-situ cyclization. This method is highly reliable for producing the 4-methylindole core.
-
Step 2: Regioselective C3-Carboxylation via Grignard Reaction. The C3 position of the indole ring is nucleophilic and can be selectively functionalized. The chosen method involves forming an indolylmagnesium halide (a Grignard reagent) from 4-methylindole, which is then quenched with solid carbon dioxide (dry ice). This is a highly efficient and regioselective method for installing the carboxylic acid group at the desired position.
This pathway is outlined in the workflow diagram below.
References
- 1. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]
- 2. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl indole-4-carboxylate 99 39830-66-5 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. agnopharma.com [agnopharma.com]
- 6. scilit.com [scilit.com]
- 7. Good Laboratory Practices in preclinical research compliance | ZeClinics [zeclinics.com]
- 8. Good Laboratory Practices (GLP) in Preclinical Research | KCAS Bio [kcasbio.com]
- 9. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Fischer Indole Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
Application Note: Derivatization of 4-Methyl-1H-indole-3-carboxylic Acid for Bioassay Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] Specifically, derivatives of indole-3-carboxylic acid have garnered significant interest for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] The 4-methyl substituent on the indole ring can enhance metabolic stability and modulate binding interactions with biological targets.
This guide provides a detailed framework for the chemical derivatization of 4-methyl-1H-indole-3-carboxylic acid, a strategic starting material for generating a library of diverse compounds. By modifying the carboxylic acid moiety—a key site for molecular interactions—researchers can systematically explore the structure-activity relationship (SAR) and identify novel bioactive leads. We present robust protocols for two fundamental derivatization strategies: amide bond formation and esterification. Furthermore, we provide detailed, step-by-step protocols for downstream biological evaluation, focusing on high-throughput screening for anticancer and antimicrobial activities.
Part 1: Synthetic Derivatization Strategies
The carboxylic acid group at the 3-position of the indole ring is an ideal handle for chemical modification. It can act as a hydrogen bond donor and acceptor, and its conversion into amides or esters allows for the precise modulation of physicochemical properties such as lipophilicity, polarity, and steric bulk, which are critical for pharmacokinetic and pharmacodynamic profiles.
Protocol 1: Amide Library Synthesis via EDC/HOBt Coupling
Principle: Amide bond formation is one of the most common reactions in drug discovery. Direct condensation of a carboxylic acid and an amine is unfavorable. Therefore, coupling agents are used to activate the carboxylic acid. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a highly efficient system.[5] EDC activates the carboxyl group to form a reactive O-acylisourea intermediate. This intermediate is prone to racemization and other side reactions. HOBt traps the activated acid to form an HOBt-ester, which is more stable and reacts cleanly with the amine to form the desired amide with minimal racemization.[6] The urea byproduct from EDC is water-soluble, simplifying purification.[6]
Experimental Protocol:
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine, morpholine, aniline derivatives)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous DCM or DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add HOBt (1.2 eq) and the chosen amine (1.1 eq). Stir the mixture at room temperature for 10 minutes.
-
Base Addition: Add DIPEA (2.5 eq) to the mixture.
-
Activation: Cool the flask to 0 °C in an ice bath. Add EDC·HCl (1.5 eq) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
| Amine Moiety | Equivalents (eq) | Base (eq) | Solvent | Typical Yield |
| Benzylamine | 1.1 | DIPEA (2.5) | DCM | 85-95% |
| Morpholine | 1.1 | DIPEA (2.5) | DCM | 80-90% |
| Aniline | 1.1 | DIPEA (2.5) | DMF | 70-85% |
| N-Boc-piperazine | 1.1 | DIPEA (2.5) | DCM | 88-96% |
| Hypothetical data for illustrative purposes. |
Protocol 2: Ester Synthesis via Fischer-Speier Esterification
Principle: Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] The reaction is an equilibrium process. To drive the reaction towards the product, a large excess of the alcohol is typically used as the solvent, and a strong acid catalyst like sulfuric acid (H₂SO₄) is employed.[8][9] The removal of water, the byproduct, can also shift the equilibrium to favor ester formation.[9]
Experimental Protocol:
Materials:
-
This compound
-
Alcohol of choice (e.g., Methanol, Ethanol, Propanol) - must be anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Solvent/Reagent Addition: Add a large excess of the desired anhydrous alcohol (e.g., methanol, which will also serve as the solvent).
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add the acid catalyst (e.g., concentrated H₂SO₄, 0.1-0.2 eq) dropwise. Caution: This addition is exothermic.
-
Reaction: Equip the flask with a condenser and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 4-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice-cold water. This may cause the ester to precipitate.
-
Neutralize the mixture by slowly adding saturated NaHCO₃ solution until gas evolution ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (1x), and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield the pure ester.[8]
-
Characterization: Confirm the structure and purity via NMR and MS analysis.
Part 2: Bioassay Protocols for Screening Derivatives
Once a library of derivatives is synthesized, a systematic screening process is required to identify bioactive compounds. A common workflow involves a primary high-throughput screen to identify "hits," followed by secondary assays to confirm activity and elucidate the mechanism of action.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11] In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. The formazan is then solubilized, and its absorbance is measured.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Derivative stock solutions (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
DMSO (cell culture grade)
-
Sterile 96-well flat-bottom plates
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration).
-
Include a positive control (e.g., Doxorubicin).
-
Include a blank control (medium only).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan. Gently pipette to ensure complete dissolution.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability: Viability % = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100.
-
Plot the % viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
| Derivative | R-Group (Amide) | IC₅₀ vs. MCF-7 (µM) |
| 4M-ICA-01 | Benzyl | 15.2 |
| 4M-ICA-02 | 4-Chlorobenzyl | 8.5 |
| 4M-ICA-03 | Morpholinyl | > 100 |
| 4M-ICA-04 | 3,4-Dimethoxyphenethyl | 5.1 |
| Doxorubicin | (Positive Control) | 0.8 |
| Hypothetical data showing improved potency with specific substitutions. |
Protocol 4: In Vitro Antimicrobial Activity (Broth Microdilution)
Principle: The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13] The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism after overnight incubation.[14] The assay involves exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium in a 96-well plate format.[15][16]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Derivative stock solutions (e.g., 1 mg/mL in DMSO)
-
Positive control (e.g., Ciprofloxacin, Vancomycin)
-
Sterile 96-well U-bottom microtiter plates
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Select 3-5 isolated colonies from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]
-
Compound Dilution:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of the test compound (prepared in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no compound, no bacteria).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[13]
Part 3: Mechanistic Insights and Structure-Activity Relationships (SAR)
The derivatization of the this compound core allows for a systematic investigation of SAR. For instance:
-
Anticancer Activity: Studies have shown that certain indole derivatives can induce apoptosis and cause cell cycle arrest at the G2/M phase.[2] The nature of the amide or ester substituent can influence interactions with specific biological targets, such as tubulin or protein kinases.[1] Lipophilic and aromatic substituents often enhance anticancer activity by improving cell permeability and facilitating π-π stacking interactions with target proteins.[19]
-
Antimicrobial Activity: For antimicrobial agents, a key mechanism for indole-based compounds is the disruption of the bacterial cell membrane.[17][18] Cationic moieties, often introduced through amine derivatization, can interact with the negatively charged bacterial membrane, leading to depolarization, leakage of cellular contents, and cell death.[17] The length and flexibility of an alkyl chain attached to the amide nitrogen can also significantly impact potency.
Conclusion
This guide provides a comprehensive and actionable framework for the synthesis and biological evaluation of novel derivatives based on the this compound scaffold. The protocols for amide and ester formation are robust and versatile, enabling the creation of diverse chemical libraries. The subsequent bioassay protocols for cytotoxicity and antimicrobial activity offer standardized methods for identifying promising lead compounds. By systematically applying these synthetic and screening methodologies, researchers in drug discovery can efficiently explore the therapeutic potential of this privileged chemical class.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. turkjps.org [turkjps.org]
- 4. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Leveraging 4-methyl-1H-indole-3-carboxylic Acid as a Versatile Scaffold for Fluorescent Probe Synthesis
Abstract
The indole scaffold is a cornerstone in the development of fluorescent probes due to its inherent photophysical properties, environmental sensitivity, and structural versatility.[1] This application note provides an in-depth guide on the strategic use of a key intermediate, 4-methyl-1H-indole-3-carboxylic acid , as a foundational building block for synthesizing advanced fluorescent probes. We will explore the causality behind synthetic strategies, detailing protocols for creating probes with distinct sensing mechanisms. This guide is intended for researchers in chemistry, biology, and drug development, offering both the theoretical basis and practical methodologies for probe design and synthesis.
Introduction: The Strategic Advantage of the this compound Scaffold
Fluorescent probes are indispensable tools for visualizing and quantifying biological and chemical processes in real-time.[2] The indole ring system, a common motif in natural products, is particularly valuable as a fluorophore.[3] Its fluorescence is often highly sensitive to the local environment, making it an excellent reporter moiety.
The choice of This compound as a starting material is a deliberate design choice offering three key advantages:
-
A Stable, Electron-Rich Core: The indole ring provides the core fluorescence. The methyl group at the 4-position acts as a weak electron-donating group, which can enhance the quantum yield and modulate the electronic properties of the scaffold compared to the unsubstituted parent indole.
-
A Versatile Reactive Handle: The carboxylic acid at the 3-position is a prime site for chemical modification. It provides a reliable anchor point for conjugation to recognition moieties, quenchers, or other fluorophores via stable amide or ester linkages.
-
Defined Regiochemistry: Starting with this specific isomer prevents the formation of unwanted side products that can arise when modifying unsubstituted indole, simplifying purification and ensuring a homogenous final product.
This note will detail two distinct synthetic applications starting from this scaffold: a reactivity-based probe for enzyme detection and a pH-sensitive probe leveraging intramolecular charge transfer (ICT).
Principle of Probe Design: From Static Fluorophore to Dynamic Sensor
The transformation of a simple fluorophore into a sensor—or "probe"—requires the integration of a mechanism to modulate its fluorescence in response to a specific analyte or environmental change.[4] Two prevalent mechanisms are Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).[5]
-
Photoinduced Electron Transfer (PET): In a PET-based probe, a fluorophore is linked to a quencher (an electron-rich or electron-poor moiety). In the "OFF" state, upon excitation, an electron is transferred from the donor to the acceptor, and the excitation energy is dissipated non-radiatively. A specific event, such as enzymatic cleavage, can separate the quencher from the fluorophore, disrupting PET and turning the fluorescence "ON".[6]
-
Intramolecular Charge Transfer (ICT): ICT probes typically consist of an electron donor and an electron acceptor connected by a π-conjugated system.[5] Upon excitation, an electron is transferred from the donor to the acceptor, creating an excited state with a large dipole moment. The emission energy of this state is highly sensitive to solvent polarity and pH. Protonation or deprotonation of either the donor or acceptor can significantly alter the ICT process, leading to a ratiometric shift in the emission wavelength.[5][7]
Our protocols will exemplify the practical implementation of these principles.
Application I: Synthesis of a PET-Based "Turn-On" Probe for Esterase Activity
This protocol details the synthesis of a probe designed to be non-fluorescent until it is activated by endogenous carboxylesterases, which are often biomarkers for disease.[8] The design involves masking the indole's carboxylic acid as an ester linked to a quencher. Enzymatic hydrolysis liberates the free carboxylate, disrupting the PET quenching mechanism and restoring fluorescence.
Synthetic Workflow Overview
The overall strategy involves three main stages: protection of the indole N-H to prevent side reactions, activation of the carboxylic acid for coupling, and conjugation with a suitable fluorophore/quencher partner, followed by deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recognition- and Reactivity-Based Fluorescent Probes for Studying Transition Metal Signaling in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates [mdpi.com]
- 8. Fluorescent cyclopropyl ester probes are efficiently cleaved by endogenous carboxylesterase in mouse blood: implications for preclinical fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of 4-methyl-1H-indole-3-carboxylic acid synthesis
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting and optimizing the synthesis of 4-methyl-1H-indole-3-carboxylic acid. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis. This guide is structured to address specific experimental challenges in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind each step.
Overview of the Primary Synthetic Route
The synthesis of this compound is most reliably achieved through a multi-step process culminating in the celebrated Fischer indole synthesis.[1] This pathway offers versatility and is well-documented. The general approach involves:
-
Diazotization: Conversion of a substituted aniline (4-methylaniline) into a reactive diazonium salt.
-
Hydrazone Formation: Coupling the diazonium salt with a β-ketoacid or β-ketoester (e.g., 2-methylacetoacetic acid ethyl ester) via the Japp-Klingemann reaction to form the key phenylhydrazone intermediate.[2][3]
-
Indolization: Acid-catalyzed cyclization of the phenylhydrazone, which rearranges and eliminates ammonia to form the indole ring system. This is the core of the Fischer indole synthesis.[4]
-
Hydrolysis: Conversion of the resulting ester at the 3-position into the final carboxylic acid.
This entire workflow is visualized below.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis.
Q1: My yield is very low after the Japp-Klingemann reaction (Step 2). What went wrong?
Answer: A low yield of the phenylhydrazone intermediate is a common stumbling block. The issue typically lies in the stability of the diazonium salt or the conditions of the coupling reaction.
-
Potential Cause 1: Decomposition of the Diazonium Salt. Aryl diazonium salts are notoriously unstable at elevated temperatures. The diazotization of 4-methylaniline must be performed and maintained between 0-5 °C. Allowing the temperature to rise will lead to decomposition of the salt into phenols and other byproducts, drastically reducing the amount of reactant available for coupling.
-
Solution: Use an ice-salt bath to maintain the temperature rigorously below 5 °C throughout the diazotization and before the coupling step. Always use the diazonium salt solution immediately after its preparation.
-
-
Potential Cause 2: Incorrect pH for Coupling. The Japp-Klingemann reaction is highly pH-sensitive. The coupling of the diazonium salt to the enolate of the β-ketoester requires a specific pH range, typically weakly acidic to slightly basic (pH 5-8).
-
Solution: Before adding the diazonium salt solution to your β-ketoester solution, adjust the pH of the latter using a buffer like sodium acetate. This ensures the presence of a sufficient concentration of the nucleophilic enolate without decomposing the electrophilic diazonium salt.
-
-
Potential Cause 3: Inefficient Decarboxylation/Cleavage. The Japp-Klingemann mechanism involves the cleavage of an acyl group from the β-dicarbonyl compound.[2] If this cleavage is inefficient, it can stall the reaction.
-
Solution: Ensure you are using a β-ketoester or β-ketoacid that allows for facile cleavage. Ethyl 2-methylacetoacetate is a good choice. The reaction is often run in an aqueous alcohol solution which facilitates the necessary hydrolysis steps in the mechanism.
-
Q2: The Fischer indole cyclization (Step 3) is failing or providing a complex mixture of products.
Answer: The Fischer indole synthesis is the most critical and often most challenging step. Success hinges on the choice of acid catalyst and precise control of reaction conditions.
-
Potential Cause 1: Inappropriate Acid Catalyst. The choice of acid is crucial. While many Brønsted and Lewis acids can catalyze the reaction, their effectiveness varies.[1] Strong protic acids like sulfuric acid can cause charring and polymerization of the indole product, which is electron-rich and sensitive to strong acids.[5]
-
Solution: Polyphosphoric acid (PPA) is often an excellent choice as it acts as both a catalyst and a solvent, promoting the reaction at elevated temperatures (e.g., 80-100 °C) while often minimizing charring. Other effective catalysts include zinc chloride (ZnCl₂), p-toluenesulfonic acid (PTSA), and formic acid.[6] It is essential to perform small-scale trials to find the optimal catalyst for your specific substrate.
-
-
Potential Cause 2: Formation of Regioisomers. While not an issue for the specific title compound when using a symmetrical precursor like pyruvic acid or its derivatives, using an unsymmetrical ketone in a Fischer synthesis can lead to two different indole regioisomers.[7]
-
Solution: To synthesize this compound, the precursor should be the hydrazone formed from 4-methylphenylhydrazine and a pyruvate derivative (e.g., pyruvic acid or ethyl pyruvate). This ensures the carboxylic acid (or ester) function is placed exclusively at the 3-position.
-
-
Potential Cause 3: Thermal Decomposition. The reaction requires heat to drive the key[3][3]-sigmatropic rearrangement.[1][4] However, excessive temperatures can lead to decomposition of the starting hydrazone or the indole product.
-
Solution: Carefully control the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Only increase the temperature if the reaction is sluggish.
-
The following table summarizes common catalysts for the Fischer indole synthesis:
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 80-120 °C, neat | Good yields, acts as solvent | Viscous, workup can be difficult |
| Zinc Chloride (ZnCl₂) | 150-170 °C, neat or in solvent | Strong Lewis acid, effective | High temperatures required, can be harsh |
| Sulfuric Acid (H₂SO₄) | Diluted in EtOH or AcOH | Inexpensive, strong acid | Often causes polymerization/charring |
| p-Toluenesulfonic Acid (PTSA) | Reflux in Toluene (with Dean-Stark) | Milder, removes water | May require longer reaction times |
Q3: I am struggling with the final ester hydrolysis (saponification) step.
Answer: Hydrolysis of the ethyl ester to the carboxylic acid can be problematic if not performed under the right conditions, potentially leading to incomplete reaction or degradation of the indole ring.
-
Potential Cause 1: Incomplete Hydrolysis. The ester may be sterically hindered or the reaction may not have reached completion.
-
Solution: Use a standard saponification procedure: a solution of NaOH or KOH (2-3 equivalents) in a mixture of ethanol and water, heated to reflux. Monitor the reaction by TLC until the starting ester spot has completely disappeared. A typical reaction time is 2-4 hours.
-
-
Potential Cause 2: Product Degradation. Indoles can be sensitive to strongly basic or acidic conditions, especially at high temperatures for prolonged periods.
-
Solution: Avoid excessively long reaction times. Once the reaction is complete by TLC, cool the mixture promptly and proceed with the acidic workup. For the workup, cool the reaction mixture in an ice bath before slowly acidifying with cold dilute HCl to precipitate the carboxylic acid product. This minimizes exposure of the product to harsh conditions.
-
Frequently Asked Questions (FAQs)
Q: Can the Japp-Klingemann and Fischer indole steps be combined into a one-pot procedure? A: Yes, one-pot procedures have been developed where the hydrazone formed from the Japp-Klingemann reaction is not isolated.[8] After the initial coupling, the solvent can be changed or an acid catalyst can be added directly to initiate the Fischer cyclization. This can improve overall efficiency but may require significant optimization to manage incompatible reaction conditions.
Q: What are the primary safety concerns for this synthesis? A: The two main hazards are diazonium salts and strong acids.
-
Diazonium Salts: Solid diazonium salts can be explosive. They should always be generated in situ in a cold solution (0-5 °C) and used immediately without any attempt at isolation.
-
Strong Acids/Catalysts: Reagents like PPA, H₂SO₄, and ZnCl₂ are highly corrosive. The addition of concentrated acids to solvents can be highly exothermic. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and perform these reactions in a well-ventilated fume hood.
Q: How do I purify the final this compound? A: The crude product obtained after acidic workup is often a solid. The most common and effective purification method is recrystallization. A mixture of ethanol and water or ethyl acetate and hexanes is typically a good solvent system to try. If the product is still impure, column chromatography on silica gel can be used, typically with a solvent system like ethyl acetate/hexanes with a small amount of acetic acid to ensure the carboxylic acid elutes properly.
Detailed Experimental Protocol
This protocol provides a representative procedure. Researchers should adapt it based on their lab-scale and available equipment.
Step 1 & 2: Synthesis of Ethyl 2-(2-(4-methylphenyl)hydrazono)propanoate via Japp-Klingemann Reaction
-
In a 250 mL flask, dissolve 4-methylaniline (10.7 g, 0.1 mol) in a mixture of concentrated HCl (25 mL) and water (50 mL). Cool the solution to 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (7.0 g, 0.101 mol) in water (20 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
In a separate 1 L beaker, dissolve ethyl 2-methylacetoacetate (14.4 g, 0.1 mol) and sodium acetate (40 g) in ethanol (200 mL) and water (200 mL). Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred ketoester solution over 30 minutes. A yellow-orange precipitate should form.
-
Continue stirring in the ice bath for 2 hours.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air-dry. This hydrazone intermediate is often used directly in the next step.
Step 3: Fischer Indole Synthesis of Ethyl 4-methyl-1H-indole-3-carboxylate
-
Place the dried hydrazone from the previous step into a flask.
-
Add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone).
-
Heat the mixture with stirring to 90-100 °C for 1-2 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Cool the reaction mixture slightly and then pour it carefully onto crushed ice with vigorous stirring.
-
The solid product will precipitate. Neutralize the mixture carefully with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.
Step 4: Hydrolysis to this compound
-
Dissolve the crude ester in ethanol (150 mL).
-
Add a solution of sodium hydroxide (8 g, 0.2 mol) in water (50 mL).
-
Heat the mixture to reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath.
-
Acidify to pH ~2 by slowly adding cold 2M HCl. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to yield this compound. Further purification can be achieved by recrystallization from an ethanol/water mixture.
Caption: A decision-making workflow for troubleshooting common synthesis problems.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. Japp-Klingemann_reaction [chemeurope.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Purification of 4-methyl-1H-indole-3-carboxylic Acid
Welcome to the technical support center for the purification of 4-methyl-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for common challenges encountered during the purification of this important indole derivative.
Introduction
This compound is a key building block in medicinal chemistry and materials science. However, its purification can be a significant bottleneck, often plagued by issues such as persistent colored impurities, co-eluting byproducts, and low recovery yields. This guide provides a structured, question-and-answer-based approach to troubleshoot these challenges, grounded in the principles of organic chemistry and extensive laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: My final product is a persistent yellow or brown color, not the expected off-white solid.
Question: What causes this discoloration and how can I remove it?
Answer: Discoloration in indole derivatives often arises from aerial oxidation of the indole ring, residual starting materials, or colored byproducts formed during synthesis. The electron-rich nature of the indole nucleus makes it susceptible to oxidation, which can be exacerbated by heat, light, and trace metal impurities.
Troubleshooting Steps:
-
Activated Carbon Treatment: This is a highly effective method for removing colored impurities.[1][2]
-
Protocol: Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated charcoal (typically 1-5% w/w) and briefly heat the mixture.[2] Filter the hot solution through a pad of celite to remove the charcoal.
-
Causality: Activated carbon has a high surface area with a network of pores that adsorb large, colored organic molecules.
-
-
Minimize Heat and Light Exposure:
-
Protocol: During workup and purification, avoid prolonged heating. Use a rotary evaporator at moderate temperatures to remove solvents.[2] Protect the reaction and purification mixtures from direct light by wrapping the flasks in aluminum foil.
-
Causality: Heat and UV light can provide the energy needed to initiate oxidation and degradation pathways.
-
-
Oxidative Treatment for Specific Impurities: In some cases, impurities like residual iodide compounds can cause color. A mild oxidative treatment can convert them into more easily separable forms.[1]
-
Protocol: Before final purification, consider treating a solution of the crude product with a small amount of hydrogen peroxide.[1]
-
Causality: This oxidizes colored impurities to species that may be more readily removed by subsequent purification steps.
-
Issue 2: I'm experiencing low yield after recrystallization.
Question: How can I improve the recovery of my product during recrystallization?
Answer: Low yield during recrystallization is typically due to the selection of a suboptimal solvent system or premature crystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Troubleshooting Steps:
-
Systematic Solvent Screening:
-
Protocol: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane, and mixtures thereof). A good starting point for indole carboxylic acids can be ethanol/water or ethyl acetate/hexane mixtures.[3]
-
Causality: The methyl group on the indole ring of this compound will slightly increase its lipophilicity compared to indole-3-carboxylic acid, influencing its solubility profile.
-
-
Slow Cooling and Seeding:
-
Protocol: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. If crystals do not form, add a seed crystal of the pure compound.[1]
-
Causality: Slow cooling promotes the formation of larger, purer crystals and prevents the product from "oiling out" or precipitating as a fine, impure powder. Seeding provides a nucleation site for crystal growth.
-
-
Minimize the Amount of Hot Solvent:
-
Protocol: Use the minimum amount of boiling solvent necessary to fully dissolve the crude product.[1]
-
Causality: Using an excessive amount of solvent will result in a significant portion of the product remaining dissolved even at low temperatures, leading to poor recovery.
-
| Solvent System | Solubility of Indole-3-Carboxylic Acid Derivatives | Notes |
| Ethanol/Water | High in hot ethanol, low in cold aqueous ethanol. | A common and effective choice for many indole carboxylic acids. |
| Ethyl Acetate/Hexane | Soluble in hot ethyl acetate, precipitates upon addition of hexane. | Good for removing non-polar impurities. |
| Toluene/Petroleum Ether | Similar to ethyl acetate/hexane system. | Can be effective for less polar indole derivatives. |
| Acetic Acid | Can be used for recrystallization of aromatic carboxylic acids.[4] | Residual acetic acid must be thoroughly removed. |
Issue 3: I'm struggling to separate my product from a closely related impurity using column chromatography.
Question: My product and an impurity have very similar Rf values on TLC. How can I improve the separation?
Answer: Separating compounds with similar polarities is a common challenge in column chromatography. Optimizing the mobile phase and stationary phase is key to achieving good resolution.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Protocol: For carboxylic acids, adding a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase can significantly improve peak shape and reduce tailing.[2] Experiment with different solvent systems, gradually increasing the polarity.
-
Causality: The added acid suppresses the ionization of the carboxylic acid group on your product, leading to more consistent interactions with the silica gel and sharper peaks.
-
-
Use of Different Adsorbents:
-
Protocol: If silica gel does not provide adequate separation, consider using alumina or reverse-phase silica (C18).
-
Causality: Different adsorbents offer different separation mechanisms. Alumina can be effective for separating acidic compounds, while reverse-phase chromatography separates compounds based on hydrophobicity, which may be influenced by the methyl group on your target molecule.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Protocol: For difficult separations or for obtaining highly pure material, preparative HPLC is a powerful tool. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier) is a good starting point.[5]
-
Causality: HPLC offers much higher resolution than traditional column chromatography due to the use of smaller stationary phase particles and high pressure.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests, select an appropriate solvent system (e.g., ethanol/water).
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol to dissolve the solid completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon, swirl, and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Add hot water dropwise to the filtrate until it becomes slightly cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography of this compound
-
Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., hexane/ethyl acetate 9:1). Gradually increase the polarity of the mobile phase (e.g., to 7:3, then 1:1). Add 0.5% acetic acid to the mobile phase to improve peak shape.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizing Purification Workflows
Decision-Making Flowchart for Purification
Caption: A decision-making workflow for the purification of this compound.
References
Technical Support Center: Optimization of Reaction Conditions for 4-Methyl-1H-indole-3-carboxylic Acid Functionalization
Welcome to the technical support center dedicated to the functionalization of 4-methyl-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs). Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges in your experimental work.
Introduction: The Chemistry of this compound Functionalization
This compound is a valuable building block in medicinal chemistry and materials science. Its structure offers three primary sites for functionalization: the carboxylic acid group at the C3 position, the indole nitrogen (N1), and the C-H bonds of the indole and methyl-substituted benzene rings. The reactivity of these sites is distinct, and achieving selective functionalization requires careful control of reaction conditions.
The indole C3 position is electron-rich, making the carboxylic acid group a prime target for modifications such as amidation and esterification. However, the indole N-H is also reactive and can compete in many reactions. Understanding the interplay of these reactive sites is crucial for successful synthesis.
This guide will focus on the two most common and critical functionalization pathways for the carboxylic acid group: amidation and esterification. We will explore the underlying mechanisms, provide optimized protocols, and address the most frequently encountered experimental hurdles.
Section 1: Amide Bond Formation - A Cornerstone of Indole Functionalization
The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation. However, the direct reaction is often inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary.[1]
Frequently Asked Questions (FAQs): Amidation
Q1: What are the most common methods for activating the carboxylic acid group of this compound for amidation?
A1: The most prevalent methods involve the use of coupling reagents that convert the carboxylic acid into a more reactive intermediate. Common classes of activating agents include:
-
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, often in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to improve efficiency and reduce side reactions.[2][3]
-
Phosphonium Salts: Reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU/TBTU are highly effective, particularly for challenging couplings with less reactive amines.[3]
-
Uronium/Guanidinium Salts: HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is considered one of the most efficient coupling reagents, especially for sterically hindered substrates.[3]
Q2: My amidation reaction is sluggish or not proceeding to completion. What are the likely causes and solutions?
A2: Several factors can contribute to a slow or incomplete reaction:
-
Insufficient Activation: Ensure you are using at least a stoichiometric amount of the coupling reagent. For difficult couplings, a slight excess (1.1-1.2 equivalents) may be necessary.[3]
-
Inappropriate Base: A non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the acid formed during the reaction. Use 2-3 equivalents of the base.[3]
-
Reagent Quality: Ensure all reagents, especially the coupling agent and the solvent, are anhydrous. Moisture can hydrolyze the activated intermediate.
-
Low Temperature: While many coupling reactions proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes be beneficial for sluggish reactions.[3]
Q3: I am observing significant N-acylation of the indole ring. How can I prevent this side reaction?
A3: N-acylation is a common side reaction due to the nucleophilicity of the indole nitrogen. To minimize this:
-
Protect the Indole Nitrogen: The most effective strategy is to protect the indole nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group, prior to the coupling reaction.[4][5] These groups can be removed under specific conditions after the amidation is complete.
-
Optimize Reaction Conditions: In some cases, running the reaction at lower temperatures and with careful control of stoichiometry can favor C3-acylation over N-acylation.
Troubleshooting Guide: Amidation Reactions
| Symptom | Potential Cause(s) | Troubleshooting Steps |
| Low to no product formation | Incomplete activation of the carboxylic acid; Inactive coupling reagent; Presence of water. | - Increase the equivalents of the coupling reagent (1.1-1.2 eq).- Use fresh, high-purity coupling reagents.- Ensure the use of anhydrous solvents and reagents. |
| Mixture of starting material and product | Sluggish reaction; Insufficient reaction time. | - Increase the reaction temperature to 40-50 °C.- Extend the reaction time and monitor by TLC or LC-MS. |
| Formation of N-acylated byproduct | High reactivity of the indole nitrogen. | - Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) before coupling.[6][7] |
| Decarboxylation of starting material | High reaction temperatures or strongly acidic/basic conditions. | - Use milder coupling conditions.- Avoid excessive heating. |
Experimental Protocol: High-Efficiency Amidation using HATU
This protocol is recommended for a broad range of amines, including those that are less reactive.
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M and stir until the solid is fully dissolved.
-
Add the desired amine (1.0-1.2 eq) to the solution.
-
Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) and stir for 2 minutes.
-
Add HATU (1.0-1.1 eq) in a single portion.
-
Allow the reaction to stir at room temperature overnight (16-24 hours). Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 2: Esterification - Expanding the Molecular Diversity
Esterification of this compound is another key functionalization, providing access to a wide array of derivatives. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[8][9]
Frequently Asked Questions (FAQs): Esterification
Q1: What are the optimal conditions for Fischer esterification of this compound?
A1: Fischer esterification is an equilibrium-driven process. To favor the formation of the ester, the following conditions are typically employed:
-
Excess Alcohol: The alcohol is often used as the solvent to drive the equilibrium towards the product side.[9]
-
Acid Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required in catalytic amounts.
-
Removal of Water: Removing the water formed during the reaction, for example, by using a Dean-Stark apparatus, can significantly increase the yield of the ester.[9]
Q2: My Fischer esterification is giving low yields. What can I do to improve it?
A2: Low yields in Fischer esterification are often due to the unfavorable equilibrium. To improve the yield:
-
Increase the Excess of Alcohol: Using a larger excess of the alcohol will shift the equilibrium further towards the products.
-
Use a Drying Agent: If a Dean-Stark apparatus is not practical, adding a drying agent that is compatible with the reaction conditions can help to remove water.
-
Alternative Esterification Methods: For acid-sensitive substrates or when using precious alcohols, alternative methods can be employed. These include using activating agents like DCC with DMAP (Steglich esterification) or converting the carboxylic acid to an acyl chloride followed by reaction with the alcohol.[8]
Q3: Are there any significant side reactions to be aware of during the esterification of this compound?
A3: Yes, the primary side reactions of concern are:
-
Decarboxylation: Under strongly acidic conditions and elevated temperatures, indole-3-carboxylic acids can undergo decarboxylation.[10][11] It is important to use the minimum necessary amount of acid catalyst and to avoid excessively high temperatures.
-
Indole Dimerization/Polymerization: The electron-rich indole ring is susceptible to acid-catalyzed polymerization.[12] Using milder acidic conditions and controlling the reaction time can help to minimize this.
Troubleshooting Guide: Esterification Reactions
| Symptom | Potential Cause(s) | Troubleshooting Steps |
| Low conversion to ester | Unfavorable equilibrium. | - Use a large excess of the alcohol (as solvent if possible).[9]- Remove water using a Dean-Stark apparatus or a drying agent.[9]- Increase the amount of acid catalyst slightly. |
| Formation of decarboxylated indole | Harsh acidic conditions; High temperature. | - Use a milder acid catalyst (e.g., TsOH instead of H₂SO₄).- Reduce the reaction temperature and extend the reaction time.[13] |
| Product degradation or polymerization | Strong acidity. | - Use a minimal amount of acid catalyst.- Consider protecting the indole nitrogen to reduce ring reactivity.[12] |
Experimental Protocol: Fischer Esterification
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if desired), add this compound.
-
Add the desired alcohol in large excess (it will also serve as the solvent).
-
Carefully add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or a small amount of TsOH).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the alcohol is low-boiling, remove it under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by column chromatography or recrystallization.
Section 3: Visualizing the Workflow and Troubleshooting
To further aid in your experimental design and troubleshooting, the following diagrams illustrate the general workflows and decision-making processes.
General Functionalization Workflow
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Preventing degradation of 4-methyl-1H-indole-3-carboxylic acid during storage
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the proper handling and storage of 4-methyl-1H-indole-3-carboxylic acid. This guide provides in-depth troubleshooting advice and best practices to prevent chemical degradation, ensuring the integrity and reproducibility of your experiments. As Senior Application Scientists, we have consolidated field-proven insights with established chemical principles to address the common challenges associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound?
A1: The degradation of this compound is primarily driven by three factors stemming from the inherent chemical properties of the indole scaffold. The indole ring is electron-rich, making it highly susceptible to oxidation, particularly when exposed to atmospheric oxygen.[1][2] This process can be significantly accelerated by exposure to light (photodegradation) and elevated temperatures.[1] Additionally, the compound's stability can be compromised under strongly acidic or basic conditions, which can catalyze degradation reactions.[2][3]
Q2: What are the visible signs of degradation?
A2: The most common visual indicator of degradation is a change in color. Pure this compound is typically an off-white or light-colored solid. Upon degradation, it often develops a pink, tan, brown, or even purplish hue. This color change is a direct result of the formation of oxidized, polymeric, or other chromophoric byproducts. Another sign can be a decrease in solubility in your intended solvent compared to a fresh batch.
Q3: I've noticed a slight color change in my solid compound. Is it still usable?
A3: While a minor color change may not significantly affect the bulk purity for some less sensitive applications, it is a definitive sign that degradation has begun.[1] For sensitive experiments, such as in drug development or quantitative biological assays, using a compound that shows visible degradation is strongly discouraged as it can lead to inconsistent and unreliable results. We recommend performing a purity analysis (See Protocol 3) before proceeding.
Q4: What are the ideal storage conditions for this compound?
A4: To ensure maximum stability, the compound must be protected from oxygen, light, and heat. The ideal conditions are summarized in the table below. Storing the compound under an inert atmosphere like argon or nitrogen is a critical step to prevent oxidation.[2][4]
Data Presentation: Recommended Storage Conditions
| Parameter | Short-Term Storage (Weeks) | Long-Term Storage (Months to Years) |
| Temperature | 2-8°C (Refrigerated)[1] | -20°C (Frozen)[1] |
| Atmosphere | Sealed container, preferably under inert gas (Argon or Nitrogen).[2] | Tightly sealed container with headspace purged with inert gas.[1][4] |
| Light | Store in an amber or opaque vial to protect from light.[1][5] | Store in an amber or opaque vial inside a secondary container (e.g., a box) in the freezer. |
| Form | Solid (as supplied) | Solid (as supplied) |
Troubleshooting Guide: Common Degradation Scenarios
This section addresses specific issues you may encounter and provides actionable solutions to mitigate compound degradation.
Issue 1: Solid Compound Changes Color Rapidly After Opening
-
Symptom: Your off-white powder turns pink or brown within days or weeks of opening the container.
-
Causality: This is a classic sign of rapid oxidation. The indole ring's high electron density makes it reactive with atmospheric oxygen.[1][2] Each time the container is opened, it is re-exposed to a fresh supply of oxygen and moisture from the air, accelerating the degradation process, especially if not stored at a cool temperature.
-
Solution:
-
Minimize Exposure: Avoid frequently opening the main stock container. For routine use, we recommend preparing smaller aliquots in separate vials.
-
Inert Gas Blanketing: After each use, and especially for long-term storage, purge the vial's headspace with an inert gas. This displaces oxygen and creates a protective, non-reactive atmosphere.[4] See Protocol 1 for a detailed methodology.
-
Cold Storage: Immediately return the compound to the recommended cold storage conditions (2-8°C for short-term, -20°C for long-term) after weighing.[1]
-
Issue 2: Stored Solutions Become Discolored or Show Impurity Peaks
-
Symptom: A freshly prepared, clear solution of your compound turns yellow or brown over time, or HPLC/LC-MS analysis reveals new peaks that were not present initially.
-
Causality: Degradation in solution can be even faster than in the solid state. Solvents can facilitate oxidative processes, and dissolved oxygen is a key reactant. Furthermore, the pH of the solution can play a significant role; both strongly acidic and alkaline conditions can catalyze the breakdown of the indole structure.[2][3]
-
Solution:
-
Solvent Choice: Use high-purity, anhydrous solvents. If possible, degas the solvent before use by sparging with nitrogen or argon to remove dissolved oxygen.
-
pH Control: Unless your experiment requires it, prepare solutions in a neutral, buffered system. Avoid unbuffered water or solvents that may have an acidic or basic character.
-
Use of Antioxidants: For stock solutions intended for storage, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT). A common final concentration is 0.01%.[1] See Protocol 2 for instructions.
-
Storage: Store stock solutions frozen at -20°C or -80°C in light-protected vials.
-
Issue 3: Inconsistent or Non-Reproducible Experimental Results
-
Symptom: Assays performed on different days using the same stock of this compound yield significantly different results.
-
Causality: This is a downstream consequence of compound instability. If the concentration of the active compound is decreasing over time due to degradation, its efficacy in any given assay will also diminish. The degradation products themselves could also interfere with the experiment, either by inhibiting or non-specifically activating biological targets.
-
Solution:
-
Confirm Purity: Before beginning a critical set of experiments, verify the purity of your compound, especially if it has been in storage for an extended period.
-
Fresh is Best: Whenever possible, prepare solutions fresh for each experiment from a properly stored solid aliquot. Avoid using old stock solutions for critical quantitative work.
-
Implement a Purity Check Workflow: Establish a routine to periodically check the integrity of your stored compound. See Protocol 3 for a recommended workflow.
-
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Solid Compound Storage
This protocol describes how to create an inert atmosphere in a storage vial to prevent oxidation.
-
Preparation: Have your vial of this compound, a new cap with a septum, a source of inert gas (argon or nitrogen) with a regulator, and two needles ready.
-
Dispensing: If needed, quickly weigh and dispense the required amount of the compound in a low-humidity environment.
-
Capping: Securely cap the vial with the septum cap.
-
Gas Inlet: Insert a long needle connected to the inert gas line through the septum, ensuring the needle tip is in the headspace just above the solid compound.
-
Gas Outlet: Insert a second, shorter needle through the septum to act as an exhaust vent for the displaced air.
-
Purging: Gently flush the vial with the inert gas for 1-2 minutes.[1] A gentle flow is crucial to avoid blowing the solid powder around.
-
Sealing: Remove the exhaust needle first, followed by the gas inlet needle. This creates a slight positive pressure of inert gas inside the vial.
-
Final Storage: Cover the septum with paraffin film for an extra seal and place the vial in the appropriate cold storage conditions (-20°C for long-term).
Protocol 2: Preparation of a Stabilized Stock Solution with BHT
This protocol details how to prepare a stock solution with an antioxidant to inhibit degradation.
-
Prepare BHT Stock: Create a 1% (w/v) BHT stock solution in a suitable solvent (e.g., ethanol). To do this, dissolve 100 mg of BHT in 10 mL of ethanol. Store this stock at 4°C in a tightly sealed amber vial.[1]
-
Calculate Volume: Determine the final volume of your this compound solution. To achieve a final BHT concentration of 0.01%, you will need to add 1 µL of the 1% BHT stock for every 1 mL of your final solution volume.
-
Dissolve Compound: Weigh the required amount of this compound and place it in a volumetric flask.
-
Add BHT and Solvent: Add the calculated volume of the 1% BHT stock solution. Then, add your primary solvent to just below the final volume mark and mix thoroughly to dissolve the compound.
-
Final Volume: Once fully dissolved, bring the solution to the final volume with the solvent and mix again.
-
Storage: Aliquot the solution into smaller, single-use amber vials, purge with inert gas if possible, and store at -20°C or -80°C.
Protocol 3: Workflow for Assessing Compound Purity and Degradation
This workflow provides a systematic approach to verifying the integrity of a stored compound.
-
Visual Inspection: Check the solid compound or solution for any color change compared to its initial appearance.
-
Solubility Test: Attempt to dissolve a small, known amount of the compound in a standard solvent. Note any difficulty in dissolution or the presence of insoluble particulates.
-
Comparative Analysis (TLC/HPLC):
-
Reference: If available, use a new, unopened vial of the same compound as a reference standard (Control).
-
Sample Prep: Prepare a solution of your stored compound (Test Sample) and the Control at the exact same concentration in the same solvent.
-
Analysis: Run both samples using an appropriate analytical method (e.g., HPLC with UV detection or Thin Layer Chromatography).
-
-
Data Interpretation:
-
HPLC: Compare the chromatograms. Look for a decrease in the area of the main peak and the appearance of new peaks in the Test Sample compared to the Control.
-
TLC: Compare the plates. Look for the appearance of new spots (often at different Rf values) or streaking from the application point in the Test Sample lane.
-
-
Decision: Based on the analysis, decide if the compound's purity is acceptable for your intended application. If significant degradation is observed, it is best to discard the batch and use a fresh supply to ensure data integrity.
Visualizing Degradation & Quality Control
Diagram 1: Key Degradation Pathways
This diagram illustrates the primary factors that lead to the degradation of this compound.
Caption: Fig 1. Primary Degradation Stressors
Diagram 2: Experimental Workflow for Purity Assessment
This flowchart outlines the decision-making process when compound stability is .
Caption: Fig 2. Compound Integrity Assessment Workflow
References
Technical Support Center: Purification of 4-methyl-1H-indole-3-carboxylic acid
Welcome to the technical support center for the purification of 4-methyl-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and removing impurities from this compound. Here, we address common challenges and provide practical, step-by-step protocols to ensure the high purity required for your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Impurities in this compound typically originate from starting materials, by-products of the synthesis, or degradation.[1] Common synthesis routes, such as the Japp-Klingemann or Fischer indole synthesis, can introduce specific impurities.[2]
Common Impurity Classes:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include 4-methylphenylhydrazine or ethyl pyruvate.
-
Reaction Intermediates: Incomplete cyclization during Fischer indole synthesis can leave residual hydrazones.[2]
-
Side-Reaction Products: Abnormal cyclization can lead to the formation of undesired isomers.[2]
-
Solvent and Reagent Residues: Residual solvents like ethanol or acetic acid, and inorganic salts from workup procedures are common.[1]
-
Degradation Products: Indole-3-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures.[2]
Q2: Which analytical techniques are best for identifying these impurities?
A2: A multi-technique approach is recommended for comprehensive purity assessment.[3][4]
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for purity assessment of indole derivatives due to its high resolution and sensitivity.[5][6] A reverse-phase C18 column is commonly employed.[5]
-
Thin-Layer Chromatography (TLC): TLC is an excellent, rapid technique for monitoring reaction progress and assessing the complexity of the impurity profile.[3] Staining with Ehrlich's reagent can specifically visualize indole-containing compounds.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation of the main compound and any significant impurities.[7][8] The acidic proton of the carboxylic acid typically appears far downfield (10-12 ppm) in the ¹H NMR spectrum.[8]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique provides molecular weight information for impurity identification.[1]
Q3: My crude this compound has a low melting point and a broad melting range. What does this indicate?
A3: A low and broad melting point is a classic indicator of the presence of impurities. Pure crystalline solids have sharp, well-defined melting points. The impurities disrupt the crystal lattice of the pure compound, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting range.
Q4: I'm observing significant tailing of my compound spot on the TLC plate. What is the cause and how can I fix it?
A4: Tailing on a silica gel TLC plate is common for acidic compounds like carboxylic acids. This occurs due to strong interactions between the acidic analyte and the acidic silanol groups on the silica surface.[9]
Solution: To mitigate this, add a small amount of a polar acidic solvent, such as acetic acid (typically 0.5-2%), to your mobile phase. This protonates the carboxylate, reducing its interaction with the silica gel and resulting in a more symmetrical spot.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
Recrystallization is a powerful purification technique, but it can sometimes lead to significant product loss.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low recrystallization yield.
Detailed Protocol: Recrystallization of this compound
-
Solvent Selection: Experiment with different solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol/water or ethyl acetate/hexane mixtures are often good starting points.[10][11]
-
Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product until it just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Issue 2: Inefficient Removal of Neutral Impurities
Neutral impurities, such as unreacted starting materials or non-acidic by-products, will not be removed by simple recrystallization if their solubility properties are similar to the desired product.
Troubleshooting Workflow: Acid-Base Extraction
Acid-base extraction is a highly effective method for separating acidic compounds from neutral and basic impurities.[12][13]
Caption: Workflow for purification by acid-base extraction.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in an organic solvent like ethyl acetate.[10]
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[13] The carboxylic acid will react to form its water-soluble sodium salt, which will move to the aqueous layer.[14][15][16]
-
Separation: Shake the funnel and allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acid.
-
Wash: The organic layer now contains the neutral impurities and can be discarded.
-
Precipitation: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) until the solution is acidic (test with pH paper).[13] The pure this compound will precipitate out of the solution.
-
Isolation: Collect the purified product by vacuum filtration, wash with cold water, and dry.
Issue 3: Poor Separation in Column Chromatography
When dealing with complex mixtures or impurities with similar polarities, column chromatography may be necessary.
Troubleshooting Table: Column Chromatography Optimization
| Problem | Possible Cause | Solution | Reference |
| Poor Separation | Incorrect solvent system | Optimize the eluent using TLC. Aim for an Rf of 0.2-0.4 for the target compound. | [9] |
| Tailing of the Acid | Strong interaction with silica | Add 0.5-2% acetic acid or formic acid to the eluent to suppress ionization. | [17] |
| Compound Stuck on Column | Compound is too polar for the eluent | Gradually increase the polarity of the mobile phase. A gradient elution might be necessary. | [9] |
| Cracked Column Bed | Improperly packed column | Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks. | [9] |
Data Summary
Analytical Data for this compound
| Technique | Expected Result |
| ¹H NMR (DMSO-d₆) | Aromatic protons, a singlet for the methyl group, a broad singlet for the N-H proton, and a very broad singlet for the carboxylic acid proton (>11 ppm). |
| ¹³C NMR (DMSO-d₆) | Carbonyl carbon signal around 165-175 ppm, and signals for the indole ring and methyl group carbons. |
| IR (KBr) | Broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), C=O stretch (~1680 cm⁻¹), and N-H stretch (~3300-3500 cm⁻¹). |
| Melting Point | Literature values should be consulted for the expected melting point of the pure compound. |
Note: Specific chemical shifts and peak shapes can vary depending on the solvent and instrument used.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tetratek.com.tr [tetratek.com.tr]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 16. vernier.com [vernier.com]
- 17. reddit.com [reddit.com]
Enhancing the solubility of 4-methyl-1H-indole-3-carboxylic acid for in vitro assays
Technical Support Center: Solubility Enhancement for In Vitro Assays
Topic: Enhancing the Solubility of 4-methyl-1H-indole-3-carboxylic acid
Welcome, researchers and drug development professionals. This guide, prepared by our senior application scientists, provides in-depth troubleshooting and practical solutions for working with challenging compounds like this compound. Due to its hydrophobic indole core and ionizable carboxylic acid group, this molecule frequently presents solubility issues in aqueous buffers used for in vitro assays. This center is designed to help you overcome these challenges, ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound immediately precipitated when I added the powder directly to my cell culture medium/assay buffer. What happened?
A1: Root Cause Analysis & The Organic Stock Solution Imperative
Directly adding a hydrophobic, crystalline compound like this compound to an aqueous environment will almost invariably lead to precipitation. The strong intermolecular forces in the crystal lattice and the compound's low affinity for water prevent it from dissolving effectively.
The industry-standard and scientifically validated approach is to first create a highly concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice due to its powerful ability to dissolve a wide range of nonpolar and polar compounds.[1] This stock solution serves as the foundation for preparing your final working concentrations.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination of your stock solution.
-
Calculation: Determine the mass of this compound (MW: 175.18 g/mol ) required.
-
For 1 mL of a 10 mM stock: 0.01 L * 10 mmol/L * 175.18 g/mol = 1.75 mg.
-
-
Weighing: Accurately weigh the calculated mass using a calibrated analytical balance.
-
Dissolving:
-
Transfer the weighed powder into a sterile, conical microcentrifuge tube or glass vial.
-
Add the calculated volume of high-purity, anhydrous (or cell culture-grade) DMSO.
-
Gently vortex the tube for 1-2 minutes until the compound is completely dissolved.[1] Visually inspect against a light source to ensure no solid particles remain.
-
-
Solubilization Aids (If Necessary): If the compound does not dissolve readily:
-
Sterilization & Storage:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.[3]
-
Aliquot the stock into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can compromise compound integrity.[3]
-
Store aliquots at -20°C or -80°C, protected from light.
-
Q2: I successfully made a 10 mM DMSO stock, but the compound still precipitates when I dilute it into my aqueous assay medium. How do I prevent this "solvent shock"?
A2: Understanding and Mitigating Precipitation Upon Dilution
This phenomenon, often called "solvent shock" or "crashing out," occurs when a small volume of highly concentrated organic stock is rapidly diluted into a large volume of an aqueous buffer where its solubility is much lower.[3] The compound is abruptly forced into an environment that cannot sustain its solubilization, causing it to precipitate. The key is to make the transition from organic to aqueous solvent less abrupt.
Workflow: The Stepwise Dilution Method
The following diagram and protocol illustrate the best practice for diluting your DMSO stock into the final assay medium.
Caption: Recommended vs. Incorrect Dilution Method.
Experimental Protocol: Preparing the Final Working Solution
-
Pre-warm Medium: Warm the required volume of your final assay medium (e.g., DMEM with 10% FBS) to 37°C in a water bath. This can slightly increase the solubility limit.
-
Calculate Volumes: Determine the volume of stock needed. For a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution):
-
Perform Stepwise Dilution:
-
Pipette the required volume of the warmed medium into a sterile tube.
-
While gently vortexing or swirling the tube of medium, add the small volume of DMSO stock drop-by-drop or by pipetting it slowly into the vortex.[3]
-
Continue mixing for another 30-60 seconds to ensure homogeneity.
-
-
Final Check: Visually inspect the solution for any cloudiness or precipitate. If observed, you may have exceeded the compound's aqueous solubility limit.
Q3: What is the maximum concentration of this compound I can achieve in my assay?
A3: Balancing Efficacy with Solubility and Cytotoxicity
The maximum achievable concentration is dictated by two primary constraints:
-
Compound's Intrinsic Aqueous Solubility: Even with a perfect dilution, a compound has a finite solubility limit in your assay medium.
-
Maximum Tolerated Solvent Concentration: Most cell-based assays require the final DMSO concentration to be ≤0.5% to avoid solvent-induced cytotoxicity or artifacts.[4][6] An even lower concentration (≤0.1%) is ideal.
Data Table: Final Compound Concentration vs. Final DMSO %
| Stock Concentration | Dilution Factor for 0.5% Final DMSO | Resulting Final Compound Conc. | Dilution Factor for 0.1% Final DMSO | Resulting Final Compound Conc. |
| 1 mM | 1:200 | 5 µM | 1:1000 | 1 µM |
| 10 mM | 1:200 | 50 µM | 1:1000 | 10 µM |
| 50 mM | 1:200 | 250 µM | 1:1000 | 50 µM |
| 100 mM | 1:200 | 500 µM | 1:1000 | 100 µM |
Troubleshooting Protocol: Determining the Solubility Limit
If you require a higher final concentration and observe precipitation, you must experimentally determine the solubility limit in your specific medium.
-
Prepare a series of dilutions of your compound in the final assay medium (e.g., 100 µM, 75 µM, 50 µM, 25 µM, 10 µM).
-
Incubate the tubes under your assay conditions (e.g., 37°C) for 30-60 minutes.
-
Visually inspect each tube for turbidity. You can also measure light scattering at a high wavelength (e.g., >500 nm) on a plate reader.[2]
-
The highest concentration that remains a clear solution is your practical solubility limit. It is critical to work at concentrations below this limit to ensure your results are valid. [5]
Q4: My assay is extremely sensitive to organic solvents. Can I dissolve this compound without DMSO?
A4: Leveraging pH to Enhance Aqueous Solubility
Yes, an alternative strategy leverages the compound's carboxylic acid functional group. The solubility of weak acids is highly pH-dependent.[7] At a pH below its acid dissociation constant (pKa), the compound exists predominantly in its neutral, less soluble form. By raising the pH above the pKa, the carboxylic acid is deprotonated to its conjugate base (a carboxylate anion), which is significantly more water-soluble.[8][9]
Caption: Equilibrium between soluble and insoluble forms.
Experimental Protocol: pH-Adjusted Solubilization
-
Weigh Compound: Accurately weigh the desired amount of this compound.
-
Initial Suspension: Suspend the powder in a minimal volume of sterile, purified water. It will not dissolve at this stage.
-
Titration with Base: While stirring, add a dilute solution of NaOH (e.g., 0.1 N) dropwise. Monitor the solution. The compound will begin to dissolve as the pH increases and the acid is converted to its sodium salt.
-
Complete Dissolution: Continue adding base until the solution is completely clear. A slight excess can ensure all the compound is in the soluble salt form. For a similar compound, indole-3-acetic acid, using 1N NaOH is a recommended starting point.[10]
-
pH Neutralization: Carefully adjust the pH back to your desired physiological range (e.g., 7.2-7.4) using a suitable sterile buffer (e.g., phosphate or HEPES) or dilute HCl. Perform this step slowly while mixing to avoid localized acidic pockets that could cause re-precipitation.
-
Final Volume & Sterilization: Bring the solution to the final desired volume with your assay buffer and sterilize using a 0.22 µm filter.
Causality & Trustworthiness: This method is effective but must be used with caution. High pH can cause hydrolysis or degradation of some compounds.[11] It is crucial to ensure the final pH is compatible with your assay and that the compound remains stable. Always validate that this solubilization method does not alter the compound's biological activity compared to a DMSO-solubilized control.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajptonline.com [ajptonline.com]
- 10. researchgate.net [researchgate.net]
- 11. experts.umn.edu [experts.umn.edu]
Technical Support Center: Optimizing Catalyst Performance for 4-Methyl-1H-indole-3-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-methyl-1H-indole-3-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance their synthetic strategies for this important indole derivative. Here, we address common challenges and provide in-depth troubleshooting guides to optimize your catalyst's performance and overall reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing the indole-3-carboxylic acid core structure?
A1: Several catalytic methods are employed for the synthesis of indole-3-carboxylic acids. Transition metal-catalyzed reactions are particularly prevalent. Palladium-catalyzed methods, for instance, have been developed for the one-pot synthesis of indole-3-carboxylic acids through sequential nucleophilic addition and cross-coupling reactions.[1] Other approaches include rhodium-catalyzed cyclization of 2-alkynylanilines in the presence of isocyanates.[2] Additionally, metal-free options, such as iodine-catalyzed alkylation of indoles, offer an alternative route.[3]
Q2: My reaction yield for this compound is consistently low. What are the likely causes?
A2: Low yields can stem from several factors, often related to catalyst selection and reaction conditions.
-
Inappropriate Catalyst System: The choice of catalyst is critical. For palladium-catalyzed syntheses, the combination of the palladium source (e.g., PdCl2, Pd(OAc)2) and the ligand (e.g., Xantphos) is crucial for catalytic activity.[1][4]
-
Sub-optimal Reaction Conditions: Temperature, pressure, and solvent can significantly impact yield. For example, in some palladium-catalyzed reactions, DMF has been found to be a superior solvent to THF or MeCN.[4]
-
Catalyst Deactivation: The catalyst may lose activity during the reaction due to poisoning or coking.[5]
-
Side Reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.
Q3: I'm observing significant side product formation. How can I improve the selectivity of my reaction?
A3: Improving selectivity often involves fine-tuning the reaction conditions and catalyst system.
-
Ligand Modification: In transition metal catalysis, the ligand plays a key role in controlling selectivity. Screening different ligands can help steer the reaction towards the desired product.
-
Temperature Control: Reaction temperature can influence the rates of competing reactions. Lowering the temperature may favor the desired reaction pathway.
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the catalyst's environment and, consequently, its selectivity.
Q4: My catalyst seems to be deactivating quickly. What are the common causes and how can I mitigate this?
A4: Catalyst deactivation is a common issue in catalytic synthesis and can be caused by several factors:
-
Poisoning: Impurities in the starting materials or solvents can irreversibly bind to the active sites of the catalyst, rendering it inactive.[5] Ensure high-purity reagents and solvents are used.
-
Coking: In reactions involving hydrocarbons, carbonaceous deposits can form on the catalyst surface, blocking active sites.[5]
-
Sintering: At high temperatures, the metal particles of a heterogeneous catalyst can agglomerate, reducing the active surface area.
-
Leaching: The active metal component of a supported catalyst may dissolve into the reaction mixture.
To mitigate deactivation, consider using catalyst protectors, optimizing the reaction temperature to avoid sintering, and ensuring the purity of all reaction components.
Troubleshooting Guides
Guide 1: Low Reaction Yield
This guide provides a systematic approach to diagnosing and resolving low yields in the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Step-by-Step Protocol for Diagnosing Low Yield:
-
Reagent Purity Check:
-
Action: Analyze all starting materials and solvents using appropriate techniques (e.g., NMR, GC-MS, Karl Fischer titration for water content).
-
Rationale: Impurities can act as catalyst poisons or participate in side reactions, consuming reagents and lowering the yield.
-
-
Catalyst System Evaluation:
-
Action: Screen a panel of catalysts and ligands. For palladium-catalyzed reactions, vary the palladium source (e.g., Pd(OAc)₂, PdCl₂) and the phosphine ligand (e.g., PPh₃, Xantphos).[4]
-
Rationale: The electronic and steric properties of the catalyst and ligand significantly influence the reaction's efficiency. A systematic screening can identify the optimal combination for your specific substrate.
-
-
Reaction Condition Optimization:
-
Action: Perform a Design of Experiments (DoE) to systematically vary key parameters like temperature, reaction time, and solvent.[6]
-
Rationale: These parameters are often interdependent. A DoE approach is more efficient than one-factor-at-a-time optimization for finding the true optimum.
-
| Parameter | Range to Investigate | Rationale |
| Temperature | 50 - 120 °C | Affects reaction rate and selectivity. |
| Time | 4 - 24 hours | Ensures complete conversion without product degradation. |
| Solvent | Toluene, DMF, Dioxane, Acetonitrile | Solvent polarity can influence catalyst solubility and activity. |
| Base | K₂CO₃, Cs₂CO₃, NaOAc | The choice and amount of base can be critical.[4] |
Guide 2: Catalyst Deactivation
This guide focuses on identifying the root cause of catalyst deactivation and implementing strategies to maintain catalytic activity.
Potential Causes and Mitigation of Catalyst Deactivation
Caption: Common causes of catalyst deactivation and their respective solutions.
Experimental Protocol for Investigating Catalyst Deactivation:
-
Analysis of Spent Catalyst:
-
Action: After the reaction, recover the catalyst and analyze it using techniques like Transmission Electron Microscopy (TEM) for sintering, X-ray Photoelectron Spectroscopy (XPS) for changes in oxidation state, and Elemental Analysis to detect poisons.
-
Rationale: Characterizing the spent catalyst provides direct evidence for the deactivation mechanism.
-
-
Kinetic Studies:
-
Action: Monitor the reaction rate over time. A decrease in the rate is indicative of deactivation.
-
Rationale: The rate of deactivation can provide insights into the underlying cause. For example, rapid deactivation at the beginning of the reaction may suggest poisoning.
-
-
Catalyst Recycling Experiments:
-
Action: After a reaction cycle, recover the catalyst, and reuse it in a subsequent run with fresh reagents.
-
Rationale: A significant drop in activity in the second cycle confirms that the catalyst is deactivating under the reaction conditions.
-
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 4-methyl-1H-indole-3-carboxylic acid and Indole-3-carboxylic acid
A Guide for Researchers and Drug Development Professionals
In the landscape of contemporary drug discovery, indole derivatives represent a privileged scaffold, demonstrating a remarkable breadth of biological activities. Among these, indole-3-carboxylic acid (ICA) has emerged as a focal point of research, serving as a versatile precursor for a multitude of therapeutic agents.[1] This guide provides a comparative analysis of the biological activities of indole-3-carboxylic acid and its methylated analogue, 4-methyl-1H-indole-3-carboxylic acid. By examining their structural nuances and the resulting pharmacological profiles, we aim to furnish researchers and drug development professionals with a comprehensive understanding of their potential therapeutic applications.
Unveiling the Indole Scaffold: A Tale of Two Molecules
Indole-3-carboxylic acid is a naturally occurring tryptophan metabolite found in various organisms, including plants and humans.[2][3][4] Its chemical structure, characterized by a bicyclic system containing a benzene ring fused to a pyrrole ring with a carboxylic acid moiety at the third position, underpins its diverse biological functions.[3][4] The introduction of a methyl group at the fourth position of the indole ring, yielding this compound, can significantly influence its physicochemical properties and, consequently, its biological activity. This seemingly minor structural modification can alter the molecule's lipophilicity, electronic distribution, and steric hindrance, thereby impacting its interaction with biological targets.
Comparative Biological Activities: A Multifaceted Examination
While extensive research has been conducted on the biological activities of indole-3-carboxylic acid, data on its 4-methyl derivative is less abundant. However, by extrapolating from the known structure-activity relationships of indole compounds, we can infer potential differences in their pharmacological profiles.
Anticancer Activity
Indole-3-carboxylic acid has demonstrated cytotoxic effects against various cancer cell lines, including human lung (A549) and breast (MCF-7) cancer cells.[3] Its derivatives have been investigated as potential anticancer agents, with some exhibiting potent inhibitory activity against key cancer-related targets such as the B-cell lymphoma-2 (Bcl-2) and myeloid cell leukemia sequence 1 (Mcl-1) proteins.[5] The anticancer potential of indole derivatives is often attributed to their ability to induce apoptosis and inhibit cell proliferation.[6][7][8][9]
The addition of a methyl group at the C4 position of the indole ring in this compound could potentially modulate its anticancer activity. Methylation can enhance the lipophilicity of the molecule, which may facilitate its passage through cell membranes and improve its bioavailability. Furthermore, the electron-donating nature of the methyl group could influence the electronic properties of the indole ring, potentially altering its binding affinity for specific biological targets.
Anti-inflammatory Activity
Indole-3-carboxylic acid and its derivatives have been shown to possess anti-inflammatory properties. For instance, certain benzo[g]indol-3-carboxylates have been identified as potent inhibitors of microsomal prostaglandin E(2) synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[10] Inhibition of mPGES-1 leads to a reduction in the production of prostaglandin E(2), a major mediator of inflammation and pain.[10]
The impact of 4-methylation on the anti-inflammatory activity of indole-3-carboxylic acid is not well-documented. However, based on the known anti-inflammatory effects of other methylated indole derivatives, it is plausible that this compound may also exhibit anti-inflammatory properties. Further investigation is warranted to elucidate its specific mechanism of action and to compare its potency with that of the parent compound.
Antihypertensive Activity
Derivatives of indole-3-carboxylic acid have been explored for their potential as antihypertensive agents. Some of these compounds have shown a high affinity for the angiotensin II receptor (AT1 subtype), a key regulator of blood pressure.[11] By blocking the action of angiotensin II, these compounds can induce vasodilation and lower blood pressure.[11]
The effect of the 4-methyl group on the antihypertensive activity of indole-3-carboxylic acid remains to be determined. Structure-activity relationship studies of AT1 receptor antagonists have shown that subtle modifications to the molecular structure can have a profound impact on binding affinity and efficacy. Therefore, it is conceivable that this compound may exhibit a different antihypertensive profile compared to indole-3-carboxylic acid.
Herbicidal Activity
In the realm of agriculture, derivatives of indole-3-carboxylic acid have been investigated as potential herbicides.[12][13] These compounds can act as antagonists of the auxin receptor protein TIR1, disrupting plant growth and development.[12][13]
The influence of the 4-methyl substituent on the herbicidal activity of indole-3-carboxylic acid is an area that requires further exploration. The structural similarity of these compounds to the natural plant hormone indole-3-acetic acid (IAA) suggests that they may interfere with auxin signaling pathways.[14][15]
Experimental Protocols for Biological Activity Assessment
To rigorously compare the biological activities of this compound and indole-3-carboxylic acid, a series of well-defined experimental protocols should be employed.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and indole-3-carboxylic acid for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Enzyme Inhibition Assay (mPGES-1)
This assay measures the ability of the compounds to inhibit the activity of the mPGES-1 enzyme.
Protocol:
-
Enzyme Preparation: Obtain or prepare a source of mPGES-1 enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, the substrate (prostaglandin H2), and a buffer.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of this compound and indole-3-carboxylic acid.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Reaction Termination: Stop the reaction after a specific time period.
-
Product Quantification: Measure the amount of prostaglandin E2 produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value for each compound.
Signaling Pathway Visualization
The biological activities of indole derivatives are often mediated through their interaction with specific signaling pathways. The following diagram illustrates a simplified representation of a generic signaling pathway that could be modulated by these compounds.
Caption: A generalized signaling pathway potentially modulated by indole derivatives.
Summary of Comparative Biological Activities
| Biological Activity | Indole-3-carboxylic acid | This compound (Hypothesized) |
| Anticancer | Demonstrated cytotoxicity against various cancer cell lines.[3] | Potentially enhanced activity due to increased lipophilicity and altered electronic properties. |
| Anti-inflammatory | Inhibits mPGES-1.[10] | May exhibit similar or altered anti-inflammatory activity. |
| Antihypertensive | Derivatives act as AT1 receptor antagonists.[11] | Activity profile may differ due to structural modification. |
| Herbicidal | Derivatives act as TIR1 antagonists.[12][13] | Potential for altered herbicidal activity. |
Conclusion
Indole-3-carboxylic acid stands as a compound of significant interest in medicinal chemistry, with a well-established profile of diverse biological activities. While its 4-methyl derivative, this compound, remains less characterized, the principles of structure-activity relationships suggest that the addition of a methyl group could lead to a distinct and potentially advantageous pharmacological profile. Further empirical investigation is crucial to fully elucidate the biological activities of this compound and to directly compare its efficacy and potency with its parent compound. Such studies will undoubtedly pave the way for the rational design and development of novel indole-based therapeutic agents with improved properties.
References
- 1. Indole-3-carboxylic acid Vetec reagent grade, 98 771-50-6 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 13. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
A Researcher's Guide to the Structure-Activity Relationship of 4-Methyl-1H-indole-3-carboxylic Acid Derivatives
The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a vast array of therapeutic agents due to its structural resemblance to endogenous molecules and its ability to engage in diverse biological interactions.[1][2][3] This guide delves into a specific, potent subclass: derivatives of 4-methyl-1H-indole-3-carboxylic acid. We will dissect the intricate relationship between chemical structure and biological function, providing an evidence-based comparison to guide researchers in the rational design of novel therapeutics.
The Core Scaffold: Understanding the Key Positions
The this compound scaffold presents several key positions for chemical modification, each offering a unique opportunity to modulate the compound's pharmacokinetic and pharmacodynamic properties. Understanding these positions is fundamental to interpreting SAR data.
Caption: Key positions for modification on the indole scaffold.
The primary points of interest for derivatization are:
-
N1-Position: The indole nitrogen.
-
C2-Position: Adjacent to the nitrogen, often influencing electronic properties.
-
C3-Position: The site of the crucial carboxylic acid moiety.
-
C4-Position: Occupied by the defining methyl group.
-
C5, C6, C7-Positions: The benzo-fused portion of the ring, allowing for substitutions that modulate lipophilicity and electronic distribution.
Synthetic Pathways: Accessing Chemical Diversity
The synthesis of these derivatives typically begins with the construction of the indole ring, followed by functionalization. While numerous methods exist, a common approach involves derivatizing the readily available indole-3-carboxylic acid.
General Synthesis Workflow
A typical workflow for generating libraries of these derivatives involves initial esterification or amidation at the C3 carboxylic acid, followed by potential N-alkylation or N-acylation.
Caption: Generalized workflow for synthesizing C3-derivatives.
Experimental Protocol: Synthesis of Methyl 4-methyl-1H-indole-3-carboxylate
This protocol details a standard Fischer-Speier esterification, a reliable method for converting the carboxylic acid to its methyl ester.[4]
Materials:
-
This compound
-
Anhydrous Methanol (Reagent Grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stir bar, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (5.0 g, 28.5 mmol) and a magnetic stir bar.
-
Add 50 mL of anhydrous methanol to the flask. Stir to dissolve the starting material.
-
Acid Catalysis: Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the stirring mixture. The addition is exothermic.
-
Reflux: Attach a condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing 150 mL of ice-cold water.
-
Neutralize the aqueous mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude methyl 4-methyl-1H-indole-3-carboxylate can be further purified by recrystallization from a suitable solvent like methanol/water.
Dissecting the Structure-Activity Relationship (SAR)
The biological activity of these derivatives is highly dependent on the nature and position of substituents. The following analysis compares how modifications at different positions influence activity across various biological targets.
Position 3: The Carboxylic Acid and Its Bioisosteres
The C3-carboxylic acid is a pivotal functional group, often acting as a critical hydrogen bond donor/acceptor or a key anchoring point to the target protein.
-
Carboxylic Acid vs. Amides/Esters: Replacement of the carboxylic acid with other acidic functional groups or converting it to an amide can dramatically alter or decrease activity for certain targets, such as in some non-steroidal anti-inflammatory drugs (NSAIDs).[5] However, this transformation can be highly beneficial for other targets. For instance, converting the acid to specific pyridine-3-ylamides resulted in potent and highly selective 5-HT2C receptor antagonists.[6] The amide moiety introduces new hydrogen bonding possibilities and can significantly alter the compound's physicochemical properties.
-
Amide Substituents: The nature of the substituent on the amide nitrogen is critical. In the development of 5-HT2C antagonists, a [6-(2-chloro-pyridin-3-yloxy)-pyridin-3-yl] amide moiety yielded a compound (15k ) with an exceptionally high affinity (IC₅₀ = 0.5 nM).[6] This highlights the importance of exploring diverse and complex amide substituents to map the binding pocket of the target.
Position 1: The Role of the Indole Nitrogen
The N1-position offers a vector for introducing substituents that can probe deep into a binding pocket or modulate the electronic nature of the indole ring.
-
N-H vs. N-Substitution: For many targets, the N-H proton is a crucial hydrogen bond donor and its substitution can be detrimental. However, for other targets, N-substitution is favorable. For example, in the development of Mcl-1 inhibitors, N-alkylation was explored, leading to potent compounds.[7] Similarly, for anti-inflammatory agents, N-benzoyl derivatives with para-substituents like -Cl or -CF₃ are often more active than their N-unsubstituted counterparts.[5]
-
N-Alkylation in Benzothiazine Analogs: In related benzothiazine-3-carboxamides, N-ethylation was found to occur alongside esterification. The resulting N-ethylated compound showed moderate analgesic effects, while its N-H counterpart (in a specific polymorphic form) was a powerful analgesic and anti-inflammatory agent, superior to Piroxicam and Meloxicam at the same dose.[8] This underscores that even a small alkyl group at N1 can profoundly impact the conformation and activity of the molecule.
Positions on the Benzo Ring (C4-C7)
Substitutions on the carbocyclic part of the indole ring are key for tuning properties like lipophilicity, metabolic stability, and target selectivity.
-
The 4-Methyl Group: The defining feature of this scaffold, the 4-methyl group, often provides a beneficial steric interaction or enhances lipophilicity, contributing to improved binding or cell permeability. Its impact is best understood by comparing it to analogs with different or no substituents at this position.
-
Position 5: This position is a hotspot for enhancing activity. For indole acetic acid-based NSAIDs, substitutions at C5 with groups like -OCH₃, -F, and -N(CH₃)₂ resulted in higher activity than the unsubstituted analog.[5]
-
Targeting the Angiotensin II Receptor (AT1R): Novel indole-3-carboxylic acid derivatives have been developed as potent antihypertensive agents.[2][9] These compounds, designed to be Angiotensin II Receptor 1 (AT1) antagonists, demonstrated high nanomolar affinity, comparable to the drug losartan. In vivo studies showed a superior and longer-lasting blood pressure-lowering effect compared to losartan.[9] This success relies on the specific substitution pattern on the indole core, which allows it to mimic the binding of the natural ligand.
Comparative Performance Data
The following table summarizes SAR data for selected this compound derivatives and related analogs, providing a quantitative comparison of their performance against different biological targets.
| Derivative Class | Modification Example | Biological Target | Activity Data (IC₅₀/Kᵢ) | Key SAR Insight | Reference |
| C3-Amides | 1H-indole-3-carboxylic acid[6-(2-chloro-pyridin-3-yloxy)-pyridin-3-yl]-amide | 5-HT2C Receptor | 0.5 nM | A complex, substituted pyridine amide at C3 dramatically increases affinity and selectivity. | [6] |
| Indole Core | Substituted indole-3-carboxylic acids | Angiotensin II Receptor (AT1) | 11.3 nM - 12.3 nM | The indole scaffold serves as an effective core for AT1 antagonists, rivaling losartan. | [2][9] |
| Tricyclic Indoles | 6-Cl tricyclic 2-indole carboxylic acid | Mcl-1 (anti-apoptotic protein) | < 10 nM (Kᵢ) | Fusing a third ring to the indole core and adding a C6-Cl substituent creates highly potent and selective Mcl-1 inhibitors. | [7] |
| Indole Acetic Acids | Indomethacin (N-p-chlorobenzoyl, 5-OCH₃, 2-CH₃) | COX Enzymes (NSAID) | Varies | N-acylation, C2-methylation, and C5-methoxy substitution are all crucial for high anti-inflammatory activity. | [5] |
| Benzothiazine Analogs | N-(Pyridin-2-yl)-4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamide | Carrageenan-induced inflammation | High Analgesic/Anti-inflammatory | Bioisosteric replacement of the indole core with benzothiazine yields potent anti-inflammatory agents. | [10] |
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile platform for drug discovery. The structure-activity relationship is finely balanced, with small modifications at key positions leading to significant changes in biological activity and target selectivity.
Key Takeaways:
-
The C3-Carboxylic Acid is a Control Element: Its conversion to amides is a powerful strategy, but the choice of amide substituent is paramount for achieving high potency.
-
The N1-Position Dictates Conformation: Substitution at the indole nitrogen can be beneficial or detrimental depending on the target's requirements for a hydrogen bond donor.
-
The Benzo Ring Fine-Tunes Activity: Positions C4-C7 are critical for optimizing pharmacokinetics and introducing selectivity-enhancing interactions.
Future research should focus on exploring novel substitutions at the C4 and C6 positions, developing bioisosteric replacements for the carboxylic acid functionality beyond simple amides, and applying these scaffolds to new and challenging biological targets. The rich chemical space accessible from this core structure ensures its continued relevance in the ongoing quest for novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis and structure-activity relationship of 1H-indole-3-carboxylic acid pyridine-3-ylamides: a novel series of 5-HT2C receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating Bioassay Results for 4-methyl-1H-indole-3-carboxylic acid
Foreword: The Imperative of Rigorous Validation in Drug Discovery
In the journey from a promising molecular hit to a viable therapeutic candidate, no step is more critical than the rigorous, multi-faceted validation of its biological activity. A single, uncorroborated bioassay result, however promising, is merely a suggestion. It is the convergence of evidence from thoughtfully designed, orthogonal experiments that builds a compelling case for a compound's mechanism of action and its therapeutic potential. This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for validating the bioactivity of 4-methyl-1H-indole-3-carboxylic acid, a compound identified as a potential inhibitor of aldose reductase. As a Senior Application Scientist, my aim is not to provide a rigid checklist, but to impart a strategic approach—explaining the causality behind each experimental choice to ensure your results are not only accurate but also scientifically irrefutable.
The Biological Target: Aldose Reductase (ALR2) in the Polyol Pathway
To validate an inhibitor, we must first deeply understand its target. This compound has been investigated for its inhibitory activity against Aldose Reductase (ALR2), a critical enzyme in the polyol pathway of glucose metabolism.[1][2] Under normal glycemic conditions, this pathway is a minor player. However, in the hyperglycemic state characteristic of diabetes mellitus, the flux of glucose through the polyol pathway increases dramatically.[2]
ALR2 catalyzes the NADPH-dependent reduction of glucose to sorbitol. Sorbitol is then slowly oxidized to fructose by sorbitol dehydrogenase. The intracellular accumulation of sorbitol creates significant osmotic stress, leading to cellular damage. Furthermore, the consumption of the cofactor NADPH by ALR2 depletes the cellular pool available for glutathione reductase, a key enzyme in regenerating the antioxidant glutathione. This depletion impairs the cell's ability to neutralize reactive oxygen species (ROS), leading to oxidative stress.[2] This cascade of osmotic and oxidative stress is a primary driver of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts. Therefore, inhibiting ALR2 is a well-validated therapeutic strategy to mitigate these debilitating conditions.
Signaling Pathway and Point of Inhibition
Caption: ALR2 inhibition by this compound blocks sorbitol production.
Part 1: The Primary Bioassay — Direct Enzymatic Inhibition
The first pillar of validation is to demonstrate direct interaction with the purified target protein. An in vitro enzymatic assay using recombinant human ALR2 allows us to quantify the inhibitor's potency in a controlled, simplified system, free from the complexities of a cellular environment.
The assay measures the rate of NADPH oxidation, which is directly proportional to ALR2 activity. As ALR2 converts its substrate (e.g., DL-glyceraldehyde) to product, NADPH is consumed, leading to a decrease in absorbance at 340 nm. An effective inhibitor will slow this rate.
Detailed Protocol: ALR2 Spectrophotometric Assay
1. Reagent Preparation:
- Assay Buffer: 100 mM sodium phosphate buffer, pH 6.2.
- Enzyme Stock: Recombinant human ALR2 diluted in assay buffer to a working concentration (e.g., 0.05 units/mL). The final concentration should be chosen to yield a linear reaction rate for at least 10 minutes.
- Cofactor Solution: 1.6 mM NADPH prepared fresh in assay buffer.
- Substrate Solution: 100 mM DL-glyceraldehyde prepared in assay buffer.
- Test Compound: Prepare a 10 mM stock of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of stock concentrations.
- Reference Inhibitor: Prepare a 10 mM stock of a known ALR2 inhibitor, such as Epalrestat, in DMSO for use as a positive control.[2]
2. Assay Procedure (96-well UV-transparent plate format):
- To each well, add 150 µL of assay buffer.
- Add 2 µL of the serially diluted test compound, reference inhibitor, or DMSO (for vehicle control) to the appropriate wells. This creates a range of final assay concentrations (e.g., 0.01 µM to 100 µM) while keeping the final DMSO concentration constant (e.g., 1%).
- Add 20 µL of the NADPH solution to all wells.
- Add 10 µL of the ALR2 enzyme stock to all wells except for the "no enzyme" blank wells (add 10 µL of assay buffer instead).
- Incubate the plate at room temperature for 5 minutes to allow for inhibitor-enzyme binding.
- Initiate the reaction by adding 20 µL of the DL-glyceraldehyde substrate solution to all wells.
- Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
3. Data Analysis:
- For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
- Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_vehicle_control)) * 100
- Plot the % Inhibition against the logarithm of the inhibitor concentration.
- Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[3]
Part 2: The Orthogonal Assay — Cell-Based Target Engagement
An IC₅₀ from a purified enzyme assay is essential, but it doesn't guarantee activity in a living system. The compound must be able to cross the cell membrane, remain stable in the cytoplasm, and engage its target amidst a sea of other proteins. An orthogonal assay, which measures a downstream consequence of target inhibition, is a self-validating system that confirms physiological relevance.[4] Here, we will measure the accumulation of intracellular sorbitol in cells challenged with high glucose.
Detailed Protocol: Intracellular Sorbitol Accumulation Assay
1. Cell Culture and Treatment:
- Cell Line: Use a cell line relevant to diabetic complications that expresses ALR2, such as human lens epithelial cells (HLE-B3) or retinal pigment epithelial cells (ARPE-19).
- Seeding: Seed cells in a 12-well or 24-well plate and allow them to reach ~80% confluency.
- Pre-treatment: Pre-incubate the cells for 2 hours with varying concentrations of this compound or the reference inhibitor in a normal glucose medium (5.5 mM D-glucose).
- Glucose Challenge: After pre-treatment, change the medium to a high-glucose medium (e.g., 30-50 mM D-glucose) containing the same concentrations of the inhibitors. Include control wells with normal glucose and high glucose (vehicle only).
- Incubation: Incubate the cells for 24-48 hours.
2. Sample Preparation:
- After incubation, place the plate on ice and wash the cells twice with ice-cold PBS.
- Lyse the cells by adding a suitable lysis buffer (e.g., methanol/water mixture) and scraping.
- Collect the cell lysates and centrifuge at high speed to pellet cellular debris.
3. Sorbitol Quantification:
- The intracellular sorbitol concentration in the supernatant can be measured using a commercially available Sorbitol Assay Kit (typically colorimetric or fluorometric). Follow the manufacturer's protocol precisely.
- In parallel, determine the total protein concentration in each lysate using a standard method like the BCA assay. This is crucial for normalization.
4. Data Analysis:
- Normalize the sorbitol concentration to the total protein content for each sample (e.g., nmol sorbitol / mg protein).
- Calculate the percentage inhibition of sorbitol accumulation for each inhibitor concentration relative to the high-glucose vehicle control.
- Plot the % Inhibition against the logarithm of the inhibitor concentration and perform a non-linear regression to determine the EC₅₀ value (the effective concentration that inhibits sorbitol accumulation by 50%).
Part 3: Comparative Analysis and Data Interpretation
The final step is to synthesize the data and compare the performance of your test compound against a known standard. This contextualizes your results and provides a benchmark for its potency.
Performance Benchmark: this compound vs. Epalrestat
| Parameter | This compound | Epalrestat (Reference Standard) | Justification for Comparison |
| Direct Enzyme Inhibition (IC₅₀) | [Experimental Value] | ~0.5 - 1.0 µM | Measures direct potency on the purified enzyme. A lower value indicates higher potency. |
| Cellular Activity (EC₅₀) | [Experimental Value] | ~2.0 - 5.0 µM | Measures effectiveness in a physiological context, accounting for cell permeability and stability. |
| In Vitro-to-Cellular Shift (EC₅₀/IC₅₀) | [Calculated Value] | ~4-5 fold | A large shift (>10-fold) may indicate poor cell permeability, efflux, or metabolic instability. |
| Maximal Inhibition (%) | [Experimental Value] | >95% | Confirms full inhibition. Partial inhibition may suggest a complex mechanism or assay artifacts.[3] |
Experimental Validation Workflow
References
- 1. Bioassay-guided isolation of aldose reductase inhibitors from Artemisia dracunculus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-methyl-1H-indole-3-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison and cross-validation of analytical methodologies for the quantification of 4-methyl-1H-indole-3-carboxylic acid (C₁₀H₉NO₂), a crucial indole derivative in modern pharmaceutical development. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and delve into the causality behind methodological choices, ensuring that the protocols described are not only accurate but inherently self-validating.
The accurate determination of this analyte is paramount for ensuring the identity, strength, quality, and purity of drug substances and products.[1] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R2) guidelines, which provide a comprehensive framework for the validation of analytical procedures.[2][3][4] Our focus will be on the two most prevalent and powerful techniques in pharmaceutical analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The Regulatory Cornerstone: Why Method Validation is Non-Negotiable
Before delving into specific techniques, it is critical to understand the regulatory landscape. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate that analytical methods be thoroughly validated to prove they are fit for their intended purpose.[1][5] The ICH Q2(R2) guideline is the global standard, outlining the validation characteristics required to ensure analytical results are reliable, reproducible, and trustworthy.[6] These characteristics—accuracy, precision, specificity, linearity, range, and robustness—form the foundation of any valid analytical protocol.[7][8] Failure to comply can lead to the rejection of drug applications and costly delays in development.
Comparative Analysis of Core Analytical Techniques
The choice of an analytical method is dictated by its intended application. For a compound like this compound, both HPLC-UV and LC-MS/MS offer robust solutions, but their strengths are suited to different analytical challenges.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of quality control (QC) laboratories. HPLC separates compounds based on their interaction with a stationary phase (the column) and a mobile phase.[9] For indole derivatives, which possess a chromophore in their structure, UV detection is a straightforward and reliable method for quantification.[10] It is cost-effective, robust, and ideal for analyzing bulk substances or formulated products where the analyte concentration is relatively high and the sample matrix is clean.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique pairs the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[11] After chromatographic separation, the analyte is ionized and fragmented, and specific mass-to-charge (m/z) ratios of the parent ion and its fragments are monitored.[12] This "Multiple Reaction Monitoring" (MRM) mode allows for exceptional selectivity, making LC-MS/MS the gold standard for analyzing low-concentration analytes in complex biological matrices like plasma or urine.[13][14] While more expensive and complex to operate, its sensitivity is often indispensable for pharmacokinetic and metabolism studies.
Cross-Validation in Practice: HPLC-UV vs. LC-MS/MS
The objective of this cross-validation is to demonstrate that a highly sensitive LC-MS/MS method yields results that are equivalent to a well-established, robust HPLC-UV method for the quantification of this compound. This ensures consistency and data integrity, especially when transferring methods between different laboratory functions (e.g., from a QC to a bioanalytical lab).
Experimental Workflow Overviews
The following diagrams illustrate the typical workflows for validating HPLC-UV and LC-MS/MS methods.
Caption: HPLC-UV Method Validation Workflow.
Caption: LC-MS/MS Method Validation Workflow.
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible, forming the basis for the cross-validation study.
Protocol 1: HPLC-UV Quantification
This protocol is optimized for the quantification of this compound in a drug substance.
1. Materials and Reagents:
-
This compound reference standard (≥97% purity).[15]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade, 18.2 MΩ·cm).
-
Phosphoric Acid (ACS grade).
2. Chromatographic Conditions:
-
HPLC System: Waters 2695 Separations Module or equivalent.[16]
-
Detector: UV/Vis Detector.[16]
-
Column: C18 Reverse Phase Column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[16]
-
Mobile Phase: Acetonitrile and Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v).[17]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.[16]
3. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.
-
Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
QC Samples: Prepare separate QC samples at low (5 µg/mL), medium (50 µg/mL), and high (90 µg/mL) concentrations from a fresh weighing of the reference standard.
-
Test Sample: Accurately weigh and dissolve the test substance to achieve a theoretical concentration of 50 µg/mL in the mobile phase.
4. Validation Procedure:
-
System Suitability: Inject the medium QC sample six times. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.
-
Linearity: Inject each calibration standard in triplicate. Plot the mean peak area against concentration and perform a linear regression analysis.
-
Accuracy: Analyze the three QC sample levels in triplicate. Calculate the percent recovery against the theoretical concentration.[18]
-
Precision:
-
Repeatability: Analyze six individual preparations of the test sample at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.[7]
-
Protocol 2: LC-MS/MS Quantification
This protocol is designed for the sensitive quantification of this compound in a biological matrix (e.g., human plasma).
1. Materials and Reagents:
-
This compound reference standard.
-
Indole-3-carboxylic acid-d4 (or other suitable stable isotope-labeled internal standard, IS).
-
Acetonitrile (LC-MS grade) with 0.1% Formic Acid.
-
Water (LC-MS grade) with 0.1% Formic Acid.
-
Human Plasma (K2-EDTA).
2. LC-MS/MS Conditions:
-
LC System: UPLC System (e.g., Waters Acquity).[12]
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Column: C18 UPLC Column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[12]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[14]
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.[14]
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions (Hypothetical):
-
Analyte: Q1: 176.1 m/z -> Q3: 130.1 m/z (loss of COOH and H).
-
Internal Standard (IS): Q1: 180.1 m/z -> Q3: 134.1 m/z.
-
Note: These transitions are predicted based on the structure and would need to be confirmed experimentally via infusion and tuning.
-
3. Standard and Sample Preparation:
-
Sample Pre-treatment: Perform a protein precipitation. To 100 µL of plasma sample, add 20 µL of IS working solution and 300 µL of ice-cold acetonitrile. Vortex and centrifuge.
-
Evaporation & Reconstitution: Transfer the supernatant, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the initial mobile phase.
-
Calibration Standards: Spike known amounts of the analyte stock solution into blank plasma to create calibration standards ranging from 0.1 ng/mL to 200 ng/mL. Process as above.
-
QC Samples: Prepare separate QC samples in blank plasma at LLOQ (0.1 ng/mL), low (0.3 ng/mL), medium (50 ng/mL), and high (150 ng/mL) concentrations.
4. Validation Procedure:
-
System Suitability: Inject a medium concentration standard to ensure consistent signal and retention time.
-
Selectivity: Analyze at least six different lots of blank plasma to check for interferences at the retention time of the analyte and IS.
-
Linearity: Analyze the calibration curve using a weighted (1/x²) linear regression.
-
Accuracy and Precision: Analyze the four QC levels in six replicates on three separate days (inter-day precision).[5]
-
Matrix Effect: Evaluate the suppression or enhancement of the analyte signal by comparing the response in post-extraction spiked samples to the response in a neat solution.
Comparative Validation Data Summary
The following table presents illustrative data from the cross-validation of the two methods, reflecting typical performance characteristics.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | ICH Q2(R2) Acceptance Criteria |
| Specificity/Selectivity | Peak purity index > 0.999. No interference from placebo. | No interfering peaks in 6 lots of blank plasma. | Method must be specific/selective for the analyte.[5] |
| Linearity (r²) | 0.9995 | 0.9989 (weighted 1/x²) | r² ≥ 0.99 |
| Range | 1.0 - 100 µg/mL | 0.1 - 200 ng/mL | Documented range of linearity, accuracy, and precision. |
| Accuracy (% Recovery) | 98.9% - 101.2% | 96.5% - 103.8% | Typically 80-120% for bioanalysis, 98-102% for assay.[5] |
| Precision (Repeatability, %RSD) | 0.85% | 4.5% | ≤ 2% for drug substance assay; ≤ 15% for bioanalysis. |
| Precision (Intermediate, %RSD) | 1.32% | 7.8% | ≤ 2-3% for assay; ≤ 15% for bioanalysis. |
| LOD (Limit of Detection) | 0.3 µg/mL | 0.03 ng/mL | Typically S/N ratio of 3:1.[8] |
| LOQ (Limit of Quantitation) | 1.0 µg/mL | 0.1 ng/mL | Typically S/N ratio of 10:1; must be determined with acceptable accuracy and precision.[8] |
| Robustness | Unaffected by ±2% change in mobile phase composition and ±5°C in temp. | Unaffected by minor changes in gradient and flow rate. | No significant impact on results from deliberate small variations in method parameters.[5] |
Interpretation and Final Recommendations
The cross-validation data clearly demonstrates that both methods are suitable for their intended purposes.
-
The HPLC-UV method exhibits excellent precision and accuracy within the µg/mL range, making it an ideal choice for routine quality control, release testing of active pharmaceutical ingredients (APIs), and formulation assays. Its robustness and cost-effectiveness are significant advantages in a high-throughput QC environment.
-
The LC-MS/MS method provides a dramatic increase in sensitivity, with a limit of quantitation approximately 10,000 times lower than the HPLC-UV method. This sensitivity, combined with its high selectivity, makes it the only viable option for bioanalytical studies, such as determining the pharmacokinetic profile of this compound in plasma following administration. While its precision is slightly lower, it is well within the accepted limits for bioanalytical method validation.
References
- 1. fda.gov [fda.gov]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. ICH Official web site : ICH [ich.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. propharmagroup.com [propharmagroup.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. certified-laboratories.com [certified-laboratories.com]
- 8. wjarr.com [wjarr.com]
- 9. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. calpaclab.com [calpaclab.com]
- 16. cetjournal.it [cetjournal.it]
- 17. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. demarcheiso17025.com [demarcheiso17025.com]
Comparative Efficacy of 4-Methyl-1H-indole-3-carboxylic Acid Analogs: A Guide for Drug Discovery Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural and synthetic compounds with profound biological activities.[1] Among these, derivatives of indole-3-carboxylic acid have garnered significant attention for their therapeutic potential, particularly in oncology. This guide provides a comparative analysis of the efficacy of 4-methyl-1H-indole-3-carboxylic acid analogs, offering insights into their synthesis, structure-activity relationships (SAR), and mechanisms of action. The content herein is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel anticancer therapeutics.
The this compound Scaffold: A Privileged Structure
The indole-3-carboxylic acid moiety serves as a versatile template for the design of targeted therapies. The introduction of a methyl group at the 4-position of the indole ring can significantly influence the molecule's steric and electronic properties, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic profile. This guide will explore how modifications to this core structure impact its anticancer efficacy.
Comparative Analysis of Anticancer Efficacy
The anticancer activity of this compound analogs is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, is a key metric for comparison.
While a single study providing a direct comparison of a comprehensive series of this compound analogs is not available in the public domain, a meta-analysis of published data allows for the elucidation of structure-activity relationships. The following table summarizes the cytotoxic activities of various indole-3-carboxylic acid derivatives, providing a basis for understanding the impact of different substituents.
| Compound ID | Core Structure | R1 (N1-position) | R2 (C2-position) | R3 (Other Substituents) | Cancer Cell Line | IC50 (µM) | Reference |
| 5f | Indole-3-carboxaldehyde sulfonohydrazide | 2-morpholinoethyl | H | 4-Chloro on benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [2] |
| MDA-MB-468 (Breast) | 8.2 | [2] | |||||
| 5g | Indole-3-carboxaldehyde sulfonohydrazide | 2-morpholinoethyl | H | 4-tert-Butyl on benzenesulfonohydrazide | MCF-7 (Breast) | >50 | [2] |
| MDA-MB-468 (Breast) | >50 | [2] | |||||
| 6c | Indolylisoxazoline | H | H | 4-Chlorophenyl on isoxazoline | C4-2 (Prostate) | 2.5-5.0 | [3] |
| 6i | Indolylisoxazoline | H | H | 4-Methoxyphenyl on isoxazoline | C4-2 (Prostate) | 2.5-5.0 | [3] |
| 1k | Indolemethane | H | H | 4-Nitrophenyl | DU-145 (Prostate) | 1.09 | [1] |
| 1c | Indolemethane | H | 5-Methoxy | p-tolyl | DU-145 (Prostate) | 2.02 | [1] |
| HD02 | Pyrazolinyl-indole | H | H | p-tolyl on pyrazoline | Leukemia, Colon, Breast, etc. (NCI-60 Panel) | Not specified, but showed significant growth inhibition | [4] |
| HD05 | Pyrazolinyl-indole | H | H | 4-Chlorophenyl on pyrazoline | Leukemia, Colon, Breast, etc. (NCI-60 Panel) | Not specified, but showed maximum growth inhibition | [4] |
Key Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Phenyl Ring of Sulfonohydrazides: A chloro-substituent at the 4-position of the phenylsulfonohydrazide moiety (compound 5f ) confers potent activity against both ER-positive and triple-negative breast cancer cells. In contrast, a bulky tert-butyl group at the same position (compound 5g ) leads to a significant loss of activity, suggesting that steric hindrance in this region is detrimental.[2]
-
Aryl Substituents on Appended Heterocycles: In the indolylisoxazoline series, both electron-withdrawing (4-chloro, 6c ) and electron-donating (4-methoxy, 6i ) groups on the phenyl ring of the isoxazoline moiety result in potent anticancer activity against prostate cancer cells.[3] This indicates that the electronic nature of this substituent may be less critical than its overall presence and orientation.
-
Substituents on Indolemethanes: For indolemethanes, a 4-nitrophenyl group (compound 1k ) leads to very high potency against prostate cancer cells.[1] This highlights the potential importance of electron-withdrawing groups on the methylene bridge substituent.
-
N-Methylation of the Indole Ring: Studies on other indole derivatives have shown that methylation at the N-1 position can significantly enhance anticancer activity, in some cases by as much as 60-fold.[5] This is a critical modification to consider in the design of this compound analogs.
Mechanisms of Action: Inducing Apoptosis and Inhibiting Tubulin Polymerization
The anticancer effects of indole-3-carboxylic acid analogs are often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the cell's cytoskeletal machinery.
Induction of Apoptosis
Apoptosis is a crucial process for eliminating damaged or cancerous cells. It can be initiated through two primary pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of cell death.[6]
Indole derivatives have been shown to induce apoptosis by:
-
Modulating Bcl-2 Family Proteins: Shifting the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins to favor apoptosis.[7]
-
Activating Caspases: Triggering the caspase cascade, leading to the cleavage of key cellular substrates.[8]
-
Inhibiting Pro-Survival Signaling Pathways: Suppressing pathways like STAT3 and Akt, which are often constitutively active in cancer cells and promote survival.[9][10]
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and cell shape maintenance.[11] Tubulin inhibitors are a well-established class of anticancer drugs that disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[12]
Many indole derivatives have been identified as potent tubulin polymerization inhibitors, often by binding to the colchicine binding site on β-tubulin.[11][13][14] This prevents the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and ultimately, apoptosis.
Experimental Protocols
Synthesis of this compound Analogs via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[15][16] This protocol describes a general procedure for the synthesis of a this compound analog.
Step-by-Step Protocol:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride in a suitable solvent such as ethanol.
-
Add an equimolar amount of an appropriate α-ketoacid (e.g., pyruvic acid for a 2-methyl substituted indole).
-
Add a catalytic amount of a weak acid (e.g., acetic acid) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the hydrazone product may precipitate and can be collected by filtration, or the solvent can be removed under reduced pressure.
-
-
Fischer Indolization:
-
To the crude hydrazone, add a strong acid catalyst such as concentrated sulfuric acid, polyphosphoric acid, or zinc chloride.[17]
-
Heat the reaction mixture to 80-100 °C for several hours. The optimal temperature and time will depend on the specific substrates and catalyst used.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, carefully quench the reaction by pouring it into ice-water.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Esterification (if desired):
-
For the synthesis of ester analogs, dissolve the crude carboxylic acid in an excess of the desired alcohol (e.g., methanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).[18]
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Work-up the reaction as described in the Fischer Indolization step.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity.
-
In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates at 37 °C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture media to obtain the desired final concentrations.
-
Remove the old media from the 96-well plates and add 100 µL of the media containing the test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37 °C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data suggest that strategic modifications, particularly at the N-1 position of the indole ring and on appended aromatic or heterocyclic moieties, can significantly enhance cytotoxic potency. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of tubulin polymerization, both of which are validated targets in cancer therapy.
Future research in this area should focus on the systematic synthesis and evaluation of a focused library of this compound analogs to establish more definitive structure-activity relationships. In vivo studies in relevant animal models will be crucial to assess the therapeutic potential and pharmacokinetic properties of the most promising candidates. The insights provided in this guide are intended to facilitate these efforts and contribute to the discovery of the next generation of indole-based anticancer drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity studies of indolylisoxazoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jofamericanscience.org [jofamericanscience.org]
- 7. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting STAT3 anti-apoptosis pathways with organic and hybrid organic–inorganic inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of 4-amino and 4-hydroxy-1-aroylindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 16. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 17. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Validation of 4-methyl-1H-indole-3-carboxylic acid as a Novel GPR81 Agonist for the Treatment of Dyslipidemia
This guide provides a comprehensive framework for the in vivo validation of 4-methyl-1H-indole-3-carboxylic acid, a novel synthetic compound, as a potential therapeutic agent for dyslipidemia. We will explore the mechanistic rationale, compare its profile to existing alternatives, detail a robust experimental protocol for preclinical validation, and discuss the interpretation of potential outcomes. This document is intended for researchers, scientists, and drug development professionals actively engaged in metabolic disease research.
Introduction: Targeting GPR81 for Metabolic Disease
Metabolic syndrome, characterized by a cluster of conditions including dyslipidemia, insulin resistance, and hypertension, represents a significant global health challenge. A key pathological feature of dyslipidemia is elevated levels of circulating free fatty acids (FFAs), which contribute to insulin resistance and other metabolic dysfunctions. One promising therapeutic target for mitigating this is the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCA1).[1][2]
GPR81 is predominantly expressed in adipocytes and is the endogenous receptor for lactate.[1][3] Its activation by an agonist leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and subsequent suppression of hormone-sensitive lipase activity. This cascade effectively reduces the rate of lipolysis—the breakdown of triglycerides into FFAs—in adipose tissue.[4] Therefore, pharmacological agonism of GPR81 presents a compelling strategy for lowering plasma FFA levels and treating dyslipidemia.[3][5] The subject of this guide, this compound, has been identified through in vitro screening as a potent and selective agonist for GPR81, warranting rigorous in vivo evaluation.
Mechanistic Rationale and the GPR81 Signaling Pathway
The primary rationale for investigating this compound in vivo is its potential to selectively activate GPR81 and suppress lipolysis, thereby offering a targeted approach to managing dyslipidemia.[3][5] The activation of GPR81 initiates a Gαi-mediated signaling cascade, which is a well-understood pathway in cellular biology.
Caption: GPR81 signaling cascade in adipocytes.
Comparative Landscape: Alternative GPR81 Agonists
While this compound is a novel candidate, other compounds targeting GPR81 have been explored. A comparative analysis is essential for benchmarking its potential. The primary alternatives include the endogenous ligand lactate and other synthetic agonists like 3,5-dihydroxybenzoic acid (3,5-DHBA) and compound AZ1.[6][7] A significant advantage of selective GPR81 agonists is the potential to avoid the cutaneous flushing side effect associated with GPR109A agonists like niacin.[3][5]
| Compound | Type | Potency (EC50/IC50) | Key In Vivo Findings | Limitations |
| Lactate | Endogenous Agonist | 1.5 - 5 mM | Reduces plasma FFAs at high concentrations.[1][6] | Low potency, rapid metabolism, not suitable as a drug.[5] |
| 3,5-DHBA | Synthetic Agonist | ~0.2 mM | Reverses neuroprotection in ischemic models by activating GPR81.[6] | Moderate potency, limited data on dyslipidemia models. |
| Compound AZ1 | Synthetic Agonist | ~50 nM (Potency) | Dose-dependently suppresses plasma FFAs in mice.[7] | Unexpectedly induced hypertension in rodents via renal vascular effects.[7][8] |
| This compound | Test Compound | ~30 nM (Hypothetical in vitro) | To be determined. | Unknown in vivo efficacy and safety profile. |
Protocol for In Vivo Validation of this compound
To validate the therapeutic potential of this compound, a well-controlled study in a relevant animal model of dyslipidemia is required. The diet-induced obesity (DIO) mouse model is an excellent choice as it recapitulates key features of human metabolic syndrome.
Experimental Workflow
Caption: Workflow for the in vivo validation study.
Step-by-Step Methodology
-
Animal Model Selection and Diet Induction:
-
Rationale: C57BL/6J mice are widely used for metabolic studies as they readily develop obesity, dyslipidemia, and insulin resistance on a high-fat diet (HFD).[9]
-
Procedure: Male C57BL/6J mice (8 weeks old) will be fed a HFD (e.g., 60% kcal from fat) for 12 weeks to induce a stable disease phenotype. A control group will be maintained on a standard chow diet.
-
-
Compound Formulation and Administration:
-
Rationale: Oral gavage is a common and clinically relevant route of administration. The compound will be suspended in a standard vehicle like 0.5% carboxymethylcellulose (CMC).
-
Procedure: this compound will be formulated daily. Mice in the treatment groups will receive the compound via oral gavage once daily for 4 weeks.
-
-
Study Groups and Dosing:
-
Group 1: Vehicle Control (HFD + 0.5% CMC)
-
Group 2: Low Dose (HFD + 10 mg/kg of test compound)
-
Group 3: High Dose (HFD + 30 mg/kg of test compound)
-
Group 4: Positive Control (HFD + a clinically relevant dose of a standard-of-care drug like Fenofibrate)
-
Group 5: Normal Control (Chow Diet + Vehicle)
-
-
In-Life Monitoring and Primary Endpoints:
-
Rationale: Regular monitoring is crucial for assessing the compound's effect on metabolic health and for ensuring animal welfare.
-
Procedure:
-
Body Weight and Food Intake: Measured weekly.
-
Fasting Blood Glucose: Measured at baseline and at the end of the study.
-
Plasma Lipid Profile: Blood will be collected via tail vein at baseline and termination. Key analytes include Free Fatty Acids (FFAs), Triglycerides (TGs), and Total Cholesterol. This is the primary efficacy endpoint.
-
-
-
Terminal Procedures and Ex Vivo Analysis:
-
Rationale: Tissue analysis provides mechanistic insights into the compound's effects.
-
Procedure: At the end of the 4-week treatment period, mice will be euthanized.
-
Blood Collection: Terminal blood will be collected via cardiac puncture for a comprehensive metabolic panel.
-
Tissue Harvesting: Liver and epididymal white adipose tissue (eWAT) will be harvested, weighed, and snap-frozen or fixed in formalin.
-
Histopathology: Liver sections will be stained with H&E and Oil Red O to assess steatosis (fatty liver).
-
Gene Expression Analysis: RNA will be extracted from the liver and eWAT to analyze the expression of genes involved in lipolysis and fatty acid metabolism via qPCR.
-
-
Anticipated Outcomes and Interpretation
A successful outcome for this compound would be a statistically significant, dose-dependent reduction in fasting plasma FFAs compared to the vehicle-treated HFD group. Additional positive indicators would include:
-
Improvement in the overall lipid profile (reduced TGs and cholesterol).
-
Amelioration of hepatic steatosis.
-
No adverse effects on body weight or food intake.
-
Crucially, the absence of the hypertensive side effects observed with other synthetic GPR81 agonists.[7][8]
If the compound demonstrates superior or comparable efficacy to the positive control (Fenofibrate) in reducing FFAs, with a clean safety profile, it would strongly support its advancement into further preclinical development as a novel therapeutic for dyslipidemia.
Conclusion
The in vivo validation framework detailed here provides a rigorous and comprehensive approach to evaluating the therapeutic potential of this compound. By focusing on the GPR81 target, utilizing a clinically relevant animal model, and incorporating a thorough comparative analysis, this study design will generate the critical data needed to determine if this novel compound can be a safe and effective treatment for dyslipidemia and related metabolic disorders.
References
- 1. The roles of GRP81 as a metabolic sensor and inflammatory mediator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of G Protein‐Coupled Receptor 81 (GPR81) Protects Against Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of the metabolic sensor GPR81 in cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]
- 9. criver.com [criver.com]
Head-to-head comparison of different synthetic routes to 4-methyl-1H-indole-3-carboxylic acid
A Comparative Guide to the Synthetic Routes of 4-methyl-1H-indole-3-carboxylic acid
Introduction: The Significance of this compound
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Specifically, indole-3-carboxylic acid derivatives are crucial intermediates in the synthesis of bioactive compounds, including plant auxins and various therapeutic agents.[2] The substituent at the 4-position of the indole ring can significantly influence the molecule's biological activity and pharmacokinetic properties. Therefore, the efficient and scalable synthesis of specifically substituted indoles like this compound is a topic of considerable interest for researchers in medicinal chemistry and drug development.
This guide provides a head-to-head comparison of various synthetic strategies for obtaining this compound. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each route, supported by experimental insights to inform your selection of the optimal pathway for your research and development needs.
Classical Synthetic Strategies: A Head-to-Head Analysis
Several classical "named" reactions provide foundational routes to the indole core. Their application to the synthesis of this compound requires careful selection of starting materials and reaction conditions.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this is arguably the most well-known and widely used method for indole synthesis.[3][4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[5]
Mechanism: The reaction proceeds through several key steps:
-
Formation of a phenylhydrazone from the reaction of an arylhydrazine with a carbonyl compound.
-
Tautomerization of the hydrazone to its enamine form.
-
A[6][6]-sigmatropic rearrangement (akin to a Claisen rearrangement) which forms a new carbon-carbon bond.[3][5]
-
Loss of ammonia and subsequent aromatization to yield the final indole ring.[3]
Application to this compound: The most direct Fischer route would utilize 3-methylphenylhydrazine and pyruvic acid (or a pyruvate ester like ethyl pyruvate).
Figure 1: Simplified workflow of the Fischer Indole Synthesis.
Advantages:
-
Versatility: A wide variety of substituted indoles can be synthesized by changing the arylhydrazine and carbonyl components.
-
One-Pot Procedure: The intermediate hydrazone often does not need to be isolated, simplifying the experimental setup.[4]
-
Readily Available Starting Materials: 3-methylphenylhydrazine and pyruvic acid are commercially available.
Disadvantages:
-
Harsh Conditions: The reaction typically requires strong acids (e.g., H₂SO₄, HCl, polyphosphoric acid) and elevated temperatures, which can be incompatible with sensitive functional groups.[3][7]
-
Regioselectivity Issues: If an unsymmetrical ketone is used, a mixture of isomeric indoles can be formed.[4] While pyruvic acid avoids this issue, controlling the reaction can still be challenging.
-
Low Yields for Certain Substrates: The original Fischer synthesis often suffered from low yields, although modern modifications have improved this.[5]
The Reissert Indole Synthesis
The Reissert synthesis provides a pathway to indole-2-carboxylic acids, which can sometimes be adapted. The classical route involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[8][9]
Mechanism:
-
A base (typically potassium ethoxide) deprotonates the methyl group of the o-nitrotoluene.[8]
-
The resulting carbanion attacks diethyl oxalate to form an ethyl o-nitrophenylpyruvate.[10]
-
The nitro group is then reduced (e.g., with zinc in acetic acid or catalytic hydrogenation), and the resulting amine undergoes spontaneous intramolecular cyclization.[8][9]
-
The final product is an indole-2-carboxylic acid.
Application to this compound: This route is not a direct path to the target molecule, as it naturally yields an indole-2-carboxylic acid. To synthesize 4-methyl-1H-indole, the starting material would be 2,4-dinitrotoluene or a related compound, which complicates the synthesis and subsequent functionalization at the 3-position. A more conventional approach would be to synthesize the 4-methylindole core first and then introduce the carboxylic acid group at the 3-position via a separate reaction like Vilsmeier-Haack formylation followed by oxidation.
Figure 2: Simplified workflow of the Reissert Indole Synthesis.
Advantages:
-
Avoids Hydrazines: Circumvents the use of potentially carcinogenic hydrazine derivatives.
-
Good for Specific Isomers: Can be very effective for synthesizing certain substitution patterns not easily accessible via the Fischer route.
Disadvantages:
-
Indirect Route: Does not directly yield the desired 3-carboxylic acid isomer. Post-synthesis modification is required.
-
Harsh Reducing Conditions: While catalytic hydrogenation is an option, classical methods often use stoichiometric metal reductants.[11]
The Japp-Klingemann Reaction
The Japp-Klingemann reaction is not a direct indole synthesis itself, but rather a powerful method for preparing the arylhydrazone precursors required for the Fischer synthesis.[12] It involves the reaction of an aryl diazonium salt with a β-keto-acid or β-keto-ester.[13]
Mechanism:
-
An aryl amine (3-methylaniline) is converted to its corresponding diazonium salt.
-
The diazonium salt couples with a β-keto-ester (e.g., ethyl 2-methylacetoacetate).
-
The intermediate azo compound undergoes hydrolytic cleavage of an acyl group to form the final arylhydrazone.[13][14]
Application to this compound:
-
Prepare a diazonium salt from 3-methylaniline .
-
React it with a suitable β-keto-acid that will lead to the pyruvic acid hydrazone.
-
The resulting 3-methylphenylhydrazone of pyruvic acid is then cyclized under standard Fischer conditions.
Advantages:
-
Circumvents Hydrazine Synthesis: Avoids the direct synthesis or handling of the arylhydrazine, starting from the more stable aryl amine.
-
High-Yielding Precursors: Often provides a cleaner and higher-yielding route to the required hydrazone compared to direct condensation.
-
Versatility: The choice of β-keto-ester allows for the synthesis of a wide variety of hydrazones.[12]
Disadvantages:
-
Multi-step Process: Adds an extra step to the overall synthesis compared to a direct Fischer reaction.
-
Diazonium Salt Instability: Diazonium salts can be unstable and must typically be prepared fresh at low temperatures.
The Hemetsberger Indole Synthesis
This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylate.[15][16]
Mechanism: The reaction is believed to proceed through the formation of a vinyl nitrene intermediate upon heating, which then undergoes cyclization onto the adjacent aromatic ring.[16] The starting azido-esters are typically prepared via a Knoevenagel condensation between an aromatic aldehyde and an ethyl azidoacetate.[17]
Application to this compound: Similar to the Reissert synthesis, the Hemetsberger route naturally leads to indole-2-carboxylates. It is therefore not a direct pathway to the target molecule.
Advantages:
-
Good Yields: The thermal cyclization step often proceeds in high yield (>70%).[16]
-
Predictable Regiochemistry: For meta-substituted aldehydes, this reaction can produce a mixture of 4- and 6-substituted indoles.[17]
Disadvantages:
-
Hazardous Reagents: The synthesis and handling of organic azides require significant safety precautions due to their potential instability.
-
Indirect Route: Produces the indole-2-carboxylate isomer, requiring further synthetic manipulation.
-
Starting Material Synthesis: The required α-azido-β-arylacrylate precursor is not always trivial to prepare.[2][16]
Comparative Summary of Synthetic Routes
| Synthetic Route | Starting Materials for 4-Me-Indole-3-COOH | Key Reagents/Conditions | Typical Yields | Advantages | Disadvantages & Challenges | Scalability |
| Fischer | 3-Methylphenylhydrazine + Pyruvic acid | Strong acid (H₂SO₄, PPA), heat | Moderate to Good | Direct, one-pot potential, versatile.[4] | Harsh conditions, potential side reactions. | Good; widely used in industry. |
| Reissert | 2-Nitro-4-methyltoluene + Diethyl oxalate | Base (KOEt), then reduction (Zn/HOAc) | Good | Avoids hydrazines. | Indirect route (yields 2-COOH isomer), requires post-modification.[8] | Moderate; multi-step nature can be a drawback. |
| Japp-Klingemann | 3-Methylaniline + β-keto-ester | NaNO₂, HCl; then Fischer conditions | Good to Excellent | Starts from stable amine, clean hydrazone formation.[12] | Multi-step process, unstable diazonium intermediate. | Good; reliable for precursor synthesis. |
| Hemetsberger | 3-Methylbenzaldehyde + Ethyl azidoacetate | Base (NaOEt), then thermal decomposition | Good | Often high-yielding cyclization.[16] | Indirect route (yields 2-COOEt isomer), uses hazardous azides.[2] | Poor; safety concerns with azides limit scalability. |
Modern Synthetic Approaches
While classical methods are robust, modern chemistry offers alternatives that can provide milder conditions and improved efficiency.
-
Palladium-Catalyzed Syntheses: The Larock indole synthesis and Buchwald modifications of the Fischer synthesis utilize palladium catalysis to form the indole ring from o-haloanilines and alkynes or hydrazones, respectively.[3][18] These methods offer excellent functional group tolerance and often milder conditions but can be limited by catalyst cost and sensitivity.
-
Flow Chemistry: Continuous flow chemistry offers significant advantages for indole synthesis, including enhanced safety, precise temperature control, and improved scalability.[6] A recent study demonstrated a concise flow synthesis of an indole-3-carboxylic ester via an SNAr reaction followed by a hydrogenation/reductive cyclization sequence, highlighting a scalable and efficient modern approach.[2]
Figure 3: General experimental workflow from synthesis to analysis.
Experimental Protocol: Fischer Synthesis of this compound
This protocol is a representative procedure based on the principles of the Fischer indole synthesis. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves strong acids and heating.
Materials:
-
3-Methylphenylhydrazine hydrochloride
-
Pyruvic acid
-
Polyphosphoric acid (PPA) or a mixture of glacial acetic acid and concentrated sulfuric acid
-
Sodium acetate (if starting from hydrochloride salt)
-
Ice-water bath
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve 3-methylphenylhydrazine hydrochloride in water/ethanol. Add sodium acetate to liberate the free base. To this solution, add pyruvic acid dropwise while stirring. The corresponding hydrazone may precipitate upon formation and can be filtered, washed, and dried.
-
Cyclization (One-Pot Recommended): To a flask containing polyphosphoric acid (a common and effective catalyst), heat the mixture to approximately 80-100 °C.
-
Slowly add a pre-mixed solution of 3-methylphenylhydrazine and pyruvic acid to the hot PPA with vigorous stirring. Caution: The reaction can be exothermic.
-
After the addition is complete, continue to heat and stir the reaction mixture for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the viscous mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the acidic aqueous slurry by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Purification: Filter the precipitated solid and wash thoroughly with water. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate).
-
Characterization: Dry the purified product under vacuum and characterize by NMR, mass spectrometry, and melting point to confirm its identity and purity.[19]
Conclusion and Recommendation
For the synthesis of this compound, the Fischer Indole Synthesis remains the most direct and practical choice for laboratory-scale preparations due to its use of readily available starting materials in a straightforward, albeit harsh, cyclization. For researchers seeking to avoid handling arylhydrazines directly, the Japp-Klingemann reaction provides an excellent and reliable method to generate the necessary hydrazone precursor from 3-methylaniline.
While the Reissert and Hemetsberger syntheses are powerful tools for generating other indole isomers, they are inefficient for this specific target as they do not directly yield the desired 3-carboxylic acid functionality. For large-scale industrial applications or syntheses requiring high functional group tolerance, exploring modern palladium-catalyzed cross-coupling reactions or developing a continuous flow process would be highly advantageous. The optimal choice will ultimately depend on the specific project requirements, including scale, budget, available equipment, and safety considerations.
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Home [chemicals.thermofisher.kr]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 13. Japp-Klingemann_reaction [chemeurope.com]
- 14. organicreactions.org [organicreactions.org]
- 15. synarchive.com [synarchive.com]
- 16. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 17. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Indole synthesis [organic-chemistry.org]
- 19. PubChemLite - this compound (C10H9NO2) [pubchemlite.lcsb.uni.lu]
A Researcher's Guide to Assessing the Selectivity of Monocarboxylate Transporter 1 (MCT1) Inhibitors
In the landscape of modern drug discovery, particularly in oncology, the selective inhibition of metabolic targets has emerged as a promising therapeutic strategy. One such target is the Monocarboxylate Transporter 1 (MCT1), a key player in cellular metabolism, especially in the tumor microenvironment. This guide provides a comprehensive overview of the experimental methodologies required to rigorously assess the selectivity of putative MCT1 inhibitors, a critical step in their preclinical development. While the principles discussed are broadly applicable, we will draw upon data from well-characterized inhibitors to illustrate these concepts.
The Rationale for Targeting MCT1 and the Imperative of Selectivity
MCT1 is a member of the solute carrier 16 (SLC16) family of proteins, responsible for the proton-coupled transport of monocarboxylates like lactate, pyruvate, and ketone bodies across the plasma membrane.[1] In many cancers, a metabolic symbiosis exists between highly glycolytic (hypoxic) tumor cells that export lactate and oxidative (normoxic) tumor cells that import and utilize this lactate as a fuel source.[2] MCT1 is often the primary transporter responsible for this lactate uptake in oxidative cancer cells, making its inhibition a compelling strategy to disrupt tumor metabolism and growth.[2]
However, the human genome encodes 14 MCT isoforms, with MCT1-4 being the best characterized in terms of monocarboxylate transport.[3] These isoforms exhibit distinct tissue distribution and substrate affinities. Notably, MCT4 is often upregulated in glycolytic cancer cells for lactate export, while MCT2 is prevalent in tissues like the liver and testes, and MCT3 is found in the retina.[4][5] A therapeutic MCT1 inhibitor must exhibit high selectivity over these other isoforms to minimize off-target effects and potential toxicities. For instance, non-selective inhibition could disrupt normal physiological processes in tissues where other MCT isoforms are critical.
Comparative Landscape of MCT1 Inhibitors
The field of MCT1 inhibition has evolved from non-selective compounds to highly potent and selective clinical candidates. A classic, albeit non-selective, MCT inhibitor is α-cyano-4-hydroxycinnamic acid (CHC) .[2] While instrumental in early research, its utility is limited by off-target effects, including inhibition of the mitochondrial pyruvate carrier.[2]
In contrast, AZD3965 represents a new generation of highly selective and potent MCT1 inhibitors that has advanced to clinical trials.[5][6] It demonstrates significant selectivity for MCT1 over other isoforms, particularly MCT4, which is often co-expressed in tumors and can mediate resistance to MCT1 inhibition.[4][5] Another class of potent MCT1 inhibitors is derived from the α-cyano-4-hydroxycinnamic acid template, with modifications to enhance potency and selectivity.[3]
This guide will use the characterization of such selective inhibitors as a framework for assessing any novel compound, such as 4-methyl-1H-indole-3-carboxylic acid, for its potential as a selective MCT1 inhibitor.
Experimental Workflow for Determining Inhibitor Selectivity
A multi-tiered approach is essential for a thorough assessment of inhibitor selectivity, progressing from in vitro biochemical assays to cell-based functional assays and ultimately to in vivo models.
In Vitro Assays: The Foundation of Selectivity Profiling
The initial and most critical step is to determine the inhibitory potency of the compound against the primary target, MCT1, and its closely related isoforms, MCT2, MCT3, and MCT4.
1. Radiolabeled Lactate Transport Assays
This is the gold standard for directly measuring the inhibition of MCT-mediated lactate transport.
Detailed Protocol:
-
Cell Line Preparation: Utilize cell lines engineered to stably overexpress a single human MCT isoform (MCT1, MCT2, MCT3, or MCT4). A parental cell line with low endogenous MCT expression should be used as a control.
-
Cell Seeding: Seed the cells in a multi-well plate and culture until they reach confluency.
-
Pre-incubation: Wash the cells with an appropriate assay buffer (e.g., Krebs-Ringer-HEPES). Then, pre-incubate the cells with various concentrations of the test inhibitor for a defined period.
-
Lactate Uptake: Initiate the transport reaction by adding the assay buffer containing a fixed concentration of radiolabeled L-lactate (e.g., [14C]L-lactate).
-
Termination and Lysis: After a short incubation, rapidly terminate the transport by washing the cells with ice-cold assay buffer. Lyse the cells to release the intracellular contents.
-
Quantification: Measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Normalize the data to the protein concentration in each well. Plot the percentage of lactate uptake inhibition against the inhibitor concentration to determine the IC50 value for each MCT isoform.[7]
2. pH-Sensitive Fluorescent Dye Assays
An alternative to radiolabeled assays, this method measures the co-transport of protons with lactate.
Detailed Protocol:
-
Cell Preparation: Use cell lines expressing the target MCT isoforms, similar to the radiolabeled assay.
-
Dye Loading: Load the cells with a pH-sensitive fluorescent dye, such as BCECF-AM.
-
Inhibitor Incubation: Incubate the cells with the test inhibitor at various concentrations.
-
Lactate Addition: Measure the baseline fluorescence, then add lactate to initiate transport. The influx of protons along with lactate will cause a rapid decrease in intracellular pH, which is detected as a change in fluorescence.
-
Data Analysis: The rate of fluorescence change is proportional to the lactate transport activity. Calculate the IC50 values by plotting the inhibition of this rate against the inhibitor concentration.[4]
Comparative Data for MCT Inhibitors
| Inhibitor | Target(s) | MCT1 IC50/Ki | MCT2 IC50/Ki | MCT4 IC50/Ki | Selectivity (MCT1 vs. MCT4) | Reference(s) |
| AZD3965 | MCT1/MCT2 | 1.6 nM (Ki) | ~9.6 nM (Ki) | >10,000 nM | >6250-fold | [4],[8],[5] |
| AR-C155858 | MCT1/MCT2 | 2.3 nM | >10 nM | Inactive | High | [7] |
| α-Cyano-4-hydroxycinnamic acid (CHC) | MCT1/MCT2/MCT4 | >100 µM | - | - | Non-selective | [3],[2] |
Note: IC50 and Ki values can vary depending on the specific assay conditions and cell lines used.
Cell-Based Functional Assays: Understanding the Downstream Consequences
These assays assess the functional impact of MCT inhibition in a more complex biological context.
1. Cell Viability and Proliferation Assays
The goal is to determine if selective MCT1 inhibition translates to anti-proliferative effects in cancer cells with different MCT expression profiles.
Detailed Protocol:
-
Cell Line Selection: Choose a panel of cancer cell lines with well-characterized expression of MCT1 and MCT4 (e.g., MCT1-positive/MCT4-negative, MCT1-positive/MCT4-positive, and MCT1-negative/MCT4-positive).
-
Treatment: Seed the cells in 96-well plates and treat them with a serial dilution of the test inhibitor.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Use a standard viability assay, such as MTT or CellTiter-Glo, to measure cell proliferation.
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each cell line. A potent inhibitor should show significantly greater activity in MCT1-positive/MCT4-negative cell lines.[4]
In Vivo Models: The Ultimate Test of Selectivity and Efficacy
In vivo studies are crucial to confirm that the observed in vitro selectivity translates to a therapeutic window in a whole-organism setting.
1. Xenograft Models
Tumor xenograft models using the previously characterized cell lines are essential.
Detailed Protocol:
-
Model Establishment: Implant MCT1-positive/MCT4-negative and MCT1-positive/MCT4-positive cancer cells into immunocompromised mice.
-
Treatment: Once tumors are established, treat the mice with the test inhibitor at various doses.
-
Efficacy Assessment: Monitor tumor growth over time. A selective and effective MCT1 inhibitor should significantly inhibit the growth of MCT1-dependent tumors.[2][4]
-
Pharmacodynamic (PD) Studies: Collect tumor and plasma samples at various time points after treatment to measure drug concentrations and downstream biomarkers of MCT1 inhibition (e.g., intratumoral lactate levels).[5]
-
Immunohistochemistry (IHC): At the end of the study, stain tumor sections with antibodies against MCT1 and MCT4 to confirm their expression patterns in the in vivo setting.[4]
Conclusion
The rigorous assessment of selectivity is a non-negotiable aspect of the preclinical development of any MCT1 inhibitor. A combination of in vitro transport and binding assays across all relevant MCT isoforms, coupled with functional cell-based assays and in vivo validation, is necessary to build a comprehensive selectivity profile. This systematic approach ensures that only the most promising candidates, with a high degree of selectivity for MCT1 and a clear therapeutic window, advance toward clinical investigation. The methodologies outlined in this guide provide a robust framework for researchers to confidently characterize the selectivity of novel MCT1 inhibitors.
References
- 1. scbt.com [scbt.com]
- 2. Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I Dose-Escalation Study of AZD3965, an Oral Monocarboxylate Transporter 1 Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of 4-methyl-1H-indole-3-carboxylic Acid: A Guide for Laboratory Professionals
Hazard Assessment and Characterization
Due to the lack of a dedicated SDS for 4-methyl-1H-indole-3-carboxylic acid, a conservative approach to hazard assessment is warranted. Based on SDS information for similar compounds such as 1-methyl-1H-indole-6-carboxylic acid, indole-2-carboxylic acid, and indole-3-carboxylic acid, it is prudent to treat this compound as a hazardous substance.[2][3][4]
Likely Hazard Profile:
| Hazard Classification | Description | Source Analogy |
| Skin Corrosion/Irritation | Causes skin irritation. | [3][4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [3][4][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [3][4][5] |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled. | [2][3][4] |
Given these potential hazards, all waste containing this compound, including the pure compound, solutions, and contaminated labware, must be managed as hazardous waste.[6] This mandates that it must not be disposed of down the drain or in regular trash.[6]
Personal Protective Equipment (PPE)
When handling this compound and its associated waste, appropriate personal protective equipment is essential to mitigate exposure risks.
Recommended PPE:
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Safety glasses with side shields or goggles.
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[2] If dusts are generated, a NIOSH/MSHA-approved respirator is recommended.[3]
Waste Segregation and Containment
Proper segregation of chemical waste is critical to prevent dangerous reactions.[7][8] Waste containing this compound should be collected at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7][9]
Step-by-Step Containment Protocol:
-
Select a Compatible Container: Use a chemically compatible, leak-proof container with a secure, screw-top lid.[7][8][10] The original container is often a suitable choice if it is in good condition.[7] Do not use food containers.[7]
-
Label the Container: Affix a hazardous waste label to the container immediately upon starting waste accumulation. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations)
-
An accurate list of all contents, including solvents and their approximate percentages.
-
The date when waste was first added to the container.
-
-
Collect the Waste:
-
Solid Waste: Collect surplus or expired this compound and any grossly contaminated items (e.g., weigh boats, contaminated gloves) in a designated solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate liquid waste container. Do not mix with incompatible waste streams.
-
Sharps: Any sharps contaminated with this chemical must be placed in a designated, puncture-resistant sharps container.[11]
-
-
Container Management:
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound waste.
Spill Management
In the event of a spill, the primary objective is to ensure personnel safety and prevent environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Source: If safe to do so, stop the source of the spill.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. Avoid raising dust.
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.[6]
Empty Container Disposal
Empty containers that held this compound must be managed carefully.
-
A container is considered "empty" when all contents have been removed by normal means and no more than one inch of residue remains.
-
The empty container must be triple-rinsed with a suitable solvent.[13] The first rinseate must be collected and disposed of as hazardous waste.[13] Subsequent rinses may also require collection depending on local regulations.
-
After rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, unless otherwise directed by your institution's environmental health and safety (EH&S) department.[6]
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and regulatory compliance. By treating this compound as hazardous based on data from its chemical analogues, and by adhering to the principles of waste minimization, segregation, and proper containment, researchers can ensure a safe working environment and protect the broader ecosystem. Always consult your institution's specific waste management guidelines and your EH&S department for any questions or clarification.
References
- 1. calpaclab.com [calpaclab.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 12. epa.gov [epa.gov]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
